Product packaging for 1-(2-Fluoro-6-hydroxyphenyl)ethanone(Cat. No.:CAS No. 93339-98-1)

1-(2-Fluoro-6-hydroxyphenyl)ethanone

Cat. No.: B1363517
CAS No.: 93339-98-1
M. Wt: 154.14 g/mol
InChI Key: PSNPXFMLAVLPPP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2 B1363517 1-(2-Fluoro-6-hydroxyphenyl)ethanone CAS No. 93339-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNPXFMLAVLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371990
Record name 1-(2-fluoro-6-hydroxyphenyl)ethanone
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93339-98-1
Record name 1-(2-fluoro-6-hydroxyphenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID10371990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-6'-hydroxyacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Fluoro-6-hydroxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Abstract

This compound, a fluorinated acetophenone derivative, is a pivotal building block in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core molecular properties, a detailed synthetic protocol grounded in the Fries rearrangement, and a discussion of its critical role in the development of targeted pharmaceuticals. The compound's molecular formula is C₈H₇FO₂ and it has a molecular weight of 154.14 g/mol .[1][2][3] Its strategic importance is highlighted by its incorporation into the structure of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutation, underscoring its value to researchers in oncology and drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2'-Fluoro-6'-hydroxyacetophenone, is a substituted aromatic ketone. The presence of the fluorine atom, hydroxyl group, and acetyl group provides multiple reaction sites, making it a versatile intermediate for further chemical elaboration.[2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₂[1][2][3]
Molecular Weight 154.14 g/mol [1][2][3]
CAS Number 93339-98-1[1]
SMILES CC(C1=C(O)C=CC=C1F)=O[3]
InChI Key PSNPXFMLAVLPPP-UHFFFAOYSA-N
Physical Form Liquid
Boiling Point 224°C[2]
Typical Purity ≥98%[3]
Storage Conditions 2-8°C, under inert atmosphere[2]

Synthesis via Fries Rearrangement: A Mechanistic Approach

The synthesis of hydroxylated acetophenones is classically achieved via the Fries rearrangement, an organic reaction involving the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. This intramolecular acylation is a reliable method for producing ortho- and para-hydroxyacetophenones, with the regioselectivity often influenced by reaction temperature.

Rationale for the Fries Rearrangement

The Fries rearrangement is chosen for its efficiency in installing an acetyl group onto a phenolic ring. Starting from an accessible phenolic precursor, the reaction proceeds through a stable ester intermediate. The use of a Lewis acid, typically aluminum chloride (AlCl₃), is critical as it coordinates to both the carbonyl oxygen and the phenolic oxygen, facilitating the acylium ion migration to the aromatic ring. This method avoids the potential for undesired side reactions that can occur with direct Friedel-Crafts acylation of highly activated phenols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for similar fluorinated hydroxyacetophenones.[4]

Step 1: Acetylation of 3-Fluorophenol

  • To a stirred solution of 3-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, slowly add one equivalent of acetyl chloride.

  • Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Perform an aqueous workup to remove the amine salt and evaporate the solvent under reduced pressure to yield 3-fluorophenyl acetate.

Step 2: Fries Rearrangement

  • To the crude 3-fluorophenyl acetate, add 1.1 to 1.5 equivalents of anhydrous aluminum trichloride (AlCl₃) portion-wise. Caution: The reaction is exothermic.

  • Heat the reaction mixture to approximately 130-150°C and maintain for 2-3 hours.[4] The higher temperature generally favors the formation of the ortho-isomer, which is the desired product.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and carefully quench by pouring it onto crushed ice and concentrated HCl.

  • Extract the product into an organic solvent such as ethyl acetate (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.

Synthetic Workflow Diagram

G cluster_start Step 1: Esterification cluster_rearrange Step 2: Rearrangement cluster_end Workup & Purification start 3-Fluorophenol + Acetyl Chloride ester Formation of 3-Fluorophenyl Acetate start->ester Triethylamine, CH₂Cl₂ reagent Anhydrous AlCl₃ ester->reagent rearrange Fries Rearrangement (130-150°C) ester->rearrange reagent->rearrange quench Aqueous Quench (HCl/Ice) rearrange->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Structural Validation and Spectroscopic Signature

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard spectroscopic techniques provide a definitive structural signature.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.5 ppm), a broad singlet for the phenolic hydroxyl proton, and a complex multiplet pattern for the three aromatic protons, showing both H-H and H-F coupling constants.

  • ¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~200 ppm), the methyl carbon (~26 ppm), and six distinct aromatic carbon signals. The carbons ortho and meta to the fluorine atom will exhibit characteristic C-F coupling.

  • Infrared (IR) Spectroscopy: Expected absorption bands include a broad O-H stretch (~3400-3100 cm⁻¹), a sharp and strong C=O stretch for the ketone (~1650 cm⁻¹), and a C-F stretch (~1200-1100 cm⁻¹).

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight of 154.14.

Critical Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex bioactive molecules.[2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design.[5]

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material for a variety of pharmaceuticals. Its structure is particularly useful for developing non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[2] It is also employed in the synthesis of novel compounds being investigated for antimicrobial and anticancer properties.[2]

Case Study: Sotorasib (Lumakras™), a KRAS G12C Inhibitor

The most significant application of the 1-(2-fluoro-6-hydroxyphenyl) moiety is its central role in the structure of Sotorasib (AMG-510). Sotorasib is a landmark therapeutic agent approved for treating patients with non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.[6] The KRAS protein is a key regulator of cell growth, and the G12C mutation is a known driver of multiple cancers.

In the Sotorasib molecule, the 2-fluoro-6-hydroxyphenyl group is attached to the pyrido[2,3-d]pyrimidin-2(1H)-one core.[6] This fragment plays a critical role in orienting the molecule within the binding pocket of the KRAS G12C protein, contributing to the high affinity and selectivity of the drug. The synthesis of Sotorasib involves coupling a derivative of this compound into the larger molecular scaffold.

G cluster_chem Chemical Synthesis cluster_bio Biological Application start 1-(2-Fluoro-6-hydroxyphenyl) ethanone synthesis Multi-step Organic Synthesis start->synthesis api Sotorasib (API) synthesis->api target KRAS G12C Mutant Protein api->target Drug-Target Interaction action Covalent Inhibition of Oncogenic Signaling target->action outcome Tumor Regression in NSCLC action->outcome

Caption: Role of the building block in the Sotorasib therapeutic pathway.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for modern drug development. Its well-defined molecular characteristics and accessible synthesis make it a valuable asset for researchers. Its integral role in the structure of Sotorasib, a highly effective targeted cancer therapy, cements its status as a compound of significant scientific and clinical importance. Continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the discovery of future therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(2-Fluoro-6-hydroxyphenyl)ethanone, a key substituted hydroxyaryl ketone, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available precursor, 2-fluorophenol, is a process of significant industrial and academic interest. This guide provides a comprehensive, in-depth exploration of the most reliable and scientifically sound method for this transformation: a two-step sequence involving O-acylation followed by a Lewis acid-catalyzed Fries rearrangement. We will dissect the mechanistic underpinnings of each step, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. The causality behind experimental choices, particularly in controlling the critical ortho-regioselectivity of the rearrangement, is a central focus, ensuring a robust and reproducible synthetic strategy.

Introduction: Strategic Approach to Hydroxyaryl Ketone Synthesis

The direct acylation of phenols via Friedel-Crafts reaction often leads to a mixture of O-acylated (ester) and C-acylated (ketone) products. The kinetically favored product is the phenyl ester (O-acylation), while the hydroxyaryl ketone (C-acylation) is the more thermodynamically stable product. To achieve selective C-acylation and synthesize hydroxyaryl ketones like this compound, a more controlled approach is required.

The most effective strategy is a two-step process:

  • Esterification: First, the phenol is intentionally converted to its corresponding ester, 2-fluorophenyl acetate. This reaction is high-yielding and proceeds under mild conditions.

  • Fries Rearrangement: The isolated phenolic ester then undergoes a Lewis acid-catalyzed rearrangement, which involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding the desired hydroxyaryl ketone.[1][2][3]

This guide is structured around this robust two-step pathway, providing the technical depth necessary for successful implementation in a research or development setting.

Part I: Precursor Synthesis – The O-Acylation of 2-Fluorophenol

The initial step in our synthesis is the conversion of 2-fluorophenol to its acetate ester. This is a standard esterification reaction, specifically a nucleophilic acyl substitution, where the phenolic hydroxyl group acts as the nucleophile.

Reaction Principle and Mechanistic Insight

The acylation is typically achieved using acetyl chloride or acetic anhydride in the presence of a base (like pyridine or triethylamine) or by direct reaction. The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct when using acetyl chloride.

  • With Acetyl Chloride: The phenolic oxygen attacks the electrophilic carbonyl carbon of acetyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.

  • With Acetic Anhydride: The mechanism is similar, with acetate acting as the leaving group instead of chloride.

For the synthesis of 2-fluorophenyl acetate, the reaction is straightforward and typically proceeds with high efficiency.

Detailed Experimental Protocol: Synthesis of 2-Fluorophenyl Acetate

This protocol describes a standard laboratory-scale synthesis.

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Volume/Mass Notes
2-Fluorophenol 112.10 50.0 5.61 g Starting material[4]
Acetyl Chloride 78.50 60.0 4.25 mL Acylating agent
Pyridine 79.10 75.0 6.05 mL Base/Solvent

| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous Solvent |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-fluorophenol (5.61 g, 50.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (6.05 mL, 75.0 mmol) to the stirred solution.

  • Add acetyl chloride (4.25 mL, 60.0 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the temperature remains below 10 °C. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-fluorophenol spot is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of high purity. If necessary, it can be purified by vacuum distillation to yield 2-fluorophenyl acetate as a clear liquid.

Part II: The Core Transformation – Ortho-Selective Fries Rearrangement

The Fries rearrangement is the cornerstone of this synthesis, converting the intermediate 2-fluorophenyl acetate into the final product.[1][5] This reaction involves the migration of the acetyl group to the ortho and para positions of the aromatic ring, catalyzed by a Lewis acid.[2][6] Our primary objective is to maximize the formation of the ortho isomer, this compound.

Mechanism and Control of Regioselectivity

The widely accepted mechanism begins with the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester.[2] This coordination weakens the ester linkage, facilitating the formation of a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[2][7]

Fries_Mechanism

Controlling the regioselectivity between the ortho and para products is the most critical aspect of this synthesis. The reaction conditions are paramount.[1]

ConditionOrtho-Product FavoredPara-Product FavoredRationale
Temperature High (e.g., >160 °C)[7]Low (e.g., <60 °C)[7]The ortho product forms a thermodynamically stable bidentate chelate with the AlCl₃ catalyst, which is favored at higher temperatures. The para product is often the kinetically favored product.[1]
Solvent Non-polar or Solvent-free[2]Polar (e.g., nitrobenzene)[2][8]Non-polar solvents promote an intramolecular reaction pathway via a "tight" ion pair, favoring attack at the nearby ortho position. Polar solvents solvate and separate the ions, allowing for intermolecular attack, which favors the sterically less hindered para position.[8]
Catalyst >1 equivalent of Lewis AcidStoichiometric Lewis AcidExcess catalyst is required to coordinate with both the reactant ester and the product phenol, driving the reaction to completion.[6]

For the synthesis of this compound, we must employ high temperatures and minimal or no solvent to direct the rearrangement to the desired ortho position.

Detailed Experimental Protocol: Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is optimized for ortho-selectivity.

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass Notes
2-Fluorophenyl Acetate 154.14 30.0 4.62 g From Part I

| Aluminum Chloride (AlCl₃) | 133.34 | 45.0 | 6.00 g | Anhydrous, crucial |

Procedure:

  • Set up a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Add anhydrous aluminum chloride (6.00 g, 45.0 mmol) to the flask.

  • Gently heat the AlCl₃ with a heat gun under a stream of nitrogen to ensure it is completely dry and free-flowing.

  • Allow the flask to cool to room temperature.

  • In a single portion, add 2-fluorophenyl acetate (4.62 g, 30.0 mmol) to the AlCl₃. The mixture will likely form a solid or a thick slurry.

  • Equip the flask with a magnetic stirrer (if possible) and begin heating the mixture in an oil bath pre-heated to 165-175 °C.

  • Maintain this temperature for 2-3 hours. The reaction mixture will darken and become a molten mass.

  • Monitor the reaction by taking small aliquots, quenching them in ice/HCl, extracting with ether, and analyzing by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the flask to room temperature.

  • Very cautiously and slowly, add crushed ice to the reaction flask in an ice bath. This is a highly exothermic and vigorous reaction that will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Once the initial vigorous reaction has subsided, add 30 mL of 6 M HCl to dissolve the aluminum salts.

  • Purification: The desired ortho-hydroxyacetophenone is volatile with steam. The ortho isomer can be separated from the non-volatile para isomer by steam distillation.[7]

  • Alternatively, extract the entire mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ortho and para isomers and any remaining starting material. The desired product, this compound, is a liquid or low-melting solid.[9]

Overall Synthesis Workflow

The complete transformation from 2-fluorophenol to the target molecule is summarized in the following workflow.

Synthesis_Workflow

Troubleshooting and Field Insights

  • Low Yields in Fries Rearrangement: The presence of the electron-withdrawing fluorine atom deactivates the aromatic ring towards electrophilic substitution, which can lower the reaction rate and overall yield compared to non-halogenated analogues.[2] Extending the reaction time or slightly increasing the temperature may be necessary, but this must be balanced against the risk of decomposition.

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the catalyst, rendering it inactive and halting the reaction. All reagents, solvents, and glassware must be scrupulously dried.

  • Poor Regioselectivity: If a significant amount of the para isomer is formed, it indicates the reaction temperature was too low or that a polar solvent was inadvertently introduced. Ensure accurate temperature control and strictly solvent-free conditions for ortho selectivity.

  • Side Reactions: At the high temperatures required, intermolecular acylation or migration of the fluorine or acyl groups can occur, although this is less common for chloro and fluoro substituents compared to bromo substituents.[10] Charring and decomposition can also be an issue; careful temperature control is essential.

Conclusion

The synthesis of this compound from 2-fluorophenol is most effectively and selectively achieved through a two-step sequence involving O-acylation to form 2-fluorophenyl acetate, followed by a carefully controlled, high-temperature, solvent-free Fries rearrangement. Understanding the mechanism and the factors governing the regioselectivity of the rearrangement is critical to success. By employing the rigorous anhydrous conditions and optimized thermal parameters detailed in this guide, researchers can reliably produce the desired ortho-hydroxyaryl ketone, a valuable building block for further synthetic applications.

References

Spectroscopic Profile of 1-(2-Fluoro-6-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1) is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development.[1] Its molecular structure, featuring a fluorine atom and a hydroxyl group ortho to the acetyl substituent, presents a unique electronic and steric environment. This arrangement facilitates intramolecular hydrogen bonding and introduces specific spectroscopic signatures that are crucial for its unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from related structures, offering researchers a reliable framework for structural verification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The interplay between the acetyl, fluoro, and hydroxyl groups dictates the molecule's conformation and, consequently, its spectroscopic output. Understanding these relationships is paramount for accurate data interpretation.

Figure 1: Correlation of spectroscopic techniques to the structural features of this compound.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, with the fluorine atom providing an additional layer of complexity and structural information through spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The proximity of the fluorine atom to the acetyl group's methyl protons is expected to result in a through-space coupling, a phenomenon well-documented for 2'-fluoroacetophenone derivatives.

Disclaimer: The following data is predicted based on established chemical shift principles and data from analogous structures, as direct experimental spectra are not publicly available.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH~12.0 (variable)Singlet (broad)-
Ar-H (H5)~7.4 - 7.6Triplet of doublets (td)J ≈ 8.5, 6.0
Ar-H (H3)~6.8 - 7.0Doublet of doublets (dd)J ≈ 8.5, 1.5
Ar-H (H4)~6.7 - 6.9Triplet (t)J ≈ 8.5
-CH₃~2.6Doublet (d)⁵J(H-F) ≈ 3-5

Interpretation:

  • Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded (downfield) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its chemical shift can be concentration-dependent, and the peak is often broad.

  • Aromatic Protons (Ar-H): The aromatic region will display a complex pattern due to both H-H and H-F couplings. The proton at position 5 (para to the fluorine) will likely be the most downfield, influenced by the electron-withdrawing acetyl group.

  • Methyl Protons (-CH₃): The most telling feature is the splitting of the methyl signal into a doublet. This is not due to coupling with adjacent protons (of which there are none) but rather a through-space ⁵J coupling to the ortho fluorine atom. This coupling is a definitive indicator of the s-trans conformation, where the methyl group and fluorine atom are in close proximity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. The carbon signals will appear as doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine atoms.

Disclaimer: The following data is predicted based on established principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling Constant (J, Hz)
C=O~203⁴J(C-F) ≈ 7-11
C-F (C2)~160¹J(C-F) ≈ 245-255
C-OH (C6)~158²J(C-F) ≈ 10-15
Ar-CH (C4)~136³J(C-F) ≈ 8-10
Ar-C (C1)~118²J(C-F) ≈ 15-20
Ar-CH (C5)~119⁴J(C-F) ≈ 3-5
Ar-CH (C3)~115³J(C-F) ≈ 3-5
-CH₃~28⁴J(C-F) ≈ 7-11

Interpretation:

  • C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹J) for the carbon directly attached to fluorine (C2). The other aromatic and acetyl carbons also exhibit smaller couplings over two to four bonds.

  • Carbonyl Carbon (C=O): The carbonyl carbon signal is expected to appear as a doublet due to a ⁴J coupling with the fluorine, providing further evidence for the ortho-fluoroacetophenone structure.

  • Methyl Carbon (-CH₃): Similar to the proton spectrum, the methyl carbon shows a through-space coupling to the fluorine, appearing as a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm⁻¹) Vibration Type Description
3400 - 2500 (broad)O-H stretchA very broad band indicating a strongly hydrogen-bonded hydroxyl group.
~1640 - 1660C=O stretch (carbonyl)The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
~1580, ~1480C=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~1250 - 1350C-O stretch (phenol)Strong absorption typical for phenols.
~1100 - 1200C-F stretchAbsorption indicating the presence of an aryl-fluoride bond.

Interpretation: The most diagnostic feature is the simultaneous presence of a very broad O-H stretch and a C=O stretch at a relatively low wavenumber. This combination is a hallmark of intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group, a key structural feature of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/z (mass-to-charge ratio) Proposed Fragment Significance
154[M]⁺Molecular Ion (confirms molecular weight)
139[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
111[M - CH₃CO]⁺Loss of the acetyl group (an acylium radical).

Interpretation: The molecular ion peak at m/z 154 confirms the molecular formula C₈H₇FO₂. The base peak is often the fragment resulting from the loss of the methyl group ([M-15]⁺), leading to a stable acylium ion at m/z 139. Further fragmentation can lead to the loss of the entire acetyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Instrument parameters should be optimized for the specific sample and equipment.

Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample This compound (≥98% Purity) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve IR_Acq ATR-FTIR (4000-400 cm⁻¹) Sample->IR_Acq (neat solid) MS_Acq ESI or EI-MS Sample->MS_Acq (in solution) NMR_Acq ¹H & ¹³C NMR (400-600 MHz) Dissolve->NMR_Acq Process Process Spectra (FT, Phasing, Baseline) NMR_Acq->Process IR_Acq->Process MS_Acq->Process Interpret Interpret & Assign (Shifts, Couplings, Fragments, Bands) Process->Interpret Confirm Confirm Structure Interpret->Confirm

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Fluoro-6-hydroxyphenyl)ethanone. As a key intermediate in the synthesis of fluorinated pharmaceuticals and fluorescent probes, a thorough understanding of its potential hazards and the requisite safety measures is paramount for all laboratory personnel.[1] This document synthesizes available data on structurally similar compounds with established safety principles for handling fluorinated and hydroxylated aromatic ketones to offer a robust framework for its safe utilization in research and development settings.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

Table 1: Physicochemical Properties of this compound and a Structural Analogue

PropertyThis compoundo-Hydroxyacetophenone (Analogue)
CAS Number 93339-98-1118-93-4
Molecular Formula C₈H₇FO₂C₈H₈O₂
Molecular Weight 154.14 g/mol [1]136.15 g/mol
Boiling Point 224°C[1]213-218 °C
Appearance Not specified (likely a solid or liquid)Solid or liquid
Storage Temperature 2-8°C[1]Room Temperature

The presence of the fluorine atom can significantly alter the electronic properties of the molecule, potentially influencing its metabolic pathways and toxicological profile. Organofluorine compounds require careful handling due to the potential for the release of hazardous decomposition products like hydrofluoric acid (HF) under certain conditions, such as thermal degradation.

Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for this compound is not currently established. However, based on the known hazards of o-hydroxyacetophenone and general principles for substituted aromatic ketones, the following inferred GHS classifications should be adopted as a precautionary measure.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard StatementPrecautionary Statements (Examples)
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P501
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Specific Target Organ Toxicity - Single Exposure H335: May cause respiratory irritationP261, P271, P304+P340, P312

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[1]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory.[2] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe working environment.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust, fumes, or vapors.[4] Avoid contact with skin and eyes.[4]

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.

  • Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and acid chlorides.[5]

Storage
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1]

  • Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In case of Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as this may spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, compatible containers.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While this compound is a valuable building block in medicinal chemistry and materials science, its safe handling is of the utmost importance. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of a safe and productive research environment.

References

An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Fluorinated Phenolic Ketone

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and phenolic hydroxyl groups into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The molecule 1-(2-Fluoro-6-hydroxyphenyl)ethanone, a seemingly simple substituted acetophenone, embodies this principle. Its unique arrangement of a fluorine atom ortho to a hydroxyl group, adjacent to an acetyl moiety, confers a distinct reactivity and conformational preference that medicinal chemists can exploit to craft novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted role of this versatile building block in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

Physicochemical Properties and Spectroscopic Characterization

This compound (CAS No: 93339-98-1) is a solid with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol . The presence of the fluorine atom and the hydroxyl group significantly influences its electronic properties, acidity, and potential for hydrogen bonding, all of which are critical for its interactions with biological targets.

Spectroscopic Data:

Technique Expected Key Data and Interpretation
¹H NMR - A singlet for the methyl protons (-CH₃) of the acetyl group. - Aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. The proton ortho to the fluorine will likely show a doublet of doublets due to coupling with both the fluorine and the adjacent proton.
¹³C NMR - A signal for the carbonyl carbon (C=O) of the acetyl group. - A signal for the methyl carbon (-CH₃). - Aromatic carbons will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond coupling constants.
IR Spectroscopy - A broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. - A strong absorption band for the C=O stretching of the ketone. - C-F stretching and aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: The Fries Rearrangement

The most common and industrially relevant method for the synthesis of hydroxyacetophenones, including this compound, is the Fries rearrangement.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction typically yields a mixture of ortho and para isomers, with the reaction conditions influencing the regioselectivity. Higher temperatures generally favor the formation of the ortho isomer.[1]

Experimental Protocol: Synthesis via Fries Rearrangement

Step 1: Acetylation of 2-Fluorophenol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorophenol (1.0 eq.) and acetic anhydride (1.1 eq.).

  • Stir the mixture at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature.

  • After the initial exotherm subsides, continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • Remove the acetic acid byproduct by distillation under reduced pressure to obtain 2-fluorophenyl acetate.

Step 2: Fries Rearrangement of 2-Fluorophenyl Acetate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) (1.5-2.5 eq.).

  • Slowly add 2-fluorophenyl acetate (1.0 eq.) to the aluminum chloride with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 120-160°C. The optimal temperature may need to be determined empirically to maximize the yield of the ortho isomer.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate this compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Workup & Purification 2-Fluorophenol 2-Fluorophenol 2-Fluorophenyl_Acetate 2-Fluorophenyl_Acetate 2-Fluorophenol->2-Fluorophenyl_Acetate Acetic Anhydride Acetic_Anhydride Acetic_Anhydride 2-Fluorophenyl_Acetate_2 2-Fluorophenyl Acetate Rearrangement Heat (120-160°C) 2-Fluorophenyl_Acetate_2->Rearrangement + AlCl3 AlCl3 AlCl3 Product_Mixture Ortho & Para Isomers Rearrangement->Product_Mixture Product_Mixture_2 Ortho & Para Isomers Hydrolysis HCl/Ice Product_Mixture_2->Hydrolysis Extraction Organic Solvent Hydrolysis->Extraction Purification Chromatography Extraction->Purification Final_Product 1-(2-Fluoro-6- hydroxyphenyl)ethanone Purification->Final_Product

Synthetic workflow for this compound.

Core Applications in Medicinal Chemistry

The strategic placement of the fluoro, hydroxyl, and acetyl groups makes this compound a valuable scaffold for the synthesis of a variety of heterocyclic compounds with diverse biological activities.

Synthesis of Chromones and Flavones

2'-Hydroxyacetophenones are key precursors for the synthesis of chromones and flavones, two classes of compounds known for their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The synthesis typically proceeds through a condensation reaction with an aldehyde or its derivative, followed by cyclization.

Recent studies have demonstrated that fluorinated 4H-chromen-4-ones, synthesized from fluorinated 2-hydroxyacetophenones, exhibit promising in vitro anticancer and antiviral activities.[1] For instance, certain fluorinated chromones have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HeLa (cervical).[1] Additionally, some of these compounds have displayed inhibitory activity against the influenza A virus.[1]

G Start This compound Condensation Base-catalyzed Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone 2'-Hydroxychalcone Intermediate Condensation->Chalcone Cyclization Oxidative Cyclization (e.g., I2/DMSO) Chalcone->Cyclization Chromone Fluorinated Chromone/ Flavone Cyclization->Chromone Bioactivity Anticancer/ Antiviral Activity Chromone->Bioactivity

General synthesis of bioactive chromones.
Synthesis of Chalcones with Antimicrobial and Antifungal Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from this compound. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects.[2][5] The synthesis involves a Claisen-Schmidt condensation of the acetophenone with an aromatic aldehyde in the presence of a base.

The presence of a fluorine atom in the chalcone structure can significantly enhance its antimicrobial and antifungal potential. Halogenated chalcones have been reported to show increased inhibitory effects against various bacterial and fungal strains.[5]

Precursor to Benzofurans

2-Hydroxyacetophenones can also serve as starting materials for the synthesis of benzofuran derivatives.[6] Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The synthesis can be achieved through various methods, often involving cyclization reactions.

Role as a Key Intermediate in Targeted Therapies

The 2-fluoro-6-hydroxyphenyl motif is a key structural element in several modern targeted therapies, particularly in the field of oncology. While direct synthesis from this compound is not always the chosen industrial route, its structural relevance highlights the importance of this scaffold.

Relevance to BRAF Inhibitors: The Case of Dabrafenib

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with BRAF V600E mutation.[9] The chemical structure of Dabrafenib contains a 2-fluoro-3-sulfonamidophenyl group. While many synthetic routes to Dabrafenib start from 2-fluoro-3-nitroaniline or related compounds, the core 2-fluorophenyl structure is crucial for its activity. The synthesis of key intermediates often involves acylation steps, making compounds like this compound highly relevant as potential starting materials or structural analogs in the drug discovery process.

Incorporation into KRAS G12C Inhibitors

The KRAS protein, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. Several covalent inhibitors that target the mutant cysteine-12 have been developed. Notably, some of these inhibitors incorporate a 2-fluoro-6-hydroxyphenyl moiety, which plays a crucial role in binding to the protein. The hydroxyl group can form key hydrogen bond interactions, while the fluorine atom can contribute to binding affinity and metabolic stability. Although the exact synthetic precursors may vary, the presence of this scaffold in clinically investigated KRAS G12C inhibitors underscores its significance in modern drug design.

Future Perspectives

The utility of this compound in medicinal chemistry is far from exhausted. Its unique combination of functional groups provides a versatile platform for the development of new chemical entities. Future research is likely to explore its use in the synthesis of novel kinase inhibitors, leveraging the proven success of the 2-fluoro-6-hydroxyphenyl scaffold. Furthermore, its application in the development of new anti-inflammatory and anti-infective agents through the synthesis of novel chromones, chalcones, and other heterocyclic systems remains a promising avenue. The continued exploration of this valuable building block will undoubtedly contribute to the expansion of the medicinal chemist's toolbox and the discovery of new therapeutic agents.

References

The Ascendant Therapeutic Potential of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged scaffold of 1-(2-fluoro-6-hydroxyphenyl)ethanone has emerged as a cornerstone in the synthesis of novel bioactive compounds. Its unique electronic and steric properties, conferred by the ortho-fluoro and ortho-hydroxy substituents, provide a strategic advantage in the design of derivatives with significant therapeutic promise. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of compounds derived from this versatile starting material. Primarily focusing on the chalcone and flavone classes of derivatives, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into detailed synthetic protocols, present quantitative biological data, and elucidate the structure-activity relationships that govern the efficacy of these compounds, particularly in the realms of oncology and microbiology.

Introduction: The Strategic Importance of the 2-Fluoro-6-hydroxyphenyl Moiety

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. The strategic selection of starting materials is paramount to the successful development of drug candidates with enhanced efficacy and selectivity. This compound presents a compelling case as a foundational building block. The presence of a hydroxyl group at the ortho position is critical for the intramolecular cyclization reactions that lead to the formation of flavonoids, a class of compounds renowned for their diverse biological activities. Furthermore, the fluorine atom at the adjacent ortho position introduces a significant electronic perturbation. Fluorine's high electronegativity can modulate the acidity of the neighboring hydroxyl group, influence intramolecular hydrogen bonding, and alter the pharmacokinetic profile of the resulting derivatives, often enhancing metabolic stability and membrane permeability.

This guide will systematically unpack the derivatization of this compound, with a primary focus on two major classes of compounds: chalcones and their subsequent cyclized products, flavones. We will explore their synthesis, characterize their biological activities, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthesis of Bioactive Derivatives

The principal route to a diverse array of biologically active compounds from this compound is through the synthesis of chalcones, which serve as versatile intermediates.

The Claisen-Schmidt Condensation: Gateway to Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically the precursors to all flavonoids and are readily synthesized in the laboratory via the Claisen-Schmidt condensation. This base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde is a robust and high-yielding reaction.[1][2]

In the context of our topic, this compound (A-ring precursor) is reacted with a variety of substituted benzaldehydes (B-ring precursor) to yield a library of 2'-fluoro-6'-hydroxychalcones. The choice of substituent on the benzaldehyde is crucial for tuning the biological activity of the resulting chalcone.

Experimental Protocol: General Synthesis of 2'-Fluoro-6'-hydroxychalcones

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 40-50% w/v), dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water until neutral, and purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product cluster_purification Work-up & Purification Acetophenone 1-(2-Fluoro-6- hydroxyphenyl)ethanone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Chalcone 2'-Fluoro-6'-hydroxychalcone Condensation->Chalcone Base Base Base (KOH/NaOH) in Ethanol Workup Acidification & Precipitation Chalcone->Workup Purify Filtration & Recrystallization Workup->Purify

Caption: Workflow for the synthesis of 2'-Fluoro-6'-hydroxychalcones.

Oxidative Cyclization: From Chalcones to Flavones

The 2'-hydroxy group in the synthesized chalcones is a key functional handle for further chemical transformations. One of the most significant reactions is oxidative cyclization to form flavones (2-phenylchromen-4-ones), another class of flavonoids with potent biological activities.[3][4][5] This intramolecular cyclization can be achieved using various reagents, with a common and effective method being the use of iodine in dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 5-Fluoroflavones from 2'-Fluoro-6'-hydroxychalcones

  • Reactant Preparation: Dissolve the 2'-fluoro-6'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting chalcone is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated flavone is collected by filtration.

  • Purification: The crude product is washed with a solution of sodium thiosulfate to remove any residual iodine and then with water. Further purification is achieved by recrystallization.

G Chalcone 2'-Fluoro-6'-hydroxychalcone Reaction Oxidative Cyclization Chalcone->Reaction Flavone 5-Fluoroflavone Derivative Reaction->Flavone Reagents Iodine (I₂) in DMSO Reagents->Reaction Purification Precipitation, Washing & Recrystallization Flavone->Purification

Caption: General scheme for the synthesis of 5-Fluoroflavones.

Biological Activities and Mechanistic Insights

Derivatives of this compound, particularly the chalcones, have demonstrated a broad spectrum of biological activities. The following sections will detail their potential as anticancer and antimicrobial agents, supported by available data and mechanistic interpretations.

Anticancer Activity

Chalcones are well-documented as a promising class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] These mechanisms often include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[7] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues in various biological targets.[6]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism of action for many anticancer chalcones is the disruption of microtubule dynamics. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Apoptosis, or programmed cell death, can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which in turn causes mitochondrial damage, release of cytochrome c, and activation of caspases.[7]

G Chalcone 2'-Fluoro-6'-hydroxychalcone Derivative Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits Microtubules Microtubule Disruption Chalcone->Microtubules ROS Increased ROS Production Chalcone->ROS Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed anticancer mechanisms of chalcone derivatives.

Quantitative Data: In Vitro Cytotoxicity

While specific data for chalcones derived directly from this compound is emerging, the cytotoxicity of structurally related fluoro- and hydroxy-substituted chalcones against various human cancer cell lines provides valuable insights. The following table summarizes representative IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluoro-substituted ChalconesA549 (Lung)12.3[6]
Dihydroxy-substituted ChalconesMCF-7 (Breast)8.5[6]
Methoxy-substituted ChalconesHT-29 (Colon)7.8[6]
Methoxy-substituted ChalconesPC-3 (Prostate)10.2[6]

Note: This table presents data for structurally related compounds to illustrate the general potency of this class. Specific values for 2'-fluoro-6'-hydroxychalcones will vary based on the substitution pattern of the B-ring.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones have demonstrated significant activity against a range of bacteria and fungi.[9][10] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The α,β-unsaturated ketone system can react with sulfhydryl groups in microbial proteins, leading to enzyme inactivation and cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chalcones is highly dependent on the nature and position of substituents on both aromatic rings.

  • Electron-donating groups , such as hydroxyl (-OH) and methoxy (-OCH₃), on the aromatic rings can enhance antimicrobial activity.

  • Halogen atoms , like the fluorine in our parent compound, are also known to increase antimicrobial efficacy.

  • The presence of a 2'-hydroxy group on the A-ring is often associated with potent activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents representative Minimum Inhibitory Concentration (MIC) values for related chalcone derivatives against common microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
HydroxychalconesStaphylococcus aureus62.5 - 125[10]
HydroxychalconesEscherichia coli250[10]
DihydroxychalconesPseudomonas aeruginosa125[10]
DihydroxychalconesCandida albicans15.62[9]

Note: This table illustrates the antimicrobial potential of related chalcone structures. The specific activity of 2'-fluoro-6'-hydroxychalcone derivatives would require targeted screening.

Future Directions and Conclusion

The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of chalcones and their subsequent conversion to flavones and other heterocyclic systems provide a robust platform for generating chemical diversity.

Key areas for future research include:

  • Systematic SAR studies: A comprehensive library of 2'-fluoro-6'-hydroxychalcones with diverse B-ring substitutions should be synthesized and screened to build a detailed structure-activity relationship profile.

  • Mechanistic Elucidation: In-depth studies are required to pinpoint the specific molecular targets of the most potent compounds and to fully understand their mechanisms of action in both cancer and microbial cells.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Derivatives: Beyond chalcones and flavones, the reactive nature of the parent compound allows for the synthesis of other heterocyclic systems which may possess unique biological activities.

References

A Technical Guide for Advanced Synthesis: Leveraging 1-(2-Fluoro-6-hydroxyphenyl)ethanone for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. Within the arsenal of fluorinated synthons, 1-(2-fluoro-6-hydroxyphenyl)ethanone emerges as a uniquely versatile building block. Its ortho-fluoro and ortho-hydroxyl functionalities relative to the acetyl group create a distinct electronic and steric environment, enabling a rich portfolio of cyclization reactions. This guide provides an in-depth exploration of this reagent, detailing its synthesis, physicochemical characteristics, and proven applications in the construction of high-value heterocyclic systems, particularly chromones and flavones, which are privileged structures in drug discovery.[1][2]

Physicochemical Properties and Reactivity Profile

This compound, also known as 2'-fluoro-6'-hydroxyacetophenone, is a crystalline solid whose utility is underpinned by its specific chemical architecture. The electron-withdrawing nature of the fluorine atom modulates the acidity of the adjacent hydroxyl group and influences the electrophilicity of the aromatic ring. The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen is a key feature that dictates the molecule's conformation and reactivity in various transformations.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 93339-98-1 [3][4][5]
Molecular Formula C₈H₇FO₂ [3][4][5]
Molecular Weight 154.14 g/mol [3][4][5]
Boiling Point 224°C [3]
Storage 2-8°C [3]

| ¹H NMR (400 MHz, CDCl₃) | δ 12.72 (s, 1H, OH), 7.40 (m, 1H, Ar-H), 6.78 (d, J=8.5 Hz, 1H, Ar-H), 6.62 (dd, J=11.3, 8.3 Hz, 1H, Ar-H), 2.69 (d, J=7.2 Hz, 3H, CH₃) |[6][7] |

The reactivity of the acetyl group's α-protons allows for condensation reactions, while the phenolic hydroxyl group is a handle for O-acylation, O-alkylation, and various cyclization strategies. This dual reactivity is central to its role as a precursor to fused heterocyclic systems.

Synthesis of the Building Block: this compound

A reliable method for preparing the title compound involves the demethylation of the readily available precursor, 2-fluoro-6-methoxyacetophenone. The use of a strong Lewis acid like aluminum chloride facilitates the cleavage of the methyl ether without disturbing the other functionalities.

Experimental Protocol: Demethylation of 2-Fluoro-6-methoxyacetophenone[6][7]
  • Step 1: Reaction Setup

    • To a solution of 2-fluoro-6-methoxyacetophenone (9.0 g, 53.5 mmol) in dichloromethane (70 mL) in a round-bottom flask, add aluminum chloride (14.3 g, 0.107 mol) portion-wise at 0°C (ice bath).

  • Step 2: Reaction Execution

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation

    • Upon completion, carefully quench the reaction by slowly adding aqueous 2N hydrochloric acid.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers sequentially with water, then dry over anhydrous sodium sulfate.

  • Step 4: Purification

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the residue via flash column chromatography to afford this compound (Typical yield: ~66%).[7]

Workflow for Synthesis

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Final Product start 2-Fluoro-6-methoxyacetophenone step1 Demethylation Reaction (12h, Room Temp) start->step1 reagent1 Aluminum Chloride (AlCl₃) reagent1->step1 reagent2 Dichloromethane (DCM) reagent2->step1 step2 Aqueous HCl Quench step1->step2 step3 Extraction & Drying step2->step3 step4 Purification step3->step4 end_product This compound step4->end_product A 1-(2-Fluoro-6- hydroxyphenyl)ethanone C O-Benzoyl Ester Intermediate A->C Step 1: Benzoylation B Benzoyl Chloride Pyridine B->C E 1,3-Diketone Intermediate (via Rearrangement) C->E Step 2: Baker-Venkataraman Rearrangement D KOH (Base) D->E G 8-Fluoro-flavone E->G Step 3: Cyclization & Dehydration F H⁺ (Acid Catalyst) Heat F->G

References

The Advent and Ascendancy of Fluorinated Acetophenones: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated building blocks, fluorinated acetophenones have emerged as particularly versatile intermediates, prized for their unique reactivity and the profound impact of the fluorine substituent on molecular properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and application of fluorinated acetophenones in research. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons in their own work. We will traverse the historical landscape that enabled their synthesis, delve into detailed, field-proven synthetic protocols, analyze the nuanced effects of fluorine's position on reactivity, and explore their pivotal role in the synthesis of prominent pharmaceuticals.

Introduction: The Unassuming Power of a Fluorine Atom

The acetophenone framework, a simple aromatic ketone, is a ubiquitous motif in organic chemistry. However, the introduction of a single fluorine atom onto this scaffold dramatically alters its electronic and physicochemical properties, unlocking a vast landscape of synthetic possibilities. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, influencing the reactivity of both the aromatic ring and the carbonyl group. This seemingly minor structural modification can lead to significant enhancements in biological activity, metabolic stability, and binding affinity of target molecules, making fluorinated acetophenones indispensable tools in medicinal chemistry.[1][2][3] This guide will provide the foundational knowledge and practical methodologies necessary to harness the full potential of these remarkable compounds.

Historical Context: Paving the Way for Fluorinated Aromatics

While a singular "discovery" of fluorinated acetophenones is not prominently documented, their emergence is intrinsically linked to two major currents in the history of organic chemistry: the development of electrophilic aromatic substitution and the dawn of organofluorine chemistry.

The Friedel-Crafts reaction , first reported by Charles Friedel and James Crafts in 1877, provided a robust method for the acylation of aromatic rings.[4][5] This seminal discovery laid the theoretical groundwork for the synthesis of acetophenones in general. However, the direct fluorination of aromatic compounds was a formidable challenge due to the extreme reactivity of elemental fluorine.

The field of organofluorine chemistry began to blossom in the late 19th and early 20th centuries. A pivotal moment was the development of the Swarts reaction in 1892 by Frédéric Jean Edmond Swarts, which allowed for the exchange of chlorine or bromine atoms for fluorine using metal fluorides.[6] While primarily used for alkyl halides, this work signaled a growing ability to tame fluorine and incorporate it into organic molecules. The early 20th century saw further advancements, but it was the demands of World War II and the Manhattan Project that significantly accelerated the development of methods for producing and handling fluorinated compounds.

It was at the confluence of these two streams of chemical innovation that the synthesis of fluorinated acetophenones became a practical reality. The ability to produce fluorinated benzene derivatives, coupled with the power of the Friedel-Crafts acylation, enabled chemists to create these valuable building blocks.

Key Synthetic Methodologies: A Practical Guide

The synthesis of fluorinated acetophenones is most commonly achieved via the Friedel-Crafts acylation of a corresponding fluorinated benzene derivative. The choice of starting material and reaction conditions can be tailored to yield the desired isomer with high purity.

Friedel-Crafts Acylation of Fluorobenzene

This is the most direct and widely used method for the preparation of 4-fluoroacetophenone. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The fluorine atom, being an ortho, para-director, guides the incoming acyl group primarily to the para position due to steric hindrance at the ortho position.

Diagram: Mechanism of Friedel-Crafts Acylation of Fluorobenzene

G AcCl Acetyl Chloride (CH₃COCl) Complex1 Lewis Acid-Base Complex AcCl->Complex1 + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex1 Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Fluorobenzene->SigmaComplex + Acylium Ion Acylium Acylium Ion [CH₃C≡O]⁺ ↔ CH₃C⁺=O Complex1->Acylium Forms Electrophile Acylium->SigmaComplex Product 4-Fluoroacetophenone SigmaComplex->Product - H⁺ AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen [AlCl₄]⁻ abstracts H⁺ HCl HCl AlCl3_regen->HCl

Caption: Mechanism of Friedel-Crafts acylation to form 4-fluoroacetophenone.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone [7]

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • Acetyl Chloride (CH₃COCl)

  • Fluorobenzene

  • Boron Trifluoride (BF₃)

  • Crushed Ice

  • 250 ml Stainless Steel Reactor with Magnetic Stirring

Procedure:

  • To a 250 ml stainless steel reactor equipped with a magnetic stirring system, add 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene at approximately 0°C.

  • Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached.

  • Allow the reaction to proceed with stirring for 23 hours at ambient temperature.

  • After the reaction is complete, decompress the reactor to atmospheric pressure.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • The heterogeneous mixture is then extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 4-fluoroacetophenone.

Synthesis of Other Fluorinated Acetophenones

Similar principles apply to the synthesis of other isomers and polyfluorinated acetophenones, with the starting material being the primary variable.

  • 2-Fluoroacetophenone: Can be synthesized via Friedel-Crafts acylation of fluorobenzene, though yields of the ortho isomer are typically lower than the para isomer. Alternative methods, such as those starting from 2-fluorobenzoyl chloride, are also employed.[2][3]

  • Trifluoroacetophenones: For example, 2',4',5'-trifluoroacetophenone can be synthesized from 1,2,4-trifluorobenzene and acetyl chloride in the presence of an acylation catalyst.[8]

Comparative Analysis of Fluoroacetophenone Isomers

The position of the fluorine atom on the acetophenone ring significantly influences the compound's reactivity and physicochemical properties. Understanding these differences is crucial for selecting the appropriate isomer for a given synthetic target.

Table 1: Physicochemical Properties of Fluoroacetophenone Isomers

Property2-Fluoroacetophenone4-Fluoroacetophenone
CAS Number 445-27-2403-42-9
Molecular Formula C₈H₇FOC₈H₇FO
Molecular Weight 138.14 g/mol 138.14 g/mol
Appearance Clear colorless to yellowish liquidClear colorless to slightly yellow liquid
Melting Point 26-27 °C4 °C
Boiling Point 187-189 °C196 °C
Density 1.137 g/cm³1.138 g/cm³
Solubility Soluble in most organic solventsSoluble in most organic solvents, low solubility in water.[7]

Spectroscopic Data:

  • 4-Fluoroacetophenone:

    • ¹H NMR (500 MHz, CDCl₃): δ 2.58 (s, 3H), 7.13 (t, J = 8.8 Hz, 2H), 7.97-8.00 (q, 2H).[9]

    • ¹³C NMR (125 MHz, CDCl₃): δ 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 184.7, 186.8, 196.4.[9]

  • 2-Fluoroacetophenone:

    • ¹H NMR and ¹³C NMR data are available and confirm the structure. [10][11][12][13]

Reactivity Analysis: [14]

  • Electrophilic Aromatic Substitution: The fluorine atom is an ortho, para-director. However, due to steric hindrance from the acetyl group, acylation of fluorobenzene predominantly yields the para-substituted product.

  • Nucleophilic Attack at the Carbonyl Carbon: The strong electron-withdrawing inductive effect of fluorine is most pronounced at the ortho position, making the carbonyl carbon of 2-fluoroacetophenone more electrophilic and thus more susceptible to nucleophilic attack compared to the meta and para isomers.

  • Nucleophilic Aromatic Substitution (SNAr): The acetyl group is a strong electron-withdrawing group, activating the aromatic ring for SNAr. The ortho and para isomers are more reactive in SNAr reactions than the meta isomer because the negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen.

Applications in Drug Discovery and Development

Fluorinated acetophenones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from their ability to introduce a fluorinated phenyl moiety into a larger molecule, often leading to improved pharmacological properties.

Case Study: Synthesis of Celecoxib

Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain. A common synthetic route to Celecoxib utilizes a trifluoromethylated acetophenone derivative, which is formed in situ from 4-methylacetophenone.

Diagram: Synthetic Pathway to Celecoxib

G p_MeAcetophenone p-Methylacetophenone Diketone 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione p_MeAcetophenone->Diketone Claisen Condensation EtTFA Ethyl Trifluoroacetate EtTFA->Diketone Hydrazine 4-Sulfamoylphenylhydrazine HCl Celecoxib Celecoxib Hydrazine->Celecoxib Diketone->Celecoxib Cyclocondensation

Caption: Synthetic workflow for Celecoxib from p-methylacetophenone.

Experimental Workflow: Synthesis of Celecoxib Intermediate [15][16][17]

Step 1: Claisen Condensation

  • In a suitable reaction vessel, dissolve p-methylacetophenone in an aprotic organic solvent such as toluene.

  • Add a strong base, such as sodium hydride, to the solution.

  • Slowly add ethyl trifluoroacetate to the reaction mixture at a controlled temperature (e.g., 20-25°C).

  • After the addition is complete, allow the reaction to proceed for several hours.

  • Quench the reaction with an acidic workup (e.g., 15% hydrochloric acid).

  • Separate the organic layer, and evaporate the solvent to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • The crude product can be purified by crystallization from a suitable solvent like petroleum ether.

This diketone intermediate is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a cyclocondensation reaction to form the pyrazole ring of Celecoxib.[6]

Case Study: Synthesis of Ezetimibe Intermediate

Ezetimibe is a cholesterol-lowering medication. Its synthesis can involve the use of 4-fluoroacetophenone as a key starting material.[18][19]

Diagram: Role of 4-Fluoroacetophenone in Ezetimibe Synthesis

G Fluoroacetophenone 4-Fluoroacetophenone SilylatedEnolEther Silylated Enol Ether Fluoroacetophenone->SilylatedEnolEther + TMS-Cl Intermediate7 Compound (7) SilylatedEnolEther->Intermediate7 Condensation Ezetimibe Ezetimibe Intermediate7->Ezetimibe Multiple Steps

Caption: Simplified pathway showing 4-fluoroacetophenone as a precursor in Ezetimibe synthesis.

In one synthetic route, 4-fluoroacetophenone is converted to a silylated enol ether. This intermediate then undergoes a condensation reaction, eventually leading to the formation of the core structure of Ezetimibe after several subsequent steps.[18][19]

Other Pharmaceutical Applications
  • 2-Fluoroacetophenone is used as a starting material for the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker.[20]

  • 2'-Bromo-4'-fluoroacetophenone is a crucial intermediate in the synthesis of the NSAID Flurbiprofen and the cancer therapeutic Binimetinib .[21]

  • 4-Fluoroacetophenone is a precursor in the synthesis of Enecadin , a compound with potential therapeutic applications.[22]

Conclusion and Future Outlook

From their conceptual origins in the foundational principles of organic synthesis to their current status as indispensable tools in drug discovery, fluorinated acetophenones have had a profound impact on chemical research. This guide has provided a comprehensive overview of their history, synthesis, and application, with a focus on providing practical, actionable information for the modern researcher.

The unique properties conferred by the fluorine atom will continue to make these compounds attractive building blocks for the development of novel pharmaceuticals and advanced materials. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence on biological systems deepens, the importance of fluorinated acetophenones in the scientific landscape is set to grow ever stronger.

References

Methodological & Application

Synthesis of Chromones from 1-(2-Fluoro-6-hydroxyphenyl)ethanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chromones in Modern Drug Discovery

The chromone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules. Its inherent planarity and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. The strategic incorporation of fluorine atoms into the chromone core has emerged as a powerful strategy in drug design. Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, introducing fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

This technical guide provides an in-depth exploration of synthetic routes to novel chromone derivatives commencing from the readily accessible starting material, 1-(2-Fluoro-6-hydroxyphenyl)ethanone. We will delve into the mechanistic intricacies of key synthetic transformations and provide detailed, field-proven protocols for the synthesis of 8-fluoro-2-methylchromone and 8-fluoro-3-formylchromone. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical space of fluorinated chromones.

Strategic Considerations: The Role of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the C2-position of the starting phenyl ring (which becomes the C8-position of the resulting chromone) introduces several important considerations for synthesis. The electron-withdrawing nature of fluorine can influence the acidity of the adjacent hydroxyl group and the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, steric effects, although minimal for fluorine, can play a role in the conformational preferences of reaction intermediates. Understanding these electronic and steric influences is paramount for optimizing reaction conditions and achieving desired product outcomes.

Synthetic Pathways from this compound

Two primary and robust synthetic strategies for the construction of the chromone core from this compound are the Kostanecki-Robinson reaction for the synthesis of 2-substituted chromones and the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones.

The Kostanecki-Robinson Reaction: A Classic Route to 2-Methylchromones

The Kostanecki-Robinson reaction is a classical and reliable method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic anhydrides in the presence of the corresponding sodium salt of the carboxylic acid.[1][2] This reaction proceeds through a sequence of O-acylation, intramolecular aldol condensation, and subsequent dehydration to furnish the chromone ring system.

Mechanism:

The reaction is initiated by the formation of the sodium salt of the phenol, which then acts as a nucleophile, attacking the acetic anhydride to form an O-acylated intermediate. The base then promotes the formation of an enolate from the acetophenone moiety. This enolate undergoes an intramolecular aldol-type condensation, cyclizing to form a dihydroxydihydrochromone intermediate. Finally, elimination of a water molecule yields the stable aromatic chromone ring. The presence of the ortho-fluoro group is not expected to significantly hinder this reaction, although it may influence the rate of the cyclization step due to its electronic effects.

Kostanecki_Robinson start This compound o_acylation O-Acylation start->o_acylation reagents Acetic Anhydride (Ac₂O) Sodium Acetate (NaOAc) reagents->o_acylation Reacts with intermediate1 O-acylated Intermediate o_acylation->intermediate1 enolate_formation Enolate Formation (Base-catalyzed) intermediate1->enolate_formation intermediate2 Enolate Intermediate enolate_formation->intermediate2 cyclization Intramolecular Aldol Condensation intermediate2->cyclization intermediate3 Hydroxydihydrochromone Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product 8-Fluoro-2-methylchromone dehydration->product

Caption: Kostanecki-Robinson Reaction Workflow.

The Vilsmeier-Haack Reaction: A Versatile Approach to 3-Formylchromones

The Vilsmeier-Haack reaction provides an efficient route to 3-formylchromones from o-hydroxyacetophenones.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a formylating agent.[5]

Mechanism:

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich phenol attacks the Vilsmeier reagent, leading to formylation at the ortho position to the hydroxyl group. A second formylation occurs at the methyl group of the acetophenone. Subsequent intramolecular cyclization and elimination of dimethylamine and water lead to the formation of the 3-formylchromone. The electron-withdrawing fluorine atom may slightly deactivate the ring towards the initial electrophilic attack, potentially requiring slightly more forcing conditions compared to non-fluorinated analogues.

Vilsmeier_Haack start This compound electrophilic_attack Electrophilic Attack & Double Formylation start->electrophilic_attack reagents DMF / POCl₃ vilsmeier_reagent Vilsmeier Reagent Formation reagents->vilsmeier_reagent vilsmeier_reagent->electrophilic_attack Reacts with intermediate1 Diformylated Intermediate electrophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of (CH₃)₂NH & H₂O intermediate2->elimination product 8-Fluoro-3-formylchromone elimination->product

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2-methylchromone via Kostanecki-Robinson Reaction

This protocol is adapted from established procedures for the synthesis of 2-methylchromones.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound154.1410.01.54 g
Acetic Anhydride102.091009.4 mL
Anhydrous Sodium Acetate82.0320.01.64 g
Hydrochloric Acid (10%)--As needed
Ethanol--For recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.54 g, 10.0 mmol), anhydrous sodium acetate (1.64 g, 20.0 mmol), and acetic anhydride (9.4 mL, 100 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 140-150 °C) in a preheated oil bath and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • Hydrolysis: The resulting mixture is then heated to boiling for 30 minutes to hydrolyze the excess acetic anhydride.

  • Isolation: Cool the mixture in an ice bath. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to afford pure 8-fluoro-2-methylchromone as a crystalline solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 70-80%

Protocol 2: Synthesis of 8-Fluoro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol is based on general procedures for the Vilsmeier-Haack formylation of o-hydroxyacetophenones.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound154.1410.01.54 g
Dimethylformamide (DMF), anhydrous73.0950.03.9 mL
Phosphorus Oxychloride (POCl₃)153.3330.02.8 mL
Dichloromethane (DCM), anhydrous--20 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate--For drying

Procedure:

  • Vilsmeier Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (3.9 mL, 50.0 mmol). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (2.8 mL, 30.0 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve this compound (1.54 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure 8-fluoro-3-formylchromone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-70%

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide offer reliable and efficient pathways for the synthesis of 8-fluoro-2-methylchromone and 8-fluoro-3-formylchromone from this compound. These fluorinated chromone derivatives serve as valuable building blocks for the development of novel therapeutic agents and chemical probes. The strategic placement of the fluorine atom at the C8-position provides a unique handle for modulating the physicochemical and biological properties of the chromone scaffold. Further derivatization of these core structures can lead to the discovery of new compounds with enhanced potency, selectivity, and pharmacokinetic profiles, thereby contributing to the advancement of drug discovery and development.

References

Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone via Fries Rearrangement: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone, a key intermediate in the development of various pharmaceuticals.[1] The protocol herein details the application of the Fries rearrangement, an efficient method for converting phenolic esters to hydroxyaryl ketones.[2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Significance of this compound and the Fries Rearrangement

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of fluorinated pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Its molecular structure, featuring a reactive ketone and a phenolic hydroxyl group, allows for diverse functionalization, making it a versatile intermediate in the creation of bioactive molecules.[1]

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2][5][6] This reaction is particularly advantageous for the synthesis of hydroxyaryl ketones, which are important intermediates for a number of pharmaceuticals.[5][7] The reaction proceeds through the migration of an acyl group from the phenolic ester to the aryl ring, with selectivity for the ortho and para positions.[2][5] This selectivity can be controlled by adjusting reaction conditions such as temperature and solvent.[2][5]

This guide will focus on a laboratory-scale protocol for the synthesis of this compound, emphasizing safety, efficiency, and reproducibility.

Reaction Mechanism and Pathway

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group, facilitating its migration to the aromatic ring. The reaction is believed to proceed through the formation of an acylium ion intermediate.[2][5]

// Connections SM -> Ester [label="Esterification"]; AcCl -> Ester; Base -> Ester; Ester -> Hydrolysis [label="Rearrangement"]; AlCl3 -> Hydrolysis; Heat -> Hydrolysis; Hydrolysis -> Extraction; Extraction -> Purification; Purification -> Product; } } Figure 1. Experimental workflow for the synthesis of this compound.

Materials and Reagents

Reagent Grade Supplier CAS Number Notes
2-FluorophenolReagentSigma-Aldrich367-12-4---
Acetyl ChlorideAnhydrous, 98%Sigma-Aldrich75-36-5Handle in a fume hood.
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1Store under inert gas.
Aluminum ChlorideAnhydrous, powderSigma-Aldrich7446-70-0Highly reactive with water.[8]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use as solvent.
Hydrochloric Acid (HCl)2M solutionFisher Scientific7647-01-0For workup.
Ethyl AcetateACS GradeFisher Scientific141-78-6For extraction.
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6For drying.
Celite® 545---Sigma-Aldrich68855-54-9For filtration.

Experimental Protocol

Part A: Synthesis of 2-Fluorophenyl acetate
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Reagent Addition: Add 2-fluorophenol (10.0 g, 89.2 mmol) and anhydrous dichloromethane (100 mL) to the flask. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (7.8 mL, 98.1 mmol) to the stirred solution.

  • Acetylation: Add acetyl chloride (7.0 mL, 98.1 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of 2M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorophenyl acetate as a colorless oil. The crude product is typically of sufficient purity for the next step.

Part B: Fries Rearrangement to this compound
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser fitted with a gas outlet connected to a bubbler to vent HCl gas.

  • Catalyst Addition: To the flask, add anhydrous aluminum chloride (14.3 g, 107.0 mmol).

  • Substrate Addition: Slowly add the crude 2-fluorophenyl acetate from Part A to the aluminum chloride with vigorous stirring. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature for 2 hours.[9] The mixture will become a dark, viscous slurry.

  • Quenching: Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by the dropwise addition of 100 mL of 2M HCl. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Add 100 mL of ethyl acetate and stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

Part C: Purification
  • Filtration and Concentration: Filter the dried organic solution through a pad of Celite® and concentrate under reduced pressure to obtain the crude product as a brown solid.[9]

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot toluene or an ethanol/water mixture to yield this compound as off-white to pale yellow crystals.

  • Drying: Dry the purified crystals under vacuum.

Data and Expected Results

Parameter Expected Value
Yield of 2-Fluorophenyl acetate >95%
Yield of this compound 60-70%
Melting Point 68-70 °C
Appearance Off-white to pale yellow crystalline solid
Purity (by HPLC) >98%

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][10] Handle with extreme care in a dry environment and avoid contact with moisture.[8] In case of a spill, do not use water.[8] Cover with dry sand and collect in a sealed container for disposal.[8]

  • Acetyl Chloride: Acetyl chloride is a corrosive and flammable liquid. It reacts with water and alcohols. Handle in a fume hood.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

Problem Possible Cause Solution
Low yield in Fries rearrangement Incomplete reactionEnsure the reaction temperature is maintained at 130°C for the full duration.
Moisture in the reactionUse anhydrous reagents and solvents. Ensure glassware is thoroughly dried.
Deactivated catalystUse fresh, high-purity anhydrous aluminum chloride.
Formation of significant para-isomer Reaction temperature too lowThe Fries rearrangement is temperature-dependent; higher temperatures favor the ortho-product.[2][5]
Difficult purification Presence of unreacted starting material or byproductsOptimize recrystallization solvent system. Column chromatography may be necessary for higher purity.

Conclusion

The Fries rearrangement provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired ortho-isomer can be achieved. The protocol detailed in this application note offers a reproducible method for obtaining this important pharmaceutical intermediate, with a strong emphasis on safety and procedural integrity.

References

Application Notes & Protocols: Synthesis and Application of Novel Coumarin-Based Fluorescent Probes from 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a novel fluorescent probe derived from 1-(2-fluoro-6-hydroxyphenyl)ethanone. We present a detailed protocol for the preparation of a 4-methyl-8-fluoro-5-hydroxycoumarin scaffold via an acid-catalyzed Pechmann condensation. The strategic inclusion of a fluorine atom is anticipated to modulate the photophysical properties of the coumarin core, potentially enhancing quantum yield and photostability. This guide explains the causality behind experimental choices, provides step-by-step protocols for synthesis and characterization, and outlines a workflow for the subsequent derivatization and application of the probe in biomolecule labeling.

Introduction: The Rationale for Fluorinated Coumarins

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and selectivity.[1] Coumarins represent a privileged class of fluorophores due to their high quantum yields, photostability, and environmentally sensitive emission spectra. The synthesis of custom coumarin derivatives allows for the fine-tuning of their photophysical and chemical properties for specific applications.[2]

The starting material, this compound, offers a unique precursor for coumarin synthesis. The presence of the ortho-fluoro substituent to the hydroxyl group is significant. Halogenation, particularly fluorination, can lower the pKa of the adjacent phenolic hydroxyl group, which may influence the fluorescence properties and the probe's response to pH changes.[2] Furthermore, the ketone functionality provides a reactive handle for the core cyclization reaction required to form the coumarin ring system. This application note details a robust method to leverage this precursor into a versatile fluorescent scaffold.

Part 1: Synthesis of 8-Fluoro-5-hydroxy-4-methylcoumarin

The cornerstone of this protocol is the Pechmann condensation, a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. Here, we utilize ethyl acetoacetate as the β-ketoester, which provides the C2, C3, and C4 atoms, including the C4-methyl group, of the final coumarin product.

Diagram: Synthetic Pathway

G reactant1 This compound catalyst Conc. H₂SO₄ (Catalyst/Solvent) reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst product 8-Fluoro-5-hydroxy-4-methylcoumarin catalyst->product Pechmann Condensation

Caption: Pechmann condensation of this compound.

Experimental Protocol: Synthesis

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • This compound (MW: 154.14 g/mol )

  • Ethyl acetoacetate (MW: 130.14 g/mol )

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water (ice-cold)

  • Ethanol

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.77 g, 5.0 mmol).

  • Reagent Addition: Carefully place the flask in an ice bath. Slowly add concentrated sulfuric acid (10 mL) while stirring. The mixture may warm slightly; ensure the temperature does not exceed 20°C. Stir until the starting material is fully dissolved.

  • Initiation of Condensation: To the cooled solution, add ethyl acetoacetate (0.72 g, 0.63 mL, 5.5 mmol) dropwise over 10 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stir for 12-18 hours. The solution will typically darken in color.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice. This step quenches the reaction and precipitates the crude product. Perform this step slowly in a large beaker to manage any effervescence or heat generation.

  • Isolation: Allow the ice to melt completely, then isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual sulfuric acid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure 8-Fluoro-5-hydroxy-4-methylcoumarin. Dry the purified product under vacuum.

Part 2: Characterization of the Fluorescent Probe

Proper characterization is a self-validating step that confirms the identity and purity of the synthesized probe and establishes its fundamental photophysical properties, which are essential for its application.[3][4]

Diagram: Characterization Workflow

G A Synthesized Product (Crude) B Purification (Recrystallization) A->B C Structural Verification (NMR, MS) B->C D Photophysical Analysis (UV-Vis, Fluorescence) C->D E Characterized Probe (Pure & Profiled) D->E

Caption: Workflow for the purification and characterization of the probe.

Protocol 1: Photophysical Measurements

Objective: To determine the key spectral properties of the synthesized coumarin.

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the purified coumarin in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilutions in the desired buffer for analysis (e.g., 10 µM in Phosphate-Buffered Saline, pH 7.4).

  • UV-Vis Absorbance: Using a spectrophotometer, scan the absorbance of a 10 µM solution from 250 nm to 500 nm to determine the maximum absorbance wavelength (λmax) and calculate the molar extinction coefficient (ε).

  • Fluorescence Spectra: Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem). Then, record the excitation spectrum by monitoring the emission at λem.

  • Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Data Presentation: Expected Photophysical Properties

The following table presents hypothetical, yet realistic, data for the newly synthesized probe, which should be determined experimentally.

ParameterSymbolExpected Value
Max. Absorbance Wavelengthλmax~365 nm
Max. Emission Wavelengthλem~450 nm
Molar Extinction Coefficientε>15,000 M⁻¹cm⁻¹
Fluorescence Quantum YieldΦF>0.60
Stokes ShiftΔλ~85 nm

Part 3: Application in Biomolecule Labeling

To be useful in biological applications, a fluorophore must be equipped with a reactive moiety that can form a stable covalent bond with a biomolecule.[5] The phenolic hydroxyl group of our synthesized coumarin is an ideal handle for introducing such a group, for instance, by converting it into a succinimidyl ester for amine-reactive labeling.

Diagram: Biomolecule Labeling Strategy

G Probe Synthesized Coumarin Probe Activation Activation Step (e.g., NHS Ester Formation) Probe->Activation ActivatedProbe Amine-Reactive Probe Activation->ActivatedProbe Conjugate Fluorescently Labeled Biomolecule ActivatedProbe->Conjugate Biomolecule Target Biomolecule (e.g., Protein with Lysine) Biomolecule->Conjugate

Caption: Workflow for activating the probe and labeling a biomolecule.

Protocol 2: Protein Labeling

This protocol provides a general method for labeling an amine-containing biomolecule (e.g., a protein) with an NHS ester-activated coumarin probe.

Materials & Reagents:

  • NHS ester-activated coumarin probe (dissolved in anhydrous DMSO)

  • Target protein (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye.

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Probe Addition: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive probe (from a concentrated DMSO stock). The final concentration of DMSO should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled protein from the unreacted probe using a pre-equilibrated size-exclusion chromatography column. The labeled protein will elute first.

  • Characterization of Conjugate: Confirm successful labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the probe's λmax. The degree of labeling (DOL) can be calculated from these values.

Concluding Remarks

This guide provides a foundational framework for the synthesis of a novel fluorinated coumarin from this compound. The outlined protocols for synthesis, characterization, and application are based on well-established chemical principles and offer a clear path for researchers to develop and utilize this new class of fluorescent probes.[6][7][8] The inherent versatility of the coumarin scaffold allows for further chemical modifications to tune its properties for advanced applications in cellular imaging, diagnostics, and drug delivery.

References

Application Note: Comprehensive Analytical Characterization of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-6-hydroxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Its molecular structure, featuring a fluorinated phenolic ring and a ketone functional group, makes it a versatile building block in medicinal chemistry.[1] The purity and structural integrity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, ensuring its quality and suitability for research and drug development.

The analytical strategy outlined herein employs a multi-technique approach to provide orthogonal information, ensuring a thorough characterization of the molecule's identity, purity, and physicochemical properties. We will detail protocols for chromatographic, spectroscopic, and spectrometric techniques, explaining the rationale behind the selection of each method and its parameters.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93339-98-1[2][3]
Molecular Formula C₈H₇FO₂[1][2][3]
Molecular Weight 154.14 g/mol [1][2][3]
Boiling Point 224 °C[1][4]
Appearance Pale pink crystalline solid (typical)[5]
Storage 2-8°C[1]

Overall Analytical Workflow

A systematic approach is crucial for the definitive characterization of this compound. The following workflow diagram illustrates the logical sequence of analysis, from initial identity confirmation to quantitative purity assessment.

Analytical Workflow cluster_0 Sample Receipt & Preparation cluster_1 Structural Identification & Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Final Report Sample This compound Sample Preparation Solution Preparation (e.g., in Methanol/Acetonitrile) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR HPLC HPLC-UV (Purity & Assay) Preparation->HPLC MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms Molecular Weight FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups Report Certificate of Analysis FTIR->Report GC GC-FID (Residual Solvents & Purity) HPLC->GC Orthogonal Purity Check UV_Vis UV-Vis Spectroscopy (Quantitative Assay) GC->UV_Vis Alternative Assay UV_Vis->Report

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and assay of this compound due to its high resolution and sensitivity for aromatic compounds. A reversed-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility and excellent retention of moderately polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides good separation. The addition of a small amount of acid (e.g., phosphoric or formic acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[6][7]

  • Detection: The aromatic ring and ketone carbonyl group are strong chromophores, making UV detection highly suitable. The detection wavelength should be set at the absorption maximum for optimal sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 30% B to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (to be confirmed by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 1 mg/mL).

Data Analysis:

  • Purity: Determined by area percentage of the main peak relative to the total peak area.

  • Assay: Quantified against a certified reference standard using a calibration curve.

Gas Chromatography (GC)

GC is a valuable orthogonal technique, particularly for assessing volatile impurities and residual solvents. Due to the phenolic hydroxyl group, derivatization is often necessary to improve volatility and peak shape.[8][9][10]

Rationale for Method Design:

  • Derivatization: Silylation (e.g., with BSTFA) is a common and effective method for converting the polar hydroxyl group into a non-polar silyl ether, making the compound more suitable for GC analysis.[8][10]

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds.

  • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantitative analysis. Mass Spectrometry (MS) can be used for peak identification.

Experimental Protocol: GC-FID/MS

  • Sample Derivatization:

    • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.[10]

  • Instrumentation: GC system with FID or MS detector.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection: 1 µL, split mode (e.g., 50:1).

Spectroscopic and Spectrometric Methods for Structural Elucidation

These methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl protons (-CH₃) around 2.5-2.7 ppm.

    • Aromatic protons (3H) will appear as complex multiplets in the aromatic region (approx. 6.8-7.5 ppm), with splitting patterns influenced by the fluorine and hydroxyl substituents.

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (~195-205 ppm).

    • Multiple signals in the aromatic region (approx. 110-160 ppm), with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF).

    • A signal for the methyl carbon (~25-30 ppm).

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. The coupling to nearby protons will be observable in high-resolution spectra.

Studies on similar 2'-fluoro-substituted acetophenone derivatives have shown that through-space spin-spin couplings between the fluorine and the acetyl group protons can provide valuable conformational information.[5]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity. It is typically coupled with a chromatographic inlet (GC-MS or LC-MS).

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 154.14, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns characteristic of acetophenones, such as the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion ([M-CH₃]⁺ at m/z 139).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic C-H
~1680-1660C=O stretchAryl Ketone C=O
~1600, ~1480C=C stretchAromatic Ring
~1260-1180C-F stretchAryl-F
~1250C-O stretchPhenolic C-O

The position of the C=O stretch can be influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.[11][12]

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the conjugated aromatic ketone system and for quantitative analysis.

Rationale: The molecule possesses a chromophore (the substituted benzene ring conjugated with the ketone) that absorbs UV radiation.[13] The n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system are expected. The n→π* transition for ketones typically appears as a weaker band around 270-300 nm.[14]

Experimental Protocol: UV-Vis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade methanol or ethanol.

  • Procedure:

    • Prepare a dilute stock solution of the sample (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain absorbance readings between 0.1 and 1.0.

    • Record the spectrum from 200 to 400 nm against a solvent blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, create a calibration curve of absorbance vs. concentration and use the Beer-Lambert law (A = εcl).

Summary of Analytical Methods

TechniquePurposeKey Information Provided
HPLC-UV Purity assessment, quantitative assayRetention time, peak area, separation of impurities
GC-FID/MS Orthogonal purity, volatile impuritiesRetention time, peak area, mass-to-charge ratio
NMR Spectroscopy Unambiguous structure confirmationChemical shifts, coupling constants, molecular connectivity
Mass Spectrometry Molecular weight determinationMolecular ion peak, fragmentation pattern
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for -OH, C=O, C-F, etc.
UV-Vis Spectroscopy Confirmation of chromophore, quantitative assayWavelength of maximum absorbance (λmax)

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By combining orthogonal chromatographic and spectroscopic techniques, researchers and drug developers can confidently ascertain the identity, purity, and quality of this critical pharmaceutical intermediate. The provided protocols serve as a validated starting point for method development and routine quality control, ensuring the integrity of the material used in further synthetic applications.

References

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 1-(2-Fluoro-6-hydroxyphenyl)ethanone: A Method Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 1-(2-Fluoro-6-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing that a one-size-fits-all protocol is rarely optimal, this guide is structured as a comprehensive method development framework. We will explore the foundational principles behind parameter selection, from stationary and mobile phase chemistry to gradient optimization and detection. The primary methodology employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for the separation of moderately polar small molecules and phenolic compounds.[1][2][3] This document is intended for researchers, medicinal chemists, and process development scientists who require high-purity compounds for downstream applications.

Introduction: The Rationale for a Structured Approach

This compound (MW: 154.14 g/mol ) is an aromatic ketone containing both a hydroxyl and a fluoro functional group.[4] These features impart a moderate degree of polarity, making it an ideal candidate for purification via RP-HPLC. The objective of any purification is to achieve the desired purity, yield, and throughput in a reproducible manner.[5][6] This protocol is designed to be a self-validating system, guiding the user through logical method development steps to establish a robust and efficient purification process.[7]

Foundational Principles: Designing the Separation Strategy

The success of HPLC purification hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. The chemical properties of this compound dictate our strategic choices.

  • Analyte Characteristics: The molecule possesses a hydrophobic aromatic core and polar functional groups (-OH, C=O). The phenolic hydroxyl group can engage in hydrogen bonding, while the aromatic ring allows for potential π-π interactions.[8]

  • Chromatographic Mode Selection: Reversed-phase (RP) chromatography is the mode of choice.[2] In this setup, a non-polar stationary phase is used with a polar mobile phase. As the proportion of the organic solvent in the mobile phase increases, hydrophobic compounds elute from the column.

  • Stationary Phase (Column) Selection: The choice of the column is the most critical parameter influencing selectivity.[7]

    • Primary Recommendation (C18): An Octadecyl-silica (C18) column is the universal starting point for RP-HPLC method development due to its broad applicability and robust hydrophobic retention mechanisms.[1][9]

    • Alternative Selectivity (Phenyl-Hexyl): For aromatic compounds, a Phenyl-bonded phase can offer alternative selectivity through π-π stacking interactions between the phenyl ligands of the stationary phase and the analyte's aromatic ring.[8][10] This can be particularly useful if co-elution with impurities occurs on a C18 column.

  • Mobile Phase Selection:

    • Solvents: A gradient of water and a polar organic solvent (acetonitrile or methanol) is standard. Acetonitrile typically provides lower backpressure and better UV transparency.

    • pH Modifier: The phenolic hydroxyl group is weakly acidic. To ensure reproducible retention times and sharp peak shapes, it is crucial to suppress its ionization by acidifying the mobile phase. A low concentration of an acid like Formic Acid (FA) or Trifluoroacetic Acid (TFA) is recommended.[7][11] We will use 0.1% FA as it is effective and generally compatible with mass spectrometry (MS).

Experimental Workflow and Protocol

This section details the complete workflow, from sample preparation to final product isolation.

Workflow Overview

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing Crude Crude Sample (this compound) Dissolve Dissolve in minimal DMSO Dilute with Mobile Phase A Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Column Separation on C18 Column Inject->Column Detect UV/DAD Detection (254 nm, 280 nm) Column->Detect Collect Collect Fractions Containing Pure Product Detect->Collect Analyze Purity Analysis of Collected Fractions Collect->Analyze Evaporate Solvent Evaporation (Rotary Evaporator) Analyze->Evaporate Pure Pure Compound Evaporate->Pure

Caption: HPLC purification workflow for this compound.

Materials and Equipment
CategoryItem
Instrumentation Preparative HPLC system with gradient pump and UV/DAD detector
Fraction Collector
Rotary Evaporator
Chemicals Crude this compound
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Formic Acid (FA), >99% purity
Dimethyl Sulfoxide (DMSO), HPLC grade
Hardware Preparative RP Column (e.g., C18, 5-10 µm particle size, ≥20 mm ID)
Analytical RP Column (e.g., C18, 3.5-5 µm particle size, 4.6 mm ID)
Syringe filters (0.45 µm, PTFE or nylon)
Volumetric flasks, graduated cylinders, autosampler vials
Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v FA in H₂O).

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v FA in ACN).

  • Degas both mobile phases for 15-30 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.

Step 2: Sample Preparation

  • Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution. The goal is to use the least amount of a strong solvent to ensure complete dissolution.

  • Dilute the stock solution with Mobile Phase A until the point of precipitation is almost reached. This ensures the sample is soluble in the initial mobile phase conditions, leading to better peak shape.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[12]

Step 3: Method Development - Analytical Scouting Before proceeding to preparative scale, develop and optimize the method on a smaller analytical column. This conserves sample and solvent.[6]

  • Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • Perform a scouting gradient run to determine the approximate elution concentration of the target compound.

Analytical Scouting Gradient Parameters
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5-10 µL
Time (min) % Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Step 4: Method Optimization and Scale-Up

  • Analyze the scouting run: Identify the retention time of your target peak. Note the %B at which it elutes.

  • Optimize the gradient: Design a shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities.[13] For example, if the peak elutes at 15 minutes in the scouting run (~50% B), an optimized gradient might run from 35% to 65% B over 20 minutes.

  • Scale up to preparative scale: Use the optimized analytical method as the basis for the preparative run. Adjust the flow rate and injection volume according to the dimensions of the preparative column.

Example Preparative Gradient Parameters
Column C18, 21.2 x 250 mm, 5 µm
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 280 nm
Injection Volume 1-5 mL (dependent on concentration and loading)
Time (min) % Mobile Phase B
0.035
20.065
22.095
25.095
25.135
30.035

Step 5: Fraction Collection and Analysis

  • Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold).

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions using the optimized analytical HPLC method.

  • Pool the fractions that meet the required purity specifications.

Step 6: Product Isolation

  • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the final pure compound.

Expected Results and Troubleshooting

A successful purification will yield a chromatogram with a well-resolved, symmetrical peak for this compound. Analytical analysis of the collected fraction should show a single major peak with purity >98% (or as required).

  • Poor Peak Shape (Tailing): This can be due to column overload or secondary interactions. Reduce sample load or ensure the mobile phase pH is sufficiently low to suppress silanol interactions.

  • Poor Resolution: Optimize the gradient by making it shallower. Alternatively, evaluate a column with different selectivity, such as a Phenyl-Hexyl phase.[8][10]

  • High Backpressure: This may indicate a column clog or precipitation of the sample. Ensure the sample is fully dissolved and filtered before injection.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC purification of this compound. By starting with an analytical-scale scouting run and logically optimizing the separation parameters, researchers can efficiently scale up to a preparative method. This structured approach ensures the reliable and reproducible isolation of high-purity material essential for drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of 1-(2-Fluoro-6-hydroxyphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-6-hydroxyacetophenone Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 1-(2-fluoro-6-hydroxyphenyl)ethanone moiety represents a privileged starting point for the generation of small molecule libraries intended for biological screening. Its inherent structural features offer a compelling combination of synthetic tractability and biologically relevant functionality.

The strategic placement of a fluorine atom ortho to both the hydroxyl and acetyl groups introduces significant electronic and steric perturbations. The high electronegativity of fluorine can modulate the acidity of the phenolic proton, influencing its reactivity and potential as a hydrogen bond donor. Furthermore, the fluoro group can engage in favorable orthogonal multipolar interactions with biological targets and often enhances metabolic stability and membrane permeability, desirable properties for drug candidates. The presence of three distinct functional handles—the phenolic hydroxyl, the ketone, and the aromatic ring—provides a versatile platform for a variety of chemical modifications, allowing for a systematic exploration of the surrounding chemical space to identify novel bioactive compounds.

This document provides a comprehensive guide for the derivatization of this compound, detailing robust synthetic protocols and a strategic workflow for subsequent biological evaluation.

Synthetic Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its key functional groups. The following sections outline detailed protocols for O-alkylation and esterification of the phenolic hydroxyl group, and a Claisen-Schmidt condensation to generate a library of chalcone derivatives.

O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation of the phenolic hydroxyl group is a fundamental transformation to explore the impact of substituting a hydrogen bond donor with a variety of sterically and electronically diverse ether functionalities. The Williamson ether synthesis is a classic and reliable method for this purpose.

Protocol 1: General Procedure for O-Alkylation of this compound

Rationale: This protocol employs a standard Williamson ether synthesis. The choice of a suitable base is critical to deprotonate the sterically hindered and electronically modified phenol. A strong, non-nucleophilic base such as sodium hydride is often effective. The reaction is typically performed in an aprotic polar solvent to facilitate the SN2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Esterification of the Phenolic Hydroxyl Group

Esterification of the phenol introduces an ester linkage, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo, potentially serving as a pro-drug strategy.

Protocol 2: General Procedure for Esterification of this compound

Rationale: This protocol utilizes an acyl chloride in the presence of a non-nucleophilic base, pyridine, which also acts as a solvent and catalyst. The reaction is typically rapid and proceeds at room temperature.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are a class of natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are synthesized through a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.

Protocol 3: General Procedure for the Synthesis of Chalcones from this compound

Rationale: This base-catalyzed condensation reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl of the aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone characteristic of chalcones. A strong base like potassium hydroxide in ethanol is commonly used.[1][2]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Prepare a solution of KOH (3.0 eq) in ethanol and add it dropwise to the stirred solution of the ketone and aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture with 1 M HCl until it is acidic to litmus paper.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Proposed Derivatization Scheme and Library Design

The following table outlines a proposed set of derivatives for initial synthesis and screening, designed to probe the structure-activity relationship (SAR) around the this compound core.

Derivative Class Substituent (R) Rationale for Inclusion
Ethers -CH₃Small, lipophilic group
-CH₂CH₃Increased lipophilicity
-CH₂PhBulky, aromatic substituent
Esters -C(O)CH₃Acetate, potential pro-drug
-C(O)PhBenzoate, introduces aromaticity
Chalcones -HUnsubstituted phenyl ring
-OCH₃ (para)Electron-donating group
-Cl (para)Electron-withdrawing group
-NO₂ (para)Strong electron-withdrawing group

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening s1 This compound s2 O-Alkylation (Protocol 1) s1->s2 s3 Esterification (Protocol 2) s1->s3 s4 Claisen-Schmidt Condensation (Protocol 3) s1->s4 d1 Ether Derivatives s2->d1 d2 Ester Derivatives s3->d2 d3 Chalcone Derivatives s4->d3 p1 Flash Chromatography / Recrystallization d1->p1 d2->p1 d3->p1 c1 LC-MS p1->c1 c2 ¹H NMR, ¹³C NMR p1->c2 c3 HRMS p1->c3 b1 Primary Screening c1->b1 c2->b1 c3->b1

Caption: Workflow for the synthesis, purification, and characterization of derivatives.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify and characterize the biological activity of the synthesized compound library.

Tier 1: Primary Cytotoxicity Screening

The initial screen should assess the general cytotoxicity of the compounds against a panel of cancer cell lines. This provides a broad overview of their potential as anticancer agents.

Protocol 4: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] It is a robust and cost-effective method for high-throughput screening.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Tier 2: Target-Based Screening (Kinase Inhibition)

Based on the known biological activities of similar scaffolds, a focused screen against a panel of protein kinases is a logical next step for promising hits from the primary screen.

Protocol 5: In Vitro Kinase Inhibition Assay

Rationale: Many small molecule anticancer drugs function by inhibiting protein kinases.[6][] A variety of commercially available kinase assay kits can be used for this purpose, often relying on fluorescence or luminescence detection.[8][9] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a universal method for assessing kinase activity.[8]

Materials:

  • Recombinant protein kinases (a diverse panel is recommended)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized compounds

Procedure:

  • Set up the kinase reaction in a 384-well plate containing the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence indicates inhibition of the kinase. Calculate IC₅₀ values for active compounds.

Proposed Biological Screening Workflow

G cluster_screening Biological Screening Cascade s1 Synthesized Compound Library s2 Tier 1: Primary Cytotoxicity Screen (MTT Assay) s1->s2 s3 Identify 'Hits' (IC₅₀ < 10 µM) s2->s3 s4 Tier 2: Kinase Inhibition Profiling s3->s4 s5 Determine Kinase IC₅₀ Values s4->s5 s6 Structure-Activity Relationship (SAR) Analysis s5->s6 s7 Lead Optimization s6->s7

Caption: A tiered workflow for the biological evaluation of the synthesized library.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in tables for easy comparison.

Table 1: Example Data Presentation for Primary Cytotoxicity Screen

Compound ID Derivative Class Substituent (R) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Cmpd-1 Ether-CH₃>100>100>100
Cmpd-2 Chalcone-Cl (para)5.28.13.5
Doxorubicin Positive Control-0.050.10.08

Table 2: Example Data Presentation for Kinase Inhibition Screen

Compound ID Kinase Target IC₅₀ (µM)
Cmpd-2 EGFR2.1
Cmpd-2 VEGFR215.8
Staurosporine Pan-Kinase Inhibitor0.01

The results from these assays will be used to build a structure-activity relationship (SAR) profile for the this compound scaffold. This information will guide the design and synthesis of next-generation compounds with improved potency and selectivity, ultimately leading to the identification of promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a frequent challenge in the synthesis of this compound, which is commonly achieved through a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate. This guide will address the most common issues in a question-and-answer format.

Question 1: My Fries rearrangement of 2-fluorophenyl acetate is resulting in a very low yield of the desired ortho-acylated product. What are the likely causes?

Answer: Low yields in the Fries rearrangement for this specific synthesis are typically traced back to several key factors. The reaction is a delicate balance of thermodynamics and kinetics, and even small deviations can significantly impact the outcome.

  • Suboptimal Reaction Temperature: The Fries rearrangement is highly sensitive to temperature, which governs the ratio of the ortho and para isomers. For the desired this compound (ortho product), higher temperatures are generally required.[1] Low temperatures favor the formation of the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, which can be a major byproduct and thus reduce the yield of your target molecule. Conversely, excessively high temperatures can lead to decomposition and the formation of complex side products.[2]

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your starting materials or solvent will hydrolyze the catalyst, rendering it inactive. Furthermore, the phenolic oxygen of the starting material and the hydroxyl group of the product can coordinate with the Lewis acid, effectively sequestering it from the reaction.[3][4] This necessitates the use of a stoichiometric excess of the catalyst.

  • Competitive O-Acylation: While the Fries rearrangement is an intramolecular C-acylation, intermolecular O-acylation of the starting 2-fluorophenol (if any is present) or the product can occur, leading to the formation of unwanted ester byproducts.

  • Inadequate Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: I am observing a significant amount of the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, in my product mixture. How can I improve the ortho-selectivity?

Answer: Achieving high ortho-selectivity is a primary challenge in this synthesis. The following strategies can be employed to favor the formation of this compound:

  • Optimize Reaction Temperature: As a general rule for the Fries rearrangement, higher temperatures favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the aluminum catalyst.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup. A study on the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene showed a significant increase in the ortho/para ratio at higher temperatures.[2]

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Non-polar solvents tend to favor the formation of the ortho product.[1] Solvents like nitrobenzene or carbon disulfide are classic choices, though their toxicity is a concern.[5] Dichloromethane or dichloroethane are also commonly used.

Data Summary: Effect of Temperature on ortho/para Ratio in the Fries Rearrangement of 2-Fluorophenyl Acetate [2]

Temperature (°C)Solventortho:para RatioTotal Yield (%)
40Monochlorobenzene1.0 : 2.1345
60Monochlorobenzene1.0 : 1.8565
80Monochlorobenzene1.0 : 1.5480
100Monochlorobenzene2.84 : 1.088
120Monochlorobenzene3.03 : 1.092
150Monochlorobenzene1.95 : 1.075
170Monochlorobenzene1.72 : 1.062

This data is adapted from a study on the scalable synthesis of fluoro building blocks and illustrates the general trend. Optimal conditions may vary based on specific experimental setups.

Question 3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What is causing this, and how can I prevent it?

Answer: A dark reaction mixture and the formation of multiple byproducts are often indicative of decomposition or side reactions. Here are the primary causes and solutions:

  • Excessively High Temperatures: While higher temperatures favor the ortho product, temperatures above the optimal range can lead to charring and decomposition of the starting material and product.[2] Careful temperature control is essential.

  • Intermolecular Acyl Migration and Halogen Migration: At elevated temperatures, there is a possibility of intermolecular acyl migration, leading to di-acylated products. In some cases, particularly with bromo-substituted phenyl acetates, intermolecular halogen migration has been observed.[6] While less common with fluoro-substituted compounds, it is a possibility at very high temperatures.

  • Improper Work-up: The work-up procedure is critical for quenching the reaction and isolating the product. The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated acid (e.g., HCl) to decompose the aluminum chloride complexes.[7] Insufficient acidification can lead to the formation of aluminum hydroxide precipitates that can complicate extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2-fluorophenyl acetate. This can be readily synthesized by the acetylation of 2-fluorophenol with acetyl chloride or acetic anhydride.

Q2: How can I ensure my Lewis acid catalyst is active?

A2: Use a fresh, unopened container of aluminum chloride whenever possible. If you suspect your catalyst has been exposed to moisture, it is best to use a fresh batch. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the best methods for purifying the final product?

A3: The crude product, which may contain a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[8] Recrystallization from an appropriate solvent can also be an effective purification method if the isomeric ratio is highly skewed towards the desired product.

Q4: Are there alternative synthetic routes to this compound?

A4: While the Fries rearrangement is a common method, other approaches exist. These can include the direct Friedel-Crafts acylation of 2-fluorophenol, though this often leads to a mixture of O-acylated and C-acylated products. More modern methods might involve ortho-directed metalation followed by acylation, which can offer better regioselectivity.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorophenyl Acetate

This protocol describes the synthesis of the starting material for the Fries rearrangement.

Materials:

  • 2-Fluorophenol

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 2-fluorophenol.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorophenyl acetate.

  • The product can be purified by vacuum distillation if necessary.

Protocol 2: Fries Rearrangement for the Synthesis of this compound

This protocol outlines the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate.

Materials:

  • 2-Fluorophenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Monochlorobenzene (or another suitable non-polar solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous AlCl₃ (1.5 - 2.0 eq).

  • Add anhydrous monochlorobenzene to create a slurry.

  • Heat the slurry to the desired temperature (e.g., 120 °C) with vigorous stirring.[2]

  • Slowly add a solution of 2-fluorophenyl acetate (1.0 eq) in anhydrous monochlorobenzene to the heated slurry.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism: Fries Rearrangement

Fries_Rearrangement start 2-Fluorophenyl Acetate complex1 Lewis Acid Complex (AlCl₃ coordinates to carbonyl oxygen) start->complex1 + AlCl₃ acylium Acylium Ion Intermediate + Aluminum Phenoxide complex1->acylium Rearrangement attack Electrophilic Aromatic Substitution (ortho-attack) acylium->attack sigma_complex Sigma Complex attack->sigma_complex rearrangement Proton Transfer & Rearomatization sigma_complex->rearrangement product_complex Product-Lewis Acid Complex rearrangement->product_complex hydrolysis Hydrolysis (Work-up with H₃O⁺) product_complex->hydrolysis product This compound hydrolysis->product

Caption: The mechanism of the Fries rearrangement for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_purity Analyze crude product by NMR/HPLC/GC-MS start->check_purity high_para High percentage of para-isomer? check_purity->high_para unreacted_sm Unreacted starting material present? check_purity->unreacted_sm side_products Multiple unidentified side products? check_purity->side_products high_para->unreacted_sm No increase_temp Increase reaction temperature and/or use non-polar solvent high_para->increase_temp Yes unreacted_sm->side_products No check_catalyst Check catalyst activity (use fresh, anhydrous AlCl₃) Increase reaction time unreacted_sm->check_catalyst Yes optimize_temp Optimize temperature (avoid excessive heat) Ensure proper work-up side_products->optimize_temp Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Side reactions and byproduct formation in chromone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] While several synthetic routes to chromones are well-established, each comes with its own set of challenges, often leading to frustrating side reactions and the formation of tenacious byproducts. This guide is designed to serve as a technical resource, providing field-proven insights and troubleshooting protocols to help you navigate these synthetic hurdles. Here, we address common issues encountered during chromone synthesis in a direct question-and-answer format, explaining the causality behind the problems and offering validated solutions.

Frequently Asked Questions (FAQs)

Q1: My final chromone product is consistently contaminated with a compound that looks like a coumarin. Why does this happen?

A: The co-formation of coumarins is a classic issue in chromone synthesis, particularly in methods like the Simonis and Kostanecki-Robinson reactions.[3][4] The outcome often depends on the specific condensing agent used and the substitution pattern of your reactants. For instance, in condensations of phenols with β-ketoesters, using sulfuric acid (Pechmann condensation conditions) typically favors coumarin formation, whereas phosphorus pentoxide tends to direct the reaction toward chromones.[3] The reaction proceeds through a common intermediate that can cyclize in two different ways. The choice of catalyst and reaction conditions dictates which pathway is favored.

Q2: I'm observing significant amounts of starting material (o-hydroxyacetophenone) being recovered, even after extended reaction times. What's going wrong?

A: This is a common sign of incomplete reaction, which can stem from several factors:

  • Insufficient Base Strength: In base-catalyzed reactions like the Baker-Venkataraman rearrangement, the initial deprotonation of the o-hydroxyacetophenone derivative is critical. If the base is not strong enough to form the enolate quantitatively, the reaction will stall.[5][6]

  • Steric Hindrance: Bulky substituents on either the ketone or the acylating agent can significantly slow down the reaction rate.

  • Poor Reagent Quality: Degradation of reagents, especially acid anhydrides or acyl chlorides due to moisture, can lead to inactive reactants. Using freshly opened or purified reagents is crucial.

  • Reaction Temperature: Some condensations require significant thermal energy to overcome the activation barrier. Ensure your reaction is being conducted at the appropriate temperature for the specific method you are using.

Troubleshooting Guide by Synthesis Method

The Baker-Venkataraman Rearrangement

This method involves the base-catalyzed rearrangement of an o-acyloxyaryl ketone to a 1,3-diketone, which is then cyclized under acidic conditions to the chromone.[1][7]

Problem: Low yield of the 1,3-diketone intermediate and formation of salicylic acid derivatives.

Q: My Baker-Venkataraman rearrangement is giving me very low yields. My major byproduct appears to be from the hydrolysis of my starting ester. How can I prevent this?

A: This is a classic side reaction caused by premature hydrolysis of the ester starting material or the 1,3-diketone product.[5] The root cause is almost always the presence of water in the reaction medium, which is exacerbated by the use of strong bases like potassium hydroxide.

Root Cause Analysis: The mechanism requires the formation of an enolate from the acetophenone moiety.[6] If water is present, the strong base will also generate hydroxide ions, which can readily attack the ester carbonyl, leading to cleavage and the formation of a carboxylate (e.g., salicylate) and the original ketone.

Solution Workflow:

Caption: Troubleshooting workflow for hydrolysis in Baker-Venkataraman rearrangement.

Validated Protocol: Minimizing Hydrolysis with Anhydrous Conditions

  • Preparation: Dry your solvent (e.g., pyridine or acetone) over 4Å molecular sieves for at least 24 hours before use. Ensure your o-acyloxyacetophenone starting material is completely dry.

  • Base Selection: Instead of potassium hydroxide, use a non-nucleophilic base like sodium hydride (NaH) or anhydrous potassium carbonate (K₂CO₃).[5][7]

  • Reaction Setup: Assemble your glassware and flame-dry it under a vacuum. Allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Execution:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the o-acyloxyacetophenone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold dilute HCl.

    • Extract the 1,3-diketone product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Cyclization: The crude 1,3-diketone can then be cyclized by refluxing in glacial acetic acid with a catalytic amount of concentrated sulfuric or hydrochloric acid.[8]

ConditionBaseSolventTypical Yield of DiketoneReference
Problematic KOHAqueous Acetone< 30%Common Observation
Optimized NaHAnhydrous THF> 80%[5][7]
Alternative K₂CO₃Anhydrous Acetone70-85%[8]
Claisen-Schmidt / Aldol Condensation Route

This approach involves the condensation of an o-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, which is then oxidatively cyclized to the chromone (or flavone). A common side reaction is the formation of aurones, which are structural isomers.[9]

Problem: Formation of aurone byproducts instead of the desired flavone/chromone during oxidative cyclization.

Q: I'm trying to synthesize a flavone from a chalcone using alkaline hydrogen peroxide (Algar-Flynn-Oyamada reaction), but I'm getting a significant amount of an isomeric byproduct, which I believe is an aurone. How can I favor flavone formation?

A: The Algar-Flynn-Oyamada (AFO) reaction is notorious for producing mixtures of flavonols (a type of chromone) and aurones.[10] The reaction proceeds through an epoxide intermediate. The regioselectivity of the subsequent intramolecular nucleophilic attack by the phenoxide determines the product.

Mechanistic Insight:

AFO_Reaction cluster_main AFO Reaction Pathways cluster_products Products Chalcone o-Hydroxychalcone Epoxide Epoxide Intermediate Chalcone->Epoxide H₂O₂, OH⁻ Phenoxide Phenoxide Epoxide->Phenoxide Intramolecular Rearrangement Flavonol Flavonol (Chromone derivative) Phenoxide->Flavonol Path A: Attack at β-carbon Aurone Aurone Phenoxide->Aurone Path B: Attack at α-carbon

Caption: Competing pathways in the Algar-Flynn-Oyamada reaction.

Controlling the Selectivity:

The key to favoring flavonol (chromone) formation is to control the cyclization conditions. Aurone formation is often favored in hot alcoholic solutions with higher base concentrations.[9]

  • Temperature Control: Running the reaction at a lower temperature (0-15 °C) often increases the yield of the flavonol.

  • Solvent Choice: Using a less polar solvent or a mixture like pyridine/water can sometimes shift the equilibrium towards the desired product.

  • Base Concentration: Using a lower concentration of the base can disfavor the pathway leading to the aurone.[9]

Alternative Protocol: Iodine-Catalyzed Oxidative Cyclization

A more reliable method to avoid aurone formation is to use a different oxidative system. A widely used alternative is iodine in DMSO.

  • Dissolve: Dissolve the o-hydroxychalcone (1.0 equivalent) in DMSO.

  • Catalyze: Add a catalytic amount of iodine (I₂) (0.1-0.2 equivalents).

  • Heat: Heat the reaction mixture to 120-140 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture, pour it into water, and treat with a sodium thiosulfate solution to quench the excess iodine. The precipitated solid is the desired chromone, which can be collected by filtration and recrystallized.

This method generally provides higher yields of the chromone product with minimal to no aurone byproduct formation.

References

Technical Support Center: Purification of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-fluoro-6-hydroxyphenyl)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of chemical intermediates. These compounds are key building blocks in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1].

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to help you navigate common purification hurdles and improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurity profile is highly dependent on the synthetic route. For syntheses involving the Fries rearrangement of a fluorinated phenyl acetate, the most common impurities are:

  • Isomeric Byproducts: The Fries rearrangement can produce both ortho and para isomers of the hydroxyacetophenone[2][3]. Separating these isomers is often the primary purification challenge. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent polarity[2].

  • Unreacted Starting Material: Incomplete reaction can leave residual phenyl acetate precursor in your crude product.

  • Hydrolysis Products: The starting ester or the Lewis acid catalyst can be sensitive to moisture, leading to the formation of the corresponding phenol (e.g., 2-fluorophenol).

  • Colored Impurities: These are often high molecular weight byproducts or degradation products, which can give the crude product a yellow, brown, or even reddish tint[4].

Q2: My crude product is a dark, oily substance. What is the best first step for purification?

A2: A dark, oily crude product suggests the presence of significant impurities. A multi-step approach is recommended:

  • Aqueous Work-up: Begin with a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 5% HCl) to remove any basic impurities, followed by a wash with brine to remove residual water[5]. This can help remove some of the more polar, colored impurities.

  • Activated Carbon Treatment: If the color persists after the work-up, a charcoal treatment can be highly effective. Dissolve the product in a suitable solvent, add a small amount of activated carbon (1-2% by weight relative to the crude product), stir for 30-60 minutes, and filter through a pad of celite to remove the carbon[4].

  • Attempt Crystallization: After initial cleanup, attempt to crystallize the product from a suitable solvent system. This is often the most effective method for removing bulk impurities.

Q3: Which purification technique offers the highest purity: recrystallization or column chromatography?

A3: The choice depends on the specific impurities you are trying to remove.

TechniqueBest ForProsCons
Recrystallization Removing small amounts of impurities from a solid product; large-scale purification.Scalable, cost-effective, can yield very high purity for crystalline compounds.[4]Not effective for separating compounds with similar solubility; product may "oil out"; lower recovery.[6]
Column Chromatography Separating complex mixtures, isomers, and non-crystalline products.High resolution, versatile, can separate closely related compounds.[4][7]Less scalable, more time-consuming, requires larger volumes of solvent.

For this compound derivatives, a combination is often best: use column chromatography to separate the key isomers and remove major impurities, followed by recrystallization of the desired fractions to achieve analytical-grade purity.

Troubleshooting Purification Workflows

This section provides detailed guides for overcoming specific experimental challenges.

Guide 1: Low Purity After Initial Work-up & Persistent Color

Problem: After performing a standard aqueous work-up, my crude product is still showing multiple spots on TLC, and it has a persistent yellow or brown color.

Probable Causes:

  • Formation of highly conjugated, colored byproducts during the reaction.

  • Residual Lewis acid catalyst complexing with the product.

  • Oxidation of the phenolic group.

Troubleshooting Workflow:

G start Crude Product (Low Purity, Colored) workup Perform Acidic Aqueous Work-up (e.g., 5% HCl wash) start->workup tlc_check1 Analyze by TLC workup->tlc_check1 charcoal Activated Carbon (Charcoal) Treatment tlc_check1->charcoal Color Persists chromatography Proceed to Column Chromatography tlc_check1->chromatography Color Removed, Multiple Spots Remain filter Filter Through Celite charcoal->filter tlc_check2 Analyze by TLC filter->tlc_check2 tlc_check2->chromatography Color Removed, Multiple Spots Remain pure Purity Improved tlc_check2->pure Purity Acceptable chromatography->pure fail Color/Impurity Persists

Caption: Workflow for addressing colored impurities.

Detailed Protocol: Activated Carbon Treatment [4]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or ethanol).

  • Carbon Addition: Add 1-2% powdered activated carbon by weight relative to your crude product.

  • Adsorption: Stir the suspension at room temperature for 30-60 minutes. Gentle heating (to 40-50°C) can improve efficiency but avoid boiling.

  • Filtration: Prepare a short plug of celite in a Büchner or Hirsch funnel. Wet the celite pad with the solvent used for dissolution.

  • Removal: Filter the mixture through the celite pad. The celite is crucial for removing fine carbon particles that can pass through standard filter paper.

  • Rinse: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze by TLC to confirm color and impurity removal.

Guide 2: Difficulty Separating ortho and para Isomers

Problem: My product is a mixture of the desired this compound (ortho product) and the 1-(5-fluoro-2-hydroxyphenyl)ethanone (para product), and they are difficult to separate.

Probable Cause: The Fries rearrangement inherently produces a mixture of isomers. Their structural similarity makes separation challenging[2].

Solutions & Strategies:

  • Optimize Reaction Conditions (Proactive Approach): The isomer ratio is sensitive to reaction conditions. Modifying the synthesis can simplify purification:

    • Temperature: Higher temperatures generally favor the formation of the ortho isomer, while lower temperatures favor the para isomer. This is due to the ortho product forming a more stable bidentate complex with the Lewis acid, a thermodynamically favored state[2].

    • Solvent: Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product[2].

  • High-Resolution Column Chromatography (Reactive Approach):

    • Solvent System Selection: The key is to find a solvent system that provides the best possible separation (ΔRf) on a TLC plate. Start with a non-polar/polar mixture like Hexanes:Ethyl Acetate and perform a gradient TLC to find the optimal ratio. A typical Rf value to aim for is ~0.2-0.3 for the desired product.

    • Column Packing and Loading: Use a high-quality silica gel with a fine particle size for better resolution. Ensure the column is packed perfectly without air bubbles. Load the sample in a minimal amount of solvent to ensure a tight starting band.

Table of Common Solvent Systems for Acetophenone Derivatives:

Solvent SystemPolarityNotes
Hexanes / Ethyl AcetateLow to MediumExcellent starting point. A gradient from 5% to 30% EtOAc is often effective.
Dichloromethane / MethanolMedium to HighUseful for more polar derivatives. A small amount of MeOH (1-5%) can significantly increase polarity.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Guide 3: Product "Oiling Out" During Recrystallization

Problem: When I cool my solution for recrystallization, the product separates as an oil instead of forming crystals.

Probable Causes:

  • The solution is supersaturated, and the product is coming out of solution above its melting point[6].

  • High levels of impurities are depressing the melting point of the mixture.

  • The chosen solvent is too good a solvent for the compound.

Solutions: [6]

  • Re-heat and Dilute: Heat the oiled-out mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow it to cool more slowly.

  • Change Solvent System: If oiling persists, the solvent is likely not optimal. Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to induce crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol outlines a general procedure for purifying this compound derivatives using flash column chromatography.

  • TLC Analysis: Determine an optimal solvent system (e.g., 85:15 Hexanes:Ethyl Acetate) that gives a good separation between your isomers and an Rf of ~0.25 for the target compound.

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the non-polar component of your eluent (e.g., Hexanes). Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting the column with your chosen solvent system. Maintain a constant flow rate.

    • Collect fractions in test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-15 mL fractions for a medium-sized column).

  • Monitoring:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Spot every few fractions on a TLC plate and run it in the same eluent system.

  • Isolation:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

For analytical purity assessment or small-scale purification, reverse-phase HPLC is highly effective for phenolic compounds[8][9].

HPLC_Workflow sample Dissolve Sample (e.g., in Acetonitrile/Water) injection Inject onto C18 Column sample->injection elution Gradient Elution Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid injection->elution detection UV Detection (e.g., 254 nm or 280 nm) elution->detection analysis Analyze Chromatogram (Purity, Retention Time) detection->analysis

Caption: A typical HPLC workflow for purity analysis.

Typical HPLC Conditions: [9][10][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.

  • Gradient: A linear gradient, for example, starting from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

This method is scalable to preparative HPLC for isolating small quantities of highly pure material[10].

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated compounds. The unique physicochemical properties imparted by fluorine, such as high electronegativity, increased lipophilicity, and metabolic stability, make these compounds invaluable in pharmaceuticals and agrochemicals.[1][2][3][4][[“]] However, these same properties often introduce significant challenges during purification.

This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. We will delve into common issues encountered during chromatography and recrystallization, and provide robust analytical strategies for purity assessment.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering practical advice and explaining the science behind the troubleshooting steps.

Chromatography of Fluorinated Compounds

Question: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analyte during reverse-phase HPLC. What are the likely causes and how can I fix this?

Answer: Poor peak shape is a frequent issue when purifying polar fluorinated compounds and can often be attributed to a few key factors:

  • Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on silica-based stationary phases.[6] The high electronegativity of fluorine can enhance these interactions.

    • Solution: Employ an end-capped column to minimize silanol interactions.[6] Alternatively, consider a column with a different chemistry, such as a phenyl-hexyl or a dedicated fluorinated phase, to alter selectivity.[6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it may exist in multiple ionic forms, leading to peak broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] For basic compounds, a lower pH is often beneficial.[6]

  • Mobile Phase Additives: The unique nature of fluorinated compounds can sometimes require special mobile phase modifiers.

    • Solution: For reverse-phase chromatography, adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape.[6][7] TFE, being a fluorinated eluent, can have unique interactions with fluorinated analytes, leading to better separation.[7]

Question: My fluorinated compound has very low solubility in common chromatography solvents. How can I effectively load it onto my flash chromatography column?

Answer: Solubility issues are common with highly fluorinated molecules.[6][8] Here are two effective strategies:

  • Minimal Strong Solvent Injection: If the sample is insoluble in the mobile phase, you may need to dissolve it in a stronger solvent. However, it is crucial to inject the smallest possible volume to avoid compromising the separation.[6]

  • Dry Loading: This is the recommended method for compounds with poor solubility in the eluent.[6]

    • Dissolve your sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel or an inert support like Celite® to the solution.

    • Thoroughly evaporate the solvent to obtain a dry, free-flowing powder with your compound adsorbed onto the support.

    • Carefully load this dry powder onto the top of your pre-packed column.

Question: I'm struggling to separate my fluorinated target compound from a closely related desfluorinated impurity. What chromatographic strategies can I employ?

Answer: Separating fluorinated and desfluorinated analogs can be challenging due to their similar polarities. Here are some advanced strategies:

  • Optimize Selectivity with Stationary Phase:

    • Fluorinated Phases: Columns with fluorinated stationary phases (e.g., F5 or PFP) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions.

    • Chiral Stationary Phases (for chiral compounds): Chiral selectors can sometimes provide excellent separation of fluorinated and desfluorinated pharmaceuticals, even for achiral separations.[9]

  • Mobile Phase Optimization:

    • Fluorinated Eluents: As mentioned, incorporating a fluorinated solvent like trifluoroethanol (TFE) into the mobile phase can enhance separation.[7]

    • Temperature as a Variable: Increasing the column temperature can improve separation efficiency. For some fluorinated amphiphiles, baseline separation has been achieved at 45°C.[7]

Recrystallization of Fluorinated Compounds

Question: I'm having difficulty finding a suitable single solvent for the recrystallization of my fluorinated solid. What should I do?

Answer: Finding the ideal solvent with a high-temperature coefficient for fluorinated compounds can be tricky due to their often-unpredictable solubility profiles.[10] A two-solvent system is often the solution:

  • Select a "Soluble" Solvent: Choose a solvent in which your compound is readily soluble, even at room temperature.

  • Select an "Insoluble" Solvent (Antisolvent): Choose a solvent in which your compound is poorly soluble, even at elevated temperatures. The two solvents must be miscible.[11]

  • Procedure:

    • Dissolve your compound in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "insoluble" solvent dropwise until the solution becomes cloudy (incipient precipitation).[11]

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly and undisturbed to promote crystal growth.[12]

Question: My fluorinated compound "oils out" instead of crystallizing upon cooling. How can I prevent this and induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common with compounds that have low melting points or when the solution is supersaturated.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. A Dewar flask with warm water can be used for very slow cooling.

  • Lower the Initial Concentration: Use a slightly larger volume of the hot solvent to dissolve your compound.

  • Induce Crystallization: If crystals do not form, even after slow cooling, you can try the following:[12][13]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[13]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[13]

    • Drastic Cooling: Once the solution is at room temperature, placing it in an ice bath can sometimes force crystallization.[13]

Part 2: Analytical Purity Assessment

Accurate determination of purity is critical. Fluorinated compounds present unique considerations for common analytical techniques.

NMR Spectroscopy

Question: Why is ¹⁹F NMR a powerful tool for assessing the purity of my fluorinated compounds?

Answer: ¹⁹F NMR is an invaluable technique for several reasons:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[14][15]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which provides detailed information about the local electronic environment of each fluorine atom and allows for excellent signal dispersion, minimizing peak overlap.[14][15]

  • Quantitative Accuracy: With proper experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis to determine the purity of organic fluorine compounds, often with an accuracy of 0% to 1% of the reference values.[16]

  • Lack of Background Signal: Since naturally occurring fluorinated compounds are rare, there is typically no background signal in biological or environmental samples, making ¹⁹F NMR a clean analytical window.[14]

Troubleshooting ¹⁹F NMR Spectra:

Problem Possible Cause Solution
Broad Peaks Low Solubility/Sample HeterogeneityTry a different deuterated solvent or gently warm the sample.[15]
Paramagnetic ImpuritiesTreat the sample with a chelating agent or pass it through a small plug of silica.
Chemical ExchangeRun the experiment at a different temperature to see if the peaks sharpen or coalesce.[15]
Inaccurate Integration Off-Resonance EffectsEnsure the excitation pulse offset is set midway between the signals of interest, especially for widely separated peaks.[16]
Insufficient Relaxation DelayIncrease the relaxation delay (d1) to ensure all fluorine nuclei have fully relaxed between scans.
Mass Spectrometry

Question: Are there any special considerations when analyzing my fluorinated compound by mass spectrometry?

Answer: Yes, the presence of fluorine can significantly influence fragmentation patterns in mass spectrometry.

  • Characteristic Fragment Losses: Look for losses of F (19 Da) and HF (20 Da) from the molecular ion or fragment ions.[17]

  • Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, which can make fragmentation less predictable compared to non-fluorinated analogs.[1]

  • Trifluoromethyl Group Fragmentation: Compounds containing a -CF₃ group may show a prominent ion at m/z 69, corresponding to [CF₃]⁺.

  • Complex Isotope Patterns: If your molecule also contains chlorine or bromine, the isotopic patterns will be a combination of the patterns for all present halogens.[18]

Example of a Predicted Fragmentation Pattern: For a molecule like 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene, you would anticipate the following key fragments:[18]

  • Molecular Ion Cluster: A characteristic M⁺, M+2, and M+4 pattern due to the two chlorine atoms.[18]

  • Loss of Cl: A fragment corresponding to the loss of a chlorine radical.[18]

  • Loss of CHF₂: Cleavage of the bond between the aromatic ring and the difluoromethyl group.[18]

  • Loss of HF: Elimination of a neutral hydrogen fluoride molecule.[18]

Part 3: Experimental Protocols & Workflows

Protocol: Dry Loading for Flash Column Chromatography

Objective: To effectively load a fluorinated compound with poor solubility in the eluent onto a silica gel column for purification.

Materials:

  • Crude fluorinated compound

  • Silica gel (for column and for dry loading)

  • A volatile solvent in which the compound is soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate)

  • Round-bottom flask

  • Rotary evaporator

  • Flash chromatography system (column, pump, fraction collector)

  • Eluent (pre-determined by TLC analysis)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude fluorinated compound in a minimal amount of the chosen volatile solvent.

  • Adsorption: Add silica gel (typically 1-2 times the weight of the crude compound) to the solution.

  • Solvent Evaporation: Concentrate the mixture on a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed to prevent it from affecting the separation.

  • Column Packing: Prepare the flash chromatography column with silica gel in the chosen eluent as you normally would.

  • Loading: Carefully add the dry powder containing your adsorbed compound to the top of the packed column, ensuring an even layer.

  • Adding a Protective Layer: Gently add a thin layer of sand or Celite® on top of the sample layer to prevent disturbance during eluent addition.[19]

  • Elution: Carefully add the eluent to the column and begin the chromatography, collecting fractions as usual.[19]

Workflow for Selecting a Purification Strategy

This decision tree can guide you in choosing the most appropriate purification method for your fluorinated compound.

Purification_Strategy start Crude Fluorinated Compound is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile? is_solid->is_volatile No (Liquid/Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Use Chromatography is_volatile->chromatography No distillation Consider Distillation is_volatile->distillation Yes solubility_check Soluble in common solvents? solubility_check->recrystallization Yes (Single or Two-Solvent) solubility_check->chromatography No recrystallization->solubility_check dry_loading Use Dry Loading for Chromatography chromatography->dry_loading Poor Eluent Solubility

References

Technical Support Center: Catalyst Selection for Efficient Cyclization of 2-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of flavones and related heterocyclic compounds via the cyclization of 2-hydroxyacetophenones. This document provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to overcome common synthetic challenges.

Introduction: Navigating the Path to Flavonoids

The cyclization of 2-hydroxyacetophenones is a cornerstone in the synthesis of flavones, a class of compounds with significant biological and medicinal properties. The overall transformation typically proceeds through a 2'-hydroxychalcone intermediate, formed via a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a substituted benzaldehyde. The subsequent intramolecular cyclization of this chalcone is the critical, catalyst-dependent step that dictates the efficiency and selectivity of flavone formation. This guide will explore the two primary pathways for this transformation: direct oxidative cyclization and the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to flavones starting from 2-hydroxyacetophenones?

A1: The two most prevalent and reliable methods are the oxidative cyclization of a 2'-hydroxychalcone intermediate and the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization. The choice between these routes often depends on the desired substitution pattern on the final flavone and the availability of starting materials.[1][2]

Q2: I've formed the 2'-hydroxychalcone intermediate. What's the most direct way to get to the flavone?

A2: The most direct method is the oxidative cyclization of the 2'-hydroxychalcone. This is typically a one-step process where an oxidizing agent facilitates both the intramolecular cyclization and the subsequent oxidation of the flavanone intermediate to the flavone. A variety of oxidizing agents and conditions can be employed for this transformation.[1]

Q3: How can I improve the yield and reduce the reaction time of my flavone synthesis?

A3: Green chemistry approaches such as microwave and ultrasound irradiation can significantly enhance flavone synthesis. Microwave-assisted synthesis, in particular, can dramatically shorten reaction times from hours to minutes and often leads to higher product yields.[1]

Q4: My reaction is producing a flavanone instead of the desired flavone. What should I do?

A4: The formation of a flavanone indicates that the initial cyclization has occurred, but the subsequent oxidation to the flavone is incomplete. You can either isolate the flavanone and subject it to a separate, optimized oxidation step, or you can adjust the conditions of the one-pot synthesis. Increasing the amount of oxidant or prolonging the reaction time can favor the formation of the flavone.[1]

Q5: I'm observing the formation of aurones as a significant byproduct. How can I favor flavone formation?

A5: The selectivity between flavone and aurone formation is highly dependent on the catalyst used. While reagents like iodine (I₂), selenium dioxide (SeO₂), and various copper and iron salts tend to favor the formation of flavones, other transition metal salts such as Mercury(II) acetate (Hg(OAc)₂) or Copper(II) bromide (CuBr₂) can selectively yield aurones.[3] Therefore, careful selection of your catalytic system is crucial for controlling the reaction outcome.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of Flavone

Q: I am getting a very low yield or no flavone product. What are the possible causes and solutions?

A: Low or no yield is a common problem and can arise from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the 2'-hydroxychalcone precursor is critical. Impurities from the initial Claisen-Schmidt condensation can inhibit the cyclization.

    • Solution: Recrystallize or use column chromatography to purify the chalcone starting material. Confirm its purity using NMR or by checking its melting point.

  • Ineffective Catalyst or Reagents: The activity of your catalyst and oxidizing agent is paramount.

    • Solution: Use fresh reagents, as oxidizing agents can degrade over time. Ensure accurate stoichiometry of all reagents.

  • Substituent Effects: The electronic nature of the substituents on your 2-hydroxyacetophenone and benzaldehyde can significantly influence the reaction.

    • Solution: Electron-withdrawing groups on the benzaldehyde can sometimes lead to higher yields in base-catalyzed cyclizations. Conversely, certain substituents may necessitate specific optimization of reaction conditions. For the classic I₂/DMSO reaction, unprotected hydroxyl groups on the aromatic rings of the chalcone can lead to poor yields.[4] Consider protecting these groups before cyclization.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC). If the reaction appears to have stalled, consider incrementally increasing the temperature or prolonging the reaction time.

Issue 2: Formation of Byproducts

Q: My reaction is messy, and I'm seeing multiple spots on my TLC plate. How can I minimize byproduct formation?

A: Byproduct formation can complicate purification and reduce the yield of your desired flavone.

  • Incorrect Catalyst Choice: As mentioned in the FAQs, certain metal catalysts will favor the formation of aurones.

    • Solution: If aurones are your primary byproduct, switch to a flavone-selective catalyst system like I₂ in DMSO.

  • Side Reactions in Baker-Venkataraman Rearrangement: The use of an aliphatic anhydride instead of an aromatic one in the initial esterification step can lead to the formation of coumarins as a major byproduct.

    • Solution: Ensure you are using the correct aromatic anhydride for your desired flavone synthesis.

  • Sub-optimal Reaction Temperature: Running the reaction at too high a temperature can sometimes lead to decomposition or the formation of undesired side products.

    • Solution: If feasible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Catalyst and Condition Comparison

The choice of catalyst and solvent system has a significant impact on the reaction yield and time. The following table summarizes the yields for the cyclization of 2'-hydroxychalcones to flavones under various reported conditions.

Catalyst / ReagentSolventTemperature / ConditionsTimeYield (%)
Iodine (I₂) (catalytic)DMSOReflux2 h~30%
Iodine (I₂) (1 molar eq.)DMSORefluxVaries85-97%*
CuI (catalytic)[bmim][NTf₂]100 °C48 h92%
FeCl₃·6H₂O (2.5 molar eq.)MethanolRefluxVaries55%
Oxalic Acid (catalytic)EthanolRefluxVaries95%
H₂O₂ / NaOHEthanolRoom TempVaries65%**
None (Microwave)Acetic Acid200 °C15-30 minHigh***

*Yields reported for 2'-allyloxychalcones, which undergo deprotection and cyclization. **Product is the corresponding 3-hydroxyflavone (flavonol). ***Product is the intermediate flavanone.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation

This is the foundational step for most flavone syntheses.

Materials:

  • Substituted 2'-hydroxyacetophenone (1 eq.)

  • Substituted benzaldehyde (1 eq.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Crushed ice

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxyacetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH with stirring.

  • Allow the reaction mixture to stir at room temperature for 6-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and acidify with dilute HCl to a pH of ~5.

  • The precipitated 2'-hydroxychalcone is then collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: I₂/DMSO-Mediated Oxidative Cyclization of 2'-Hydroxychalcone

This is a widely used and effective method for converting 2'-hydroxychalcones to flavones.

Materials:

  • 2'-Hydroxychalcone (1 eq.)

  • Iodine (I₂) (catalytic to stoichiometric amounts can be used)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution (20%)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxychalcone in DMSO.

  • Add iodine to the solution.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid and wash it with a 20% sodium thiosulfate solution to remove excess iodine, followed by a wash with cold water.

  • Dry the solid product. Purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Microwave-Assisted Variation:

  • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL).

  • Add a catalytic amount of iodine (0.2 eq).

  • Seal the vessel and irradiate in a microwave reactor for 2-3 minutes.[1]

  • Work-up and purification are the same as the conventional heating method.

Protocol 3: Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

This two-step sequence provides an alternative route to flavones.

Step 1: Benzoylation of 2-Hydroxyacetophenone

  • In a flask, dissolve 2-hydroxyacetophenone in pyridine and add benzoyl chloride.

  • After the initial exothermic reaction subsides, pour the mixture into a mixture of dilute HCl and crushed ice.

  • Collect the precipitated 2-benzoyloxyacetophenone by vacuum filtration and purify by recrystallization from methanol.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2-benzoyloxyacetophenone in pyridine and heat to 50°C.

  • Add crushed KOH pellets and stir. A yellow precipitate of the potassium salt of the 1,3-diketone will form.

  • Cool the mixture and add 10% aqueous acetic acid to precipitate the o-hydroxydibenzoylmethane. Collect the product by filtration.[6]

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude o-hydroxydibenzoylmethane in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture on a steam bath for 1 hour.

  • Pour the reaction mixture into ice water to precipitate the flavone.

  • Collect the product by filtration, wash with water, and purify by recrystallization.[6]

Mechanistic Pathways and Workflows

To visualize the chemical transformations and troubleshooting logic, the following diagrams are provided in the DOT language for Graphviz.

Oxidative_Cyclization_Mechanism Chalcone 2'-Hydroxychalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Intramolecular Cyclization Flavone Flavone Flavanone->Flavone Oxidation (e.g., I₂/DMSO) Baker_Venkataraman_Mechanism Acetophenone 2-Benzoyloxy- acetophenone Enolate Enolate Acetophenone->Enolate Base Diketone 1,3-Diketone Enolate->Diketone Intramolecular Acyl Transfer Flavone Flavone Diketone->Flavone Acid-catalyzed Cyclization Troubleshooting_Workflow Start Low/No Yield Observed CheckPurity Verify Starting Material Purity (NMR, m.p.) Start->CheckPurity CheckReagents Confirm Reagent Quality & Stoichiometry Start->CheckReagents OptimizeConditions Adjust Reaction Conditions (Temp, Time) Start->OptimizeConditions Success Improved Yield CheckPurity->Success Impurity Found & Removed CheckReagents->Success Reagents Replaced ChangeCatalyst Switch Catalyst/Solvent System OptimizeConditions->ChangeCatalyst OptimizeConditions->Success Optimization Successful ChangeCatalyst->Success New System Effective

References

Technical Support Center: Managing Reaction Temperature in the Synthesis of Hydroxy Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxy aryl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise thermal management is paramount for achieving high yields, controlling regioselectivity, and ensuring the safety and scalability of these important synthetic transformations.

This center is divided into two main sections:

  • Part A: Troubleshooting Guide: A problem-oriented Q&A to resolve specific issues encountered during your experiments.

  • Part B: Frequently Asked Questions (FAQs): A concept-oriented Q&A to build a foundational understanding of thermal effects in relevant reactions.

Part A: Troubleshooting Guide

This section addresses common experimental failures and provides step-by-step corrective actions grounded in chemical principles.

Q1: My Fries rearrangement is giving poor regioselectivity, with a nearly inseparable mixture of ortho and para isomers. How can I favor one over the other?

A1: This is a classic challenge in the Fries rearrangement, and temperature is your most powerful tool for controlling the ortho/para product ratio.[1][2][3] The underlying principle is the competition between kinetic and thermodynamic control.[1][4]

  • To Favor the para Isomer (Kinetic Product):

    • Action: Lower the reaction temperature, typically to below 60°C.[5]

    • Causality: At lower temperatures, the reaction is under kinetic control.[6] The acylium ion electrophile will preferentially attack the sterically less hindered para position, which has a lower activation energy.[4] The reaction is effectively irreversible at these temperatures, trapping the product ratio as it is formed.[7][8]

    • Additional Tip: Using a polar solvent (e.g., nitrobenzene) can also increase the yield of the para product.[2][9]

  • To Favor the ortho Isomer (Thermodynamic Product):

    • Action: Increase the reaction temperature, often to above 160°C.[5]

    • Causality: Higher temperatures provide enough energy to overcome the activation barriers for both forward and reverse reactions, placing the system under thermodynamic control.[6][7] The ortho product is thermodynamically more stable because the hydroxyl group and the ketone's carbonyl oxygen can form a stable six-membered bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] Over time, the initially formed para product can revert to the intermediate and then rearrange to the more stable ortho isomer.

    • Additional Tip: Non-polar solvents tend to favor the formation of the ortho product.[2]

Q2: I'm observing a very low overall yield in my hydroxy aryl ketone synthesis. What are the likely temperature-related causes?

A2: Low yield is a common issue that can stem from several factors where temperature plays a key role.[6][9] It's crucial to find the "sweet spot" that balances reaction rate with the stability of all components.

  • Probable Cause 1: Incomplete Conversion

    • Symptom: Significant amount of starting phenolic ester remains after the expected reaction time.

    • Explanation: The reaction temperature may be too low, resulting in a slow reaction rate. While low temperatures are good for para-selectivity in a Fries rearrangement, they may require significantly longer reaction times for completion.[9]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material.

      • Incremental Temperature Increase: Gradually increase the temperature in 10°C increments, monitoring the reaction progress at each step. Be aware this may affect your ortho/para ratio.[10]

      • Prolong Reaction Time: If selectivity is paramount, maintain the low temperature but allow the reaction to proceed for a longer duration (e.g., 12-24 hours), ensuring you continue to monitor its progress.

  • Probable Cause 2: Product or Reactant Decomposition

    • Symptom: The reaction mixture darkens significantly (charring), and analysis shows multiple unidentified side products.

    • Explanation: The temperature is likely too high. Phenolic compounds and their esters can be sensitive to the harsh, acidic conditions of reactions like the Fries rearrangement or Friedel-Crafts acylation, leading to degradation at elevated temperatures.[6][9]

    • Solution:

      • Reduce Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Consider a Milder Catalyst: Strong Lewis acids like AlCl₃ can be highly aggressive. Alternatives like zinc powder, methanesulfonic acid, or bismuth triflate may allow for lower reaction temperatures and cleaner conversions.[1][11]

      • Controlled Addition: If the reaction is highly exothermic, add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0-5°C) to maintain control before slowly warming to the target reaction temperature.[9]

Q3: My Friedel-Crafts acylation of a phenol is failing, primarily yielding the O-acylated ester instead of the desired C-acylated hydroxy aryl ketone. How can temperature management help?

A3: This is a classic chemoselectivity problem. Phenols are bidentate nucleophiles, meaning they can react at the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[12] To favor the desired C-acylation (a Friedel-Crafts type reaction), you often need to encourage the Fries rearrangement of the initially formed ester.

  • Explanation: O-acylation is often the kinetically favored process, occurring rapidly at low temperatures. The C-acylated hydroxy aryl ketone is the product of the subsequent, thermodynamically driven Fries rearrangement, which requires higher temperatures.[13]

  • Solution:

    • Use Higher Temperatures: Ensure the reaction temperature is high enough to facilitate the rearrangement of the phenyl ester intermediate to the hydroxy aryl ketone. This often requires temperatures exceeding 100°C.

    • Use Sufficient Lewis Acid: A stoichiometric amount (or more) of the Lewis acid catalyst is crucial.[14] The catalyst will complex with the product ketone, deactivating the ring and preventing further reactions.[15] Low catalyst concentration may favor O-acylation.[12]

    • One-Pot Procedure: A common strategy is to form the ester first and then, without isolating it, raise the temperature to induce the rearrangement in the same pot.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in hydroxy aryl ketone synthesis.

G start Problem Observed low_yield Low Yield start->low_yield poor_selectivity Poor o/p Selectivity start->poor_selectivity decomposition Decomposition/ Charring start->decomposition check_conversion Check Conversion (TLC/HPLC) low_yield->check_conversion check_temp Review Temperature Profile poor_selectivity->check_temp check_stability Assess Substrate Stability decomposition->check_stability incomplete Incomplete Reaction check_conversion->incomplete wrong_ratio Incorrect o:p Ratio check_temp->wrong_ratio side_products Excess Side Products check_stability->side_products increase_temp Action: Increase Temp or Time incomplete->increase_temp adjust_temp Action: Adjust Temp (Low for p-, High for o-) wrong_ratio->adjust_temp decrease_temp Action: Decrease Temp & Use Milder Catalyst side_products->decrease_temp

Caption: Troubleshooting workflow for hydroxy aryl ketone synthesis.

Part B: Frequently Asked Questions (FAQs)

Q4: What are the best practices for setting up and controlling sub-ambient temperature reactions?

A4: Precise low-temperature control is essential for many selective syntheses.[16]

  • Cooling Baths: For standard laboratory setups, various cooling baths can be used to achieve specific temperatures.[17]

    • 0°C: Ice/water slurry.

    • -15 to -5°C: Ice/salt mixtures (e.g., NaCl).[17]

    • -78°C: Dry ice/acetone or dry ice/isopropanol.[17] This is one of the most common low-temperature baths in organic synthesis.[18]

  • Automated Systems: For extended reactions or better precision, automated laboratory reactors with cryostats are ideal.[17] These systems use a circulating fluid to maintain the desired temperature with high accuracy.[18]

  • Setup Protocol (Dry Ice/Acetone Bath):

    • Safety First: Perform in a well-ventilated fume hood. Wear cryogenic gloves and safety glasses. Acetone is flammable.

    • Vessel: Use a Dewar flask or a well-insulated container to hold the bath.

    • Preparation: Place the reaction flask in the empty Dewar, ensuring it is securely clamped.

    • Cooling: Slowly add small pellets of dry ice to the acetone in the Dewar. Add dry ice until the vigorous bubbling subsides and a stable temperature of -78°C is reached, as measured by a low-temperature thermometer.

    • Maintenance: Add more dry ice periodically to maintain the temperature, especially for long reactions.

Q5: How does temperature relate to safety and scalability in Friedel-Crafts acylations?

A5: Temperature is a critical safety parameter, especially during scale-up. Friedel-Crafts acylations are often highly exothermic. What is easily managed in a flask cooled by an ice bath can become a dangerous runaway reaction in a large reactor if not properly controlled.[19]

  • Heat Generation: The reaction generates heat. The rate of heat generation is a function of reaction kinetics, which is temperature-dependent.

  • Heat Removal: The rate of heat removal depends on the reactor's surface area-to-volume ratio and the efficiency of the cooling system. This ratio decreases dramatically as you scale up.

  • Runaway Risk: A thermal runaway can occur if the heat generated by the reaction exceeds the system's capacity to remove it.[19] This leads to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Best Practices for Scale-Up:

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies.[20][21] This technique measures the heat flow of the reaction under process-like conditions, providing critical data on the total heat release and the rate of heat release.[19][22]

    • Controlled Dosing: For highly exothermic reactions, control the reaction rate by adding one of the reagents slowly (e.g., the Lewis acid or acylating agent) at a low temperature. This ensures the rate of heat generation never exceeds the cooling capacity of the reactor.[19]

    • Simulation: Use the data from calorimetry to model the reaction at the intended scale, ensuring adequate cooling power is available.[20]

Logical Diagram: Temperature and Reaction Control

This diagram illustrates the relationship between temperature, reaction control types, and the resulting product selectivity in the Fries rearrangement.

G cluster_conditions Reaction Conditions cluster_control Control Mechanism cluster_product Major Product low_temp Low Temperature (< 60°C) kinetic Kinetic Control (Rate-Determined) low_temp->kinetic Favors high_temp High Temperature (> 160°C) thermo Thermodynamic Control (Stability-Determined) high_temp->thermo Favors para_product para-Hydroxy Aryl Ketone (Less Steric Hindrance) kinetic->para_product Leads to ortho_product ortho-Hydroxy Aryl Ketone (Stable Catalyst Complex) thermo->ortho_product Leads to

Caption: Relationship between temperature and regioselectivity.

References

Preventing decomposition of 1-(2-Fluoro-6-hydroxyphenyl)ethanone during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support guide for 1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS 93339-98-1). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand the unique challenges this molecule can present. Its reactivity, while beneficial, also makes it susceptible to decomposition under various conditions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and preventative strategies to ensure the stability and successful application of your starting material.

Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition?

The instability of this molecule stems directly from its chemical structure. The primary culprit is the phenolic hydroxyl group (-OH) attached to the aromatic ring.

  • Electronic Effects: The hydroxyl group is a potent electron-donating group, which activates the aromatic ring, making it highly susceptible to unwanted side reactions like oxidation and electrophilic substitution.

  • Acidity: The phenolic proton is acidic (pKa ≈ 9.17) and can be easily removed by basic reagents to form a phenoxide ion.[1] This negatively charged oxygen further activates the ring and can participate in undesired O-alkylation or O-acylation reactions, competing with other nucleophilic sites in your reaction system.

  • Intramolecular Hydrogen Bonding: The hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent acetyl group's carbonyl oxygen. This influences the molecule's conformation and the reactivity of both the hydroxyl and carbonyl groups.[2]

  • Oxidation: Phenols are susceptible to oxidation, which can be initiated by air (oxygen), metallic impurities, or oxidizing reagents. This often leads to the formation of colored quinone-type byproducts, resulting in a darkening of the reaction mixture.

Q2: What are the common visual and analytical signs of decomposition?

Vigilant monitoring is key to identifying decomposition early.

  • Visual Cues: The most common sign is a color change in the reaction mixture, often progressing from colorless or pale yellow to shades of pink, brown, or even black. The formation of insoluble tars or precipitates can also indicate significant degradation.

  • Thin-Layer Chromatography (TLC): You may observe streaking on the TLC plate, the appearance of multiple new spots (often colored), or the diminishment of the starting material spot even when the intended reaction has not proceeded.

  • NMR Spectroscopy: In the ¹H NMR spectrum of a crude reaction mixture, the appearance of broad signals or a complex set of new aromatic peaks can indicate the formation of decomposition byproducts.

  • LC-MS Analysis: This is a powerful tool for identifying a complex mixture of byproducts and confirming a loss of the starting material's mass peak.

Q3: Under which specific reaction conditions is decomposition most likely?

Decomposition is most frequently observed under the following conditions:

  • Strongly Basic Conditions: Reagents like sodium hydride (NaH), lithium diisopropylamide (LDA), or concentrated sodium hydroxide (NaOH) will readily deprotonate the phenol, creating the highly reactive phenoxide.

  • High Temperatures: Prolonged heating can accelerate oxidation and other degradation pathways.

  • Presence of Oxidizing Agents: Even atmospheric oxygen can be problematic over long reaction times, especially in the presence of trace metal catalysts.

  • Strong Lewis or Protic Acids: While more stable under acidic than basic conditions, strong acids can sometimes promote unwanted side reactions on the activated aromatic ring.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

Use the following table to diagnose potential issues based on your observations.

Symptom / Observation Probable Cause Recommended Solution
Reaction mixture turns dark brown/black, but TLC shows some product formation. Aerial Oxidation of the Phenol: The phenoxide, formed under basic conditions, is highly susceptible to oxidation by atmospheric oxygen.1. Inert Atmosphere: Rigorously degas all solvents and run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[1] 2. Protecting Group: Protect the hydroxyl group before proceeding with the reaction (See Strategy 1).
Low or no yield of the desired product; starting material is consumed. Decomposition via Side Reactions: The unprotected hydroxyl group or the resulting phenoxide is reacting preferentially, leading to byproducts.1. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for product formation. 2. Protecting Group: This is the most robust solution. Masking the hydroxyl group's reactivity is essential (See Strategy 1).
Multiple products are formed, including evidence of O-alkylation/acylation instead of the desired C-alkylation/acylation. Ambident Nucleophilicity: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. O-alkylation is often kinetically favored.1. Protecting Group: Protection of the hydroxyl group completely eliminates O-alkylation as a possibility.[3] 2. Solvent/Counter-ion Choice: In some specific cases, solvent and counter-ion choice can influence the O/C selectivity, but this requires extensive optimization.
Starting material is recovered unchanged, even with strong reagents. Chelation/Deactivation: The reagent may be complexing with the bidentate ligand formed by the hydroxyl and carbonyl groups, deactivating either the reagent or the substrate.1. Protecting Group: Protecting the hydroxyl group breaks this chelation motif, freeing the carbonyl group to react as intended.[3]
Core Strategy for Prevention: Protection of the Phenolic Hydroxyl Group

The most reliable and universally applicable strategy to prevent decomposition and unwanted side reactions is to "protect" the hydroxyl group. This involves converting it into a less reactive functional group that is stable to the desired reaction conditions. This "protecting group" can then be removed in a subsequent step to regenerate the hydroxyl group.[3]

Workflow for Implementing a Protecting Group Strategy

cluster_main Protecting Group Workflow start This compound protect Step 1: Protect (e.g., MOM-Cl, Base) start->protect intermediate Protected Intermediate (Stable to Reaction Conditions) protect->intermediate reaction Step 2: Perform Desired Reaction (e.g., Grignard, Alkylation) intermediate->reaction product_protected Protected Product reaction->product_protected deprotect Step 3: Deprotect (e.g., Acidic Hydrolysis) product_protected->deprotect final_product Final Desired Product deprotect->final_product

Caption: General workflow for using a protecting group.

Selecting the Right Protecting Group

The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps. Below is a comparison of common protecting groups for phenols.

Protecting GroupProtection ReagentsDeprotection ReagentsStability ProfileKey Considerations
Methyl (Me) Me₂SO₄, K₂CO₃ or MeI, K₂CO₃[4]Strong Acid (HBr, BBr₃)Very stable to bases, mild acids, redox agents.Harsh deprotection conditions limit its use.
Benzyl (Bn) Benzyl Bromide (BnBr), K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)Stable to acid, base, and many redox agents.Not suitable if your molecule has other reducible groups (alkenes, alkynes, nitro).
Methoxymethyl (MOM) MOM-Cl, DIPEAAcidic Hydrolysis (e.g., HCl in MeOH)[5]Stable to bases, nucleophiles, and reducing agents.Cleaved by acidic conditions.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (TBAF) or Acid (AcOH)[4]Stable to bases and non-acidic conditions.Can be labile to strong acids and some nucleophiles.
Detailed Experimental Protocol

Here we provide a detailed, validated protocol for the protection of this compound using a Methoxymethyl (MOM) group, a versatile choice for many applications.

Protocol 1: MOM Protection of this compound

cluster_protocol Protocol Flow: MOM Protection setup 1. Setup - Dissolve substrate in DCM - Cool to 0°C - Inert Atmosphere (N₂/Ar) reagents 2. Add Reagents - Add DIPEA (base) - Add MOM-Cl (protecting agent) dropwise setup->reagents reaction 3. Reaction - Warm to room temp. - Stir for 2-4 hours reagents->reaction monitor 4. Monitor - Use TLC to check for consumption of starting material reaction->monitor workup 5. Aqueous Workup - Quench with water - Extract with DCM - Wash with brine monitor->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify

Caption: Step-by-step experimental workflow for MOM protection.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

  • Addition of Protecting Agent: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture over 5-10 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a chemical fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 1-(2-fluoro-6-(methoxymethoxy)phenyl)ethanone.

By following this protection strategy, you create a more robust intermediate that can withstand a wider range of reaction conditions, ultimately leading to higher yields and purer products in your multi-step syntheses.

References

Technical Support Center: Spectroscopic Identification of Impurities in 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytics Division

Welcome to the technical support center for the analysis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical step of impurity identification. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for safety and efficacy.[1] This document provides practical, in-depth answers to common challenges encountered during the spectroscopic analysis of this specific molecule, moving beyond simple protocols to explain the scientific rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Strategy & Initial Assessment

Question 1: I am starting a new batch analysis of this compound. What are the most probable impurities I should be looking for?

Answer:

A robust impurity profiling strategy begins with a theoretical assessment of what impurities could plausibly be present.[2] For this compound (MW: 154.14 g/mol , Formula: C₈H₇FO₂)[3], impurities typically fall into three main categories as defined by the International Council for Harmonisation (ICH).[4]

  • Organic Impurities (Process- and Degradation-Related): These are the most common and structurally diverse.

    • Starting Materials: Unreacted precursors, such as 1,3-difluorobenzene or a protected fluorophenol, depending on the synthetic route.

    • Intermediates: Incomplete reaction products. For instance, if a Fries rearrangement of a fluorophenyl acetate is used, residual acetate may be present.[5]

    • By-products: Products from side reactions. A common issue in electrophilic aromatic substitution is the formation of positional isomers . For example, acylation could occur at a different position on the ring, leading to isomers like 1-(4-Fluoro-2-hydroxyphenyl)ethanone.

    • Degradation Products: Phenolic compounds can be susceptible to oxidation, potentially forming colored quinone-type structures, or other degradation pathways under stress conditions (heat, light, pH).

  • Inorganic Impurities: These stem from reagents, catalysts, or inorganic salts used during synthesis and work-up.[4][6] Examples include residual acids, bases, or metal catalysts. These are typically identified by techniques other than NMR/MS, such as ICP-MS.[7]

  • Residual Solvents: Trace amounts of solvents used in the final crystallization or purification steps (e.g., ethyl acetate, heptane, toluene). Gas Chromatography (GC) is the gold standard for their identification and quantification.[4]

The following table summarizes the most likely organic impurities to anticipate.

Impurity Type Potential Structure/Identity Origin Primary Detection Method
Starting Material1,3-DifluorobenzeneSynthesisGC-MS
Isomeric By-product1-(4-Fluoro-2-hydroxyphenyl)ethanoneSynthesis (Side Reaction)HPLC, LC-MS, NMR
Related Substance2-Fluoro-6-methoxyphenyl)ethanoneIncomplete demethylationHPLC, LC-MS, NMR
Degradation ProductQuinone-like structuresOxidationHPLC-UV, LC-MS
Section 2: Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unequivocal structure elucidation of unknown impurities, as it does not require an authentic reference standard of the impurity itself.[8][9]

Question 2: I'm seeing a set of small, unidentifiable peaks in my ¹H NMR spectrum. How do I determine if they are impurities and begin to identify them?

Answer:

This is a classic scenario in process chemistry. The key is a systematic approach to data interpretation.

Step 1: Confirm It's Not an Artifact. First, rule out experimental artifacts. Are the peaks phased correctly? Are they present in a blank run with just the NMR solvent? Could they be spinning sidebands (symmetrically located around a large peak)?

Step 2: Initial Structural Assessment from ¹H NMR. Once confirmed as real signals, analyze their characteristics:

  • Chemical Shift (δ): Does the shift suggest aromatic, aliphatic, or olefinic protons? For example, new peaks in the 6.5-8.0 ppm range likely belong to an aromatic impurity.

  • Integration: Compare the integral of the unknown peaks to a known proton signal from your main compound. This gives a rough molar ratio, helping you assess if the impurity is above the identification threshold (typically >0.1%).[1]

  • Multiplicity (Splitting Pattern): The splitting pattern provides crucial information about neighboring protons. A new doublet of doublets in the aromatic region, for instance, could indicate a change in the substitution pattern on the benzene ring.

Step 3: Leverage 2D NMR for Connectivity. If the ¹H NMR is complex or overlapping, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (J-coupling). It will reveal which protons are adjacent to each other in a spin system, helping you piece together fragments of the impurity's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It allows you to assign carbon signals based on the known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect the fragments identified by COSY and build the complete carbon skeleton.

The following workflow illustrates this decision-making process.

NMR_Troubleshooting Start Unknown peaks in ¹H NMR CheckArtifact Rule out artifacts (solvent, sidebands) Start->CheckArtifact Assess1H Analyze ¹H data: - Chemical Shift - Integration - Multiplicity CheckArtifact->Assess1H IsComplex Is spectrum complex or overlapping? Assess1H->IsComplex Run2D Acquire 2D NMR Spectra IsComplex->Run2D Yes Propose Propose Structure IsComplex->Propose No, simple COSY COSY: Identify H-H spin systems Run2D->COSY HSQC HSQC: Assign C-H one-bond correlations COSY->HSQC HMBC HMBC: Establish long-range C-H connectivity HSQC->HMBC HMBC->Propose Confirm Confirm with MS data Propose->Confirm End Structure Elucidated Confirm->End

Caption: NMR workflow for impurity structure elucidation.

Section 3: Troubleshooting with Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is unparalleled for detecting and providing molecular weight information on impurities, even at very low levels.[7][10]

Question 3: My LC-MS analysis shows an unknown peak with a distinct m/z. What is the standard workflow to propose a structure?

Answer:

An unknown mass-to-charge ratio (m/z) is a critical clue. The modern workflow relies heavily on high-resolution mass spectrometry (HRMS) for its ability to provide an accurate mass.[10]

Step 1: Obtain High-Resolution Mass Data. Using an HRMS instrument (like a TOF, Orbitrap, or FT-ICR), measure the mass of the impurity's molecular ion to at least four decimal places. This accurate mass measurement is crucial for generating a list of possible elemental compositions.[11] For example, an observed m/z of 168.0455 could correspond to C₉H₇FO₂ but not C₈H₅FO₃, even though their nominal masses are similar.

Step 2: Generate a Molecular Formula. Use software to generate possible molecular formulas that fit the accurate mass within a narrow tolerance (e.g., < 5 ppm). Apply chemical logic to filter the list:

  • Ring Double Bond Equivalents (RDBE): The calculated RDBE should be a non-negative integer.

  • Element Ratios: The ratios of elements should be chemically sensible.

  • Synthetic Context: The proposed formula should be plausible given the starting materials and reaction conditions.

Step 3: Acquire Tandem MS (MS/MS) Data. Isolate the impurity's parent ion in the mass spectrometer and fragment it. The resulting fragmentation pattern is a "fingerprint" that provides structural information.[10][11] Analyze the neutral losses and daughter ions. For an acetophenone derivative, you would expect to see characteristic losses, such as the loss of a methyl radical (•CH₃) or a neutral acetyl group (CH₂=C=O).

Step 4: Propose and Confirm a Structure. Based on the molecular formula, MS/MS fragmentation, and knowledge of the synthesis, propose one or more candidate structures. If possible, compare the retention time and MS/MS spectrum to a synthesized authentic standard for final confirmation.[12]

MS_Workflow Start Unknown Peak in LC-MS HRMS Acquire HRMS Data (Accurate Mass) Start->HRMS Formula Generate Molecular Formula (< 5ppm) HRMS->Formula MSMS Acquire MS/MS Data (Fragmentation) Formula->MSMS Propose Propose Candidate Structures MSMS->Propose Confirm Confirm with Standard or NMR Data Propose->Confirm End Structure Identified Confirm->End

Caption: High-Resolution MS workflow for impurity identification.

Question 4: How can I differentiate between positional isomers using mass spectrometry?

Answer:

This is a significant challenge, as isomers have the exact same mass and molecular formula. While they can often be separated chromatographically (by HPLC or GC), MS/MS fragmentation can sometimes provide distinguishing clues. The fragmentation pattern can be influenced by the position of the substituents due to effects like ortho-effects or differences in proton affinity. However, these differences can be subtle. In many cases, definitive identification of positional isomers requires isolation (e.g., by preparative HPLC) followed by NMR analysis.[12][13]

Section 4: The Role of Fourier-Transform Infrared (FTIR) Spectroscopy

Question 5: My lab has FTIR. How can it support the identification of impurities alongside NMR and MS?

Answer:

While FTIR is not typically used for the primary identification of unknown trace impurities, it is an excellent complementary technique for confirming functional groups and can be very informative when analyzing an isolated impurity or a sample with a significant amount of a single impurity.[6]

For this compound, the key absorbances are:

  • -OH Stretch: A broad band, typically around 3200-3600 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band. In conjugated acetophenones, this appears around 1680-1700 cm⁻¹.[14][15] Its exact position is sensitive to substitution.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[15]

How FTIR Helps:

  • Confirming Functional Groups: If an MS result suggests an impurity has an extra carboxylic acid group, for example, FTIR can confirm this by showing a characteristic broad -OH stretch and a C=O stretch at a different frequency than the ketone.

  • Detecting Changes in Hydrogen Bonding: The position and shape of the phenolic -OH and ketone C=O bands are sensitive to intra- and intermolecular hydrogen bonding. An isomeric impurity might exhibit a different hydrogen bonding pattern, leading to noticeable shifts in these bands.

  • Isomer Differentiation: The "fingerprint" region (below 1500 cm⁻¹) is unique for each molecule. For isolated isomers, their FTIR spectra will show clear differences in this region.

Section 5: Integrated Approach & Regulatory Context

Question 6: What are the regulatory thresholds I need to be aware of for impurity identification?

Answer:

Regulatory expectations are primarily guided by the ICH, specifically the Q3A(R2) guideline for impurities in new drug substances.[1] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[12]

  • Qualification Threshold: The level above which an impurity's safety must be assessed.

It is a critical aspect of drug development to ensure analytical methods are validated to detect and quantify impurities at or below these thresholds.

References

Technical Support Center: Strategies for Ortho-Acylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies in organic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights to overcome common challenges in the lab. This guide is dedicated to a frequently encountered synthetic problem: improving the yield and selectivity of ortho-acylated phenols, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the nuances of reaction mechanisms, optimization of conditions, and alternative strategies to help you achieve your desired ortho-acylated product with higher purity and yield.

Section 1: Foundational Concepts & Common Hurdles
Q1: Why is the selective acylation of phenols at the ortho position a challenge?

The primary challenge lies in controlling the regioselectivity of the reaction. Phenols are bidentate nucleophiles, meaning they can be acylated at two different sites: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

  • O-acylation vs. C-acylation: O-acylation is often the kinetically favored process, meaning it happens faster, to form a phenolic ester. However, the desired hydroxyaryl ketone is the product of C-acylation, which is thermodynamically more stable. Many strategies for ortho-acylation, therefore, begin with the formation of a phenolic ester, which is then rearranged.

  • Ortho- vs. Para-selectivity: The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] Consequently, C-acylation reactions typically yield a mixture of both ortho and para isomers, which can be difficult to separate.[5][7][8]

The core of the problem is directing the acyl group specifically to the carbon atom adjacent to the hydroxyl group while minimizing competing side reactions.

Section 2: Troubleshooting the Fries Rearrangement

The Fries rearrangement is a classic and powerful method for converting a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones using a Lewis acid catalyst.[7][9][10] Achieving high ortho-selectivity and yield often requires careful troubleshooting.

Q2: My Fries rearrangement is giving a very low overall yield. What are the most common causes?

Low yields can often be traced back to issues with the catalyst, reaction conditions, or substrate stability.[11][12]

  • Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[12][13] Exposure to atmospheric humidity will deactivate it, halting the reaction. Always use a fresh, unopened bottle of AlCl₃ or one that has been stored meticulously in a desiccator. Clumpy or discolored catalyst is a sign of degradation.[13]

  • Cause 2: Sub-optimal Catalyst Stoichiometry. The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid, and often an excess (e.g., 1.5 equivalents), because the catalyst complexes with both the starting ester and the product ketone.[11][14] Insufficient catalyst will result in incomplete conversion.

  • Cause 3: Substrate or Product Decomposition. The reaction conditions can be harsh.[7][15] High temperatures can lead to the decomposition of sensitive substrates or products, forming tar-like byproducts.[11] If your starting ester or expected product has thermally labile functional groups, this method may be unsuitable.

  • Cause 4: Presence of Deactivating Groups. Strongly electron-withdrawing or meta-directing groups on the aromatic ring will disfavor the electrophilic aromatic substitution step of the mechanism, leading to poor yields.[7][15]

Troubleshooting Workflow for Low Yield

G start Low Yield in Fries Rearrangement check_catalyst 1. Check Lewis Acid Catalyst start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate Stability start->check_substrate catalyst_q1 Is it anhydrous & free-flowing? check_catalyst->catalyst_q1 conditions_q1 Is reaction producing tar? check_conditions->conditions_q1 substrate_q1 Are there deactivating groups? check_substrate->substrate_q1 catalyst_sol1 Use fresh/desiccated catalyst. catalyst_q1->catalyst_sol1 No catalyst_q2 Is stoichiometry > 1.0 eq.? catalyst_q1->catalyst_q2 Yes catalyst_a1_yes Yes catalyst_a1_no No catalyst_q2->check_conditions Yes catalyst_sol2 Increase catalyst to 1.5 eq. catalyst_q2->catalyst_sol2 No catalyst_a2_yes Yes catalyst_a2_no No conditions_sol1 Decrease temperature. Consider milder catalyst. conditions_q1->conditions_sol1 Yes conditions_q2 Is starting material recovered? conditions_q1->conditions_q2 No conditions_sol2 Increase reaction time or temperature. conditions_q2->conditions_sol2 Yes substrate_sol1 Consider alternative synthetic route (e.g., directed ortho-metalation). substrate_q1->substrate_sol1 Yes

Caption: Troubleshooting workflow for low reaction yields.

Q3: How can I maximize the yield of the ortho-isomer over the para-isomer?

Controlling the ortho/para regioselectivity is the most critical aspect of the Fries rearrangement. This is a classic example of thermodynamic versus kinetic control, which can be manipulated by adjusting the reaction temperature and solvent.[9]

  • Mechanism Insight: The reaction proceeds via the formation of an acylium ion intermediate.[7][14] At high temperatures, the reaction is under thermodynamic control. The ortho product can form a stable six-membered bidentate chelate complex with the aluminum catalyst between the phenolic oxygen and the new carbonyl group.[9][11] This stable complex makes the ortho product the thermodynamically favored isomer at high temperatures. At low temperatures, the reaction is under kinetic control, and the less sterically hindered para position is attacked faster.[7][9][11]

  • Temperature Control: This is the most powerful tool for influencing regioselectivity.

    • High temperatures (>160°C) strongly favor the formation of the ortho product.[8][11]

    • Low temperatures (<60°C) favor the formation of the para product.[7][8]

  • Solvent Choice: Solvent polarity also plays a key role.

    • Non-polar solvents (e.g., carbon disulfide, monochlorobenzene) or solvent-free (neat) conditions favor the ortho product.[7][9][16] This is because in a non-polar environment, the intramolecular rearrangement pathway is more likely.

    • Polar solvents (e.g., nitrobenzene) favor the para product.[7][9] The polar solvent can solvate the acylium ion intermediate, allowing it to diffuse away from the parent molecule and react intermolecularly, where the para position is more accessible.[14]

ParameterCondition for High ortho-YieldCondition for High para-YieldRationale
Temperature High (> 160°C)Low (< 60°C)Thermodynamic (stable ortho-chelate) vs. Kinetic control.[9][11]
Solvent Non-polar or Solvent-FreePolar (e.g., nitrobenzene)Favors intramolecular vs. intermolecular mechanism.[9]
Lewis Acid AlCl₃, TiCl₄BF₃, Methanesulfonic acidSteric bulk and chelating ability can influence selectivity.[2]
Q4: Are there milder variations of the Fries rearrangement for sensitive substrates?

Yes. For substrates that cannot tolerate the harsh conditions of the classic Lewis acid-catalyzed reaction, several alternatives exist.

  • Photo-Fries Rearrangement: This variant uses UV light to promote the rearrangement without a catalyst.[9][10] It proceeds through a radical mechanism.[10] While it works for substrates with deactivating groups, the yields are often low, making it more suitable for laboratory-scale synthesis rather than commercial production.[9][10][15]

  • Anionic Fries Rearrangement: This reaction involves the ortho-metalation of an aryl ester or carbamate with a strong base (like an organolithium reagent), followed by rearrangement to give the ortho-carbonyl product.[9][14] This provides excellent regioselectivity for the ortho position.

  • Alternative Catalysts: Research has focused on replacing corrosive and environmentally hazardous catalysts like AlCl₃ and HF.[9] Strong protic acids like methanesulfonic acid or solid acid catalysts like zeolites have been explored, though zeolites can be deactivated.[14] Zinc powder has also been reported as a catalyst for selective rearrangement.[14]

Section 3: Direct Ortho-Acylation Strategies

Instead of forming an ester and rearranging it, it is sometimes possible to directly acylate the ortho position of a phenol.

Q5: Can I achieve direct ortho-acylation without going through a rearrangement?

Yes, modern methods have been developed to achieve direct and highly regioselective ortho-acylation.

  • Directed ortho-Metalation (DoM): This is a powerful strategy where a directing group on the aromatic ring guides a strong base (typically an organolithium) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an acylating electrophile. The hydroxyl group of a phenol itself is not an effective directing group under these conditions, but it can be protected with a group that is (e.g., as a carbamate).[5]

  • Catalytic Direct Acylation: Several catalytic systems have been developed for this purpose.

    • A copper(II) chloride/triphenylphosphine system can catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes.[17][18] This method is notable as it can also be used in a one-step synthesis of xanthones.[17]

    • Lewis acids like modified ZnCl₂ on Al₂O₃ have been used to catalyze the direct ortho-acylation of phenols with carboxylic acids under microwave and solvent-free conditions, offering a green and efficient alternative with high regioselectivity.[19]

    • A metal-free, one-pot process using an iodine source and hydrogen peroxide has been developed for the ortho-acylation of phenols with alkynols, which proceeds through a cascade of reactions including iodocyclization and C-C bond cleavage.[3] This method is tolerant of water and various functional groups.[3]

Decision Logic: Fries Rearrangement vs. Direct Acylation dot

// Fries Path fries_q1 [label="High ortho-selectivity required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fries_sol1 [label="High Temp (>160°C)\nNon-polar solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

fries -> fries_q1; fries_q1 -> fries_sol1 [label="Yes"];

// Direct Acylation Path direct_q1 [label="Are suitable catalysts/reagents available?\n(e.g., CuCl₂, strong base, I₂/H₂O₂)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; direct_sol1 [label="Select appropriate catalytic method:\n- Cu-catalyzed (with aldehydes)\n- DoM (with protecting group)\n- I₂-promoted (with alkynols)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

direct -> direct_q1; direct_q1 -> direct_sol1 [label="Yes"]; }

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Chromones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound enhancements in pharmacological properties. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated chromones, a class of heterocyclic compounds renowned for their diverse therapeutic potential. By examining key differences in anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols, we aim to furnish researchers with the insights necessary to guide future drug discovery and development efforts.

The Impact of Fluorination on Chromone Bioactivity: A Mechanistic Overview

The introduction of fluorine, the most electronegative element, into the chromone backbone can dramatically alter a molecule's physicochemical properties. This seemingly simple substitution can lead to enhanced metabolic stability, increased membrane permeability, and altered binding interactions with biological targets. These modifications often translate into superior potency and efficacy. For instance, the high electronegativity of fluorine can modulate the acidity of neighboring protons and influence hydrogen bonding, critical for drug-receptor interactions. Furthermore, the metabolic stability imparted by the strong carbon-fluorine bond can prolong a compound's half-life, leading to improved pharmacokinetic profiles.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated and non-fluorinated chromones, with supporting data from various studies.

Anticancer Activity

Chromone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and overcoming drug resistance.[1] Fluorination has been shown to enhance these cytotoxic effects in several instances.

Table 1: Comparative Anticancer Activity of Chromone Derivatives

Compound TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Chromone-based Lavendustin AnalogA-549 (Lung)6.01 - 9.92 µg/mL[2]
Non-Fluorinated Chromone-based Lavendustin AnalogHCT-15 (Colon)6.01 - 9.92 µg/mL[2]
Fluorinated (Z)-2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methylene)benzofuran-3(2H)-oneHep-2 (Larynx)4.1 - 13.1[3]
Fluorinated 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one-5.0 ± 1.4[4]
Fluorinated 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dioneVariousModerate Activity[5]

As illustrated in Table 1, fluorinated chromone derivatives have shown potent anticancer activities. For example, a bis(4-fluorophenyl)methyl)piperazinyl)methylene)benzofuran-3(2H)-one derivative displayed significant cytotoxicity against Hep-2 cells.[3] Further studies have shown that fluorinated isatins, which share a core structural similarity with chromones, also exhibit moderate activity against various cancer cell lines.[5]

Antimicrobial Activity

The chromone scaffold is a promising starting point for the development of novel antimicrobial agents. The introduction of fluorine can enhance the antibacterial and antifungal properties of these compounds. Studies have shown that halogeno-substituted chromones possess notable biological activities.[6]

Table 2: Comparative Antimicrobial Activity of Chromone Derivatives

Compound TypeCompound/DerivativeMicroorganismActivity/MICReference
Non-Fluorinated Chroman-4-one derivativesS. epidermidis, P. aeruginosa, S. enteritidis, C. albicansMIC: 64 to 1024 µg/mL[7]
Fluorinated 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-oneE. coli, B. subtilisModerate to good antibacterial activity[6]
Fluorinated Fluorine-containing chromone-tetrazolesE. histolytica, P. aeruginosa, S. aureusEnhanced activity with fluorine substitution[8]

Table 2 highlights that fluorinated chromones often exhibit enhanced antimicrobial efficacy. For instance, the presence of a fluorine atom on the chromone ring of chromone-tetrazoles was found to enhance their activity against pathogenic bacteria.[8] Similarly, 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and its derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and chromone derivatives have emerged as potent anti-inflammatory agents.[9][10] They often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[11] Fluorination can further augment these anti-inflammatory properties.

Table 3: Comparative Anti-inflammatory Activity of Chromone Derivatives

Compound TypeCompound/DerivativeAssay/TargetIC50/EC50 (µM)Reference
Non-Fluorinated Chromone Carboxamide Derivative5-lipoxygenase inhibition-[12]
Non-Fluorinated Natural ChromonesNO and cytokine production in macrophages5 - 20[9]
Fluorinated 6-Fluoro-substituted Chromone CarboxamideCytotoxic activity-[12]
Fluorinated Amide derivative of chromone (5-9)NO production in RAW264.7 cells5.33 ± 0.57[13]
Fluorinated 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide anion generation5.0 ± 1.4[4]

As shown in Table 3, fluorinated chromones have demonstrated significant anti-inflammatory potential. A 6-fluoro substituted chromone carboxamide derivative showed a positive impact on cytotoxic activity, which is often linked to inflammatory processes.[12] Another fluorinated amide derivative of chromone exhibited potent inhibition of nitric oxide (NO) production, a key inflammatory mediator.[13] Furthermore, a 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one derivative displayed prominent anti-inflammatory effects by inhibiting superoxide anion generation.[4]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of chromone derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][14]

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test chromone derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Chromone Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability & IC50 read->analyze end End analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal inoculum suspension according to established guidelines (e.g., CLSI).[17]

  • Compound Dilution: Perform serial two-fold dilutions of the chromone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).[15]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial or fungal growth).[15]

Workflow for MIC Determination

MIC_Workflow start Start: Prepare Standardized Inoculum dilute Serial Dilution of Chromones in Broth start->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11]

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test chromone derivatives for a specified period.

  • Collect Supernatant: After the treatment period, collect the cell culture supernatant.[11]

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[11]

  • Incubation: Incubate the mixture at room temperature for a short period to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compounds.

Signaling Pathways in Inflammation Modulated by Chromones

Inflammation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates IKK IKK TRAF6->IKK Activates p38 p38 MAPK ASK1->p38 Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB/IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Chromones Chromone Derivatives Chromones->TRAF6 Inhibits Chromones->IKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) NFkB_nuc->Gene Induces

Caption: Inhibition of NF-κB and MAPK pathways by chromones.[11][18]

Conclusion

The strategic incorporation of fluorine into the chromone scaffold represents a powerful approach to enhancing its therapeutic potential. The evidence presented in this guide indicates that fluorinated chromones often exhibit superior anticancer, antimicrobial, and anti-inflammatory activities compared to their non-fluorinated counterparts. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate the efficacy of novel fluorinated chromone derivatives. As the quest for more effective and safer therapeutic agents continues, the "fluorine advantage" in chromone-based drug design holds significant promise for addressing a wide range of diseases.

References

A Comparative Guide to Flavone Synthesis: Evaluating 1-(2-Fluoro-6-hydroxyphenyl)ethanone Against Traditional Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Flavones, a major class of flavonoids, are privileged scaffolds in medicinal chemistry, renowned for their vast array of biological activities. Their synthesis is a cornerstone of many drug discovery programs. The choice of starting material is a critical decision point that dictates the efficiency, regioselectivity, and overall success of the synthetic route. This guide provides an in-depth comparison of key intermediates for flavone synthesis, with a special focus on the strategic advantages of using 1-(2-Fluoro-6-hydroxyphenyl)ethanone over traditional o-hydroxyacetophenones.

Strategic Pathways to the Flavone Core

The construction of the 2-phenylchromen-4-one backbone of flavones can be achieved through several classic and modern synthetic strategies. The most prominent methods begin with an o-hydroxyaryl ketone and build the chromone ring through cyclization. Understanding these pathways is key to appreciating the role of the starting intermediate.

The three dominant strategies are:

  • The Baker-Venkataraman Rearrangement: A reliable two-step process where an o-hydroxyacetophenone is first acylated at the phenolic hydroxyl group. This ester then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate, which is subsequently cyclized under acidic conditions to yield the flavone.[1][2]

  • The Allan-Robinson Reaction: A one-pot condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to form the flavone structure directly.[3]

  • Synthesis via Chalcone Intermediates: This highly versatile two-step method involves an initial Claisen-Schmidt condensation between an o-hydroxyacetophenone and a benzaldehyde to form a 2'-hydroxychalcone.[2] This intermediate is then subjected to oxidative cyclization to furnish the flavone.[4][5]

Below is a diagram illustrating these divergent and convergent pathways to the flavone scaffold.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product start1 o-Hydroxyacetophenone (e.g., this compound) inter1 2-Acyloxyacetophenone start1->inter1 Acylation inter3 2'-Hydroxychalcone start1->inter3 Claisen-Schmidt Condensation flavone Flavone start1->flavone Allan-Robinson Reaction start2 Aromatic Anhydride + Sodium Salt start2->flavone Allan-Robinson Reaction start3 Benzaldehyde start3->inter3 Claisen-Schmidt Condensation inter2 1,3-Diketone inter1->inter2 Baker-Venkataraman Rearrangement (Base) inter2->flavone Acid-catalyzed Cyclization inter3->flavone Oxidative Cyclization

Caption: Key synthetic routes to the flavone core.

The Intermediate Showdown: this compound as a Strategic Asset

The traditional starting point for the aforementioned syntheses is an appropriately substituted 2'-hydroxyacetophenone. However, the introduction of a fluorine atom at the C6-position, ortho to the hydroxyl group, as in this compound, offers distinct chemical advantages that can be leveraged for enhanced control and versatility.

Causality Behind the Fluoro Advantage:
  • Inductive Effect and Acidity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When placed ortho to the phenolic hydroxyl group, it increases the acidity of the proton. This can have profound effects on reaction kinetics:

    • In the Baker-Venkataraman rearrangement , the initial deprotonation of the α-carbon of the ketone is a critical step.[1][2] While the ortho-fluoro group does not directly influence this, its impact on the acidity of the phenolic -OH can alter the overall electronic nature of the ring.

    • In the Claisen-Schmidt condensation , the increased acidity of the phenolic proton can influence the reactivity of the starting material under basic conditions.

  • Blocking Group and Regiocontrol: The fluorine atom at the C6 position effectively blocks this site from electrophilic attack. In syntheses involving electrophilic aromatic substitution on the A-ring, this ensures predictable regioselectivity, preventing the formation of unwanted isomers.

  • Handle for Further Functionalization: While the C-F bond is strong, it can potentially serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for late-stage diversification of the flavone scaffold, a valuable tool in drug development.[6]

  • Modulation of Biological Activity: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[7] Synthesizing flavones from a fluorinated precursor builds these advantages in from the start.

Comparative Performance and Experimental Data

Synthesis RouteIntermediateKey ReagentsTypical YieldReference
Baker-Venkataraman 2'-Hydroxyacetophenone1. Benzoyl Chloride, Pyridine; 2. KOH/Pyridine; 3. AcidGood to Excellent[1][2]
Allan-Robinson 2'-HydroxyacetophenoneBenzoic Anhydride, Sodium BenzoateModerate to Good[3]
Chalcone Cyclization 2'-HydroxychalconeI₂ / DMSOGood to Excellent (85-97%)[8]
Fries Rearrangement 4-Fluorophenyl acetateAlCl₃~98% (for intermediate)[9]
One-Pot Fluorination 1,3-DiketoneSelectfluor, H₂SO₄Moderate to Excellent

Note: Yields are highly substrate and condition-dependent. This table serves as a general guide.

The synthesis of the key intermediate, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, has been reported in excellent yield (98.4%) via a Fries rearrangement of 4-fluorophenyl acetate.[9] This high-yielding preparation of the starting material is a significant advantage for its use in multi-step syntheses. A one-pot synthesis of 3-fluoroflavones starting from 1,3-diketones (the product of the Baker-Venkataraman rearrangement) using Selectfluor has also been developed, affording products in moderate to excellent yields, demonstrating the compatibility of the flavone core with fluorination reactions.

Key Experimental Protocols

To provide a practical context, detailed methodologies for major flavone synthesis pathways are outlined below.

Protocol 1: Classic Flavone Synthesis via Baker-Venkataraman Rearrangement

This protocol describes the synthesis of the 1,3-diketone intermediate, which is then cyclized.

Step A: O-Acylation of 2'-Hydroxyacetophenone

  • Dissolve 2'-hydroxyacetophenone (1 eq.) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into cold dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 2'-benzoyloxyacetophenone.

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the 2'-benzoyloxyacetophenone (1 eq.) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 eq.).

  • Heat the mixture at 50-60°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and acidify with dilute acetic acid or HCl.

  • Collect the precipitated yellow solid (the 1,3-diketone) by filtration and wash with water.

Step C: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the solution and pour it into ice water.

  • Collect the precipitated flavone by filtration, wash with water until neutral, and recrystallize from ethanol.

Caption: Workflow for Baker-Venkataraman synthesis.

Protocol 2: Flavone Synthesis via Oxidative Cyclization of a Chalcone

This protocol first synthesizes the chalcone intermediate.

Step A: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone

  • To a solution of 2'-hydroxyacetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol, add an aqueous solution of KOH (e.g., 50% w/v) dropwise at room temperature.

  • Stir the mixture vigorously for 12-24 hours. The formation of a solid precipitate is often observed.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude 2'-hydroxychalcone by recrystallization from ethanol.[2]

Step B: Iodine-Mediated Oxidative Cyclization

  • Dissolve the 2'-hydroxychalcone (1 eq.) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) (e.g., 0.1 eq.).

  • Heat the reaction mixture to 120-140°C and reflux for 2-4 hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration. Wash the solid with a solution of sodium thiosulfate to remove excess iodine, followed by cold water.

  • Dry the crude product and purify by recrystallization or column chromatography to obtain the pure flavone.[4]

Conclusion and Future Outlook

While traditional o-hydroxyacetophenones remain workhorse intermediates in flavone synthesis, this compound presents a compelling alternative for researchers aiming for greater synthetic control and access to novel, fluorinated analogues. The ortho-fluoro substituent provides distinct advantages in directing regioselectivity and modulating the electronic properties of the A-ring. Furthermore, its use directly incorporates a fluorine atom, a feature highly sought after in modern medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[7]

The choice of intermediate will always depend on the specific target molecule, desired substitution pattern, and overall synthetic strategy. However, for the development of next-generation flavone-based therapeutics, intermediates like this compound are not just alternatives; they are strategic tools that open new avenues for chemical innovation and drug discovery.

References

A Senior Application Scientist's Guide to the Metabolic Stability of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, predicting a candidate's metabolic fate is a cornerstone of successful development.[1][2] Poor metabolic stability can lead to rapid clearance from the body, insufficient therapeutic exposure, and the formation of potentially toxic byproducts, ultimately dooming an otherwise promising compound.[2][3] This guide provides an in-depth comparison of the metabolic stability profiles of drug candidates derived from the 1-(2-Fluoro-6-hydroxyphenyl)ethanone scaffold. As a senior application scientist, my objective is to move beyond mere data presentation and delve into the causality behind metabolic pathways and experimental design, offering field-proven insights for researchers in drug development.

The this compound core presents a fascinating case study in metabolic prediction. It contains three key functional groups whose interplay will dictate its stability: a ketone, a phenolic hydroxyl group, and a strategically placed fluorine atom on the aromatic ring. Understanding how these features are targeted by the body's metabolic machinery is paramount.

The Metabolic Landscape: Predicting Pathways for the Core Scaffold

The metabolic fate of a xenobiotic is primarily determined by its susceptibility to Phase I (functionalization) and Phase II (conjugation) enzymatic reactions, predominantly in the liver.[1][4]

The Influence of Fluorine: A Double-Edged Sword

The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability.[5][6] Its high electronegativity and the strength of the carbon-fluorine (C-F) bond can effectively block metabolically vulnerable positions on an aromatic ring from attack by Cytochrome P450 (CYP) enzymes, a primary family of Phase I enzymes.[5][6][7] This "metabolic blocking" can prevent hydroxylation, thereby reducing the rate of clearance and prolonging the drug's half-life.[6][8]

However, the C-F bond is not entirely inert. While robust, it can be cleaved through oxidative defluorination, a process that can be catalyzed by CYP enzymes.[9][10][11] This can sometimes lead to the formation of reactive metabolites, a potential safety concern that warrants careful investigation.[12]

The Phenolic Hydroxyl Group: A Prime Target for Conjugation

The hydroxyl group on the phenyl ring is a prime site for Phase II metabolism. Phenolic compounds are readily conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[13] These enzymes attach large, water-soluble moieties (glucuronic acid and sulfate, respectively) to the hydroxyl group, drastically increasing the compound's polarity and facilitating its excretion from the body.[13][14] This is often the most significant clearance pathway for phenolic drugs.

Below is a diagram illustrating the primary predicted metabolic pathways for the parent scaffold.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT/SULT) cluster_excretion Parent This compound Oxidized Oxidative Defluorination or Ring Hydroxylation Parent->Oxidized Minor Pathway Glucuronide Glucuronide Conjugate Parent->Glucuronide Major Pathway (UGTs) Sulfate Sulfate Conjugate Parent->Sulfate Major Pathway (SULTs) Excretion Enhanced Excretion Oxidized->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways for the core scaffold.

Comparative Stability Analysis: A Structure-Metabolism Relationship Study

To illustrate how subtle structural modifications can dramatically alter metabolic stability, we will compare the parent scaffold to several hypothetical derivatives. The following table summarizes predicted stability based on established metabolic principles. The parameters, half-life (t½) and intrinsic clearance (CLint), are key indicators of metabolic stability measured in in vitro systems like human liver microsomes (HLM) or hepatocytes.[2][15] A longer half-life and lower intrinsic clearance indicate greater stability.

Compound IDStructureKey Structural ChangePredicted Primary Metabolic PathwaysPredicted Metabolic Stability (Relative)Rationale
1 This compoundParent ScaffoldPhase II: O-Glucuronidation, O-SulfationModerateThe phenolic -OH is a primary site for rapid Phase II conjugation, which is the main clearance route.[13] The fluoro group blocks adjacent CYP-mediated oxidation.[5]
2 1-(2-Fluoro-6-methoxyphenyl)ethanoneBlocked Hydroxyl GroupPhase I: O-Dealkylation (CYP450) to regenerate the phenol, followed by Phase II conjugation.HighMasking the hydroxyl group as a methyl ether prevents direct Phase II conjugation. The rate-limiting step becomes the slower CYP-mediated O-dealkylation, significantly increasing stability.[8]
3 1-(2,3-Difluoro-6-hydroxyphenyl)ethanoneAdditional Fluoro GroupPhase II: O-Glucuronidation, O-SulfationModerate to HighThe additional fluorine atom further deactivates the aromatic ring towards Phase I oxidation. Stability relative to Compound 1 is enhanced, but Phase II conjugation at the hydroxyl group remains the dominant and efficient clearance pathway.
4 1-(2-Fluoro-6-hydroxy-5-methylphenyl)ethanoneAdded Methyl GroupPhase I: Benzylic Hydroxylation of the methyl group (CYP450). Phase II: O-Glucuronidation, O-SulfationLowThe introduction of a methyl group creates a new "metabolic soft spot." This benzylic position is highly susceptible to rapid oxidation by CYP enzymes, opening an additional, efficient clearance pathway alongside Phase II conjugation.[6]

Experimental Protocols for Definitive Stability Assessment

Predictions based on structural analysis are invaluable for guiding drug design, but they must be validated by robust experimental data. The following protocols describe the gold-standard in vitro assays for assessing metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes.[3][4]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound due to Phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive controls (e.g., Testosterone, Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Acetonitrile (ACN) with an appropriate internal standard for reaction termination and sample processing

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis[17]

Methodology:

  • Preparation: Prepare stock solutions of the test compound and controls. Dilute HLM to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.

  • Pre-incubation: Add the HLM solution and the test compound to the incubation plate. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] This starts the clock (t=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a well in the analytical plate containing ice-cold ACN with the internal standard to terminate the reaction.[18]

  • Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsomes, Buffer, and Compound C Pre-incubate Microsomes + Compound at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Aliquot at Time Points (0, 5, 15, 30, 45 min) D->E F Quench with Cold ACN + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II enzymes and cofactors in a more physiologically relevant cellular environment.[3][4]

Objective: To determine a compound's intrinsic clearance considering both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved or fresh plateable hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Collagen-coated 96-well plates

  • Test compound and positive controls

  • Incubator (37°C, 5% CO2, 95% humidity)

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Methodology:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours or overnight.

  • Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the test compound.

  • Incubation: Place the plate back in the incubator. This is the start of the time course (t=0).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in the respective wells by adding ice-cold ACN with an internal standard directly to the medium.

  • Sample Processing: Scrape the wells to lyse the cells, then centrifuge the plate to pellet cell debris and protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the elimination rate constant, half-life, and intrinsic clearance from the disappearance of the parent compound over time.

G cluster_prep Cell Culture cluster_incubation Dosing & Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw & Plate Hepatocytes on Collagen-Coated Plate B Allow Cells to Attach (4-16 hours) A->B C Replace Medium with Dosing Solution (Test Cmpd) B->C D Incubate at 37°C C->D E At Time Points, Add Cold ACN + Internal Std D->E F Lyse Cells & Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Clearance G->H

Caption: Workflow for the Hepatocyte Stability Assay.

Conclusion and Forward Look

Assessing the metabolic stability of drug candidates, such as those derived from the this compound scaffold, is a non-negotiable step in the drug discovery process.[1] The structural features of this scaffold—a metabolically blocking fluorine atom and a conjugatable phenolic hydroxyl group—create a delicate balance that medicinal chemists must skillfully navigate. While the hydroxyl group presents a primary liability for rapid Phase II clearance, this can be mitigated through strategies like pro-drug approaches or etherification, as illustrated in our comparative analysis. Conversely, introducing new metabolic soft spots can dramatically decrease stability.

The true measure of stability, however, lies in empirical data. The microsomal and hepatocyte stability assays detailed here provide a robust framework for generating reliable in vitro data. By integrating predictive structural analysis with high-quality experimental assessment, researchers can make informed decisions, efficiently optimize lead candidates, and ultimately increase the probability of advancing compounds with favorable pharmacokinetic profiles into clinical development.

References

A Comparative Guide to the Quantitative Analysis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Purity

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. We will delve into the nuances of various techniques, offering experimental insights and data to support the selection of the most appropriate method for your specific needs.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound (CAS 93339-98-1) is a substituted acetophenone derivative.[1][2][3] Its molecular formula is C₈H₇FO₂, with a molecular weight of 154.14 g/mol .[1][2] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the final drug substance's safety, efficacy, and stability. Therefore, robust and reliable analytical methods for its quantitative analysis are essential.

This guide will compare and contrast the most prevalent and effective techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, strengths, limitations, and practical considerations in a drug development setting.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. It is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[4][5]

The "Why" Behind HPLC Method Development

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. This is because the compound possesses both polar (hydroxyl group) and non-polar (fluorophenyl ring) characteristics, making it amenable to separation on a non-polar stationary phase with a polar mobile phase.

The selection of the stationary phase, mobile phase composition, and detector are critical experimental choices that directly impact the quality of the separation and the reliability of the quantitative data. A C18 column is a common and effective choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention time and peak shape. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[6]

A Self-Validating HPLC Protocol

A robust HPLC method must be validated to ensure it is fit for its intended purpose. Method validation is a key requirement of regulatory bodies and is outlined in guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11] The validation process assesses parameters like specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte & Internal Standard B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Purity H->I GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent B Inject into GC System A->B C Separation in Capillary Column B->C D Ionization (e.g., EI) C->D E Mass Analysis D->E F Extract Ion Chromatograms E->F G Identify Impurities (Mass Spectra) F->G H Quantify using Internal Standard F->H Orthogonal_Methods cluster_main Purity of this compound Purity Overall Purity Assessment HPLC HPLC-UV (Main Component Assay) HPLC->Purity GCMS GC-MS (Volatile Impurities) GCMS->Purity qNMR qNMR (Orthogonal Purity & Reference Standard Qualification) qNMR->Purity

References

A Senior Application Scientist's Guide to Catalyst Selection for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chromones and the Quest for Synthetic Efficiency

The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry and natural products, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of functionalized chromones is therefore a critical endeavor for researchers in drug discovery and development. The choice of catalyst is paramount in dictating the efficiency, selectivity, and environmental footprint of these synthetic routes. This guide provides an in-depth comparison of various catalytic systems for chromone synthesis, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific synthetic challenges.

Pillar 1: Catalytic Strategies for Chromone Ring Construction - A Mechanistic Overview

The synthesis of the chromone ring system can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches.[1] The fundamental transformation typically involves the formation of a key C-C or C-O bond to construct the pyranone ring. Catalysts play a crucial role in activating the substrates and facilitating these bond-forming events.

Visualizing the Synthetic Pathways

The following diagram illustrates the general approaches to chromone synthesis, highlighting the key bond formations where catalysts exert their influence.

G cluster_0 Classical Condensation Routes cluster_1 Transition-Metal Catalyzed Routes o-hydroxyaryl ketones o-hydroxyaryl ketones 1,3-Diketone Intermediate 1,3-Diketone Intermediate o-hydroxyaryl ketones->1,3-Diketone Intermediate Acylation/ Rearrangement Chromone Chromone 1,3-Diketone Intermediate->Chromone Acid/Base Catalyzed Cyclization o-halo/triflate phenols o-halo/triflate phenols Coupling Intermediate Coupling Intermediate o-halo/triflate phenols->Coupling Intermediate Oxidative Addition Alkynes/Enaminones Alkynes/Enaminones Alkynes/Enaminones->Coupling Intermediate Insertion/ Coupling Chromone_TM Chromone Coupling Intermediate->Chromone_TM Reductive Elimination/ Annulation

Caption: General synthetic strategies for chromone synthesis.

Pillar 2: A Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst hinges on a multitude of factors including substrate scope, desired reaction conditions, cost, and scalability. Here, we compare the performance of prominent catalytic systems.

Data-Driven Comparison of Catalyst Efficiency

The following table summarizes the performance of representative catalysts for chromone synthesis. It is important to note that a direct comparison is challenging due to the variability in substrates and reaction conditions reported in the literature. However, this compilation provides a valuable overview of the typical performance metrics for each catalyst class.

Catalyst SystemCatalyst TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Palladium Complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[2]Homogeneous1-580-12012-24 h70-95Broad substrate scope, high yields.Cost, potential for metal contamination.
Ytterbium Triflate (Yb(OTf)₃)[3]Homogeneous (Lewis Acid)5-10Room Temp - 801-6 h80-95Mild conditions, high efficiency.[3]Catalyst can be moisture sensitive.
Heteropolyacids (e.g., Wells-Dawson acid)[4][5]Heterogeneous1-5 (wt%)110 (reflux)0.5-5 h82-91Reusable, environmentally friendly.[4][5]Can require higher temperatures.
Organocatalysts (e.g., Thioureas, Squaramides)[6]Homogeneous10-20Room Temp - 4024-60 h70-99Metal-free, enantioselective potential.[6]Higher catalyst loading, longer reaction times.
In-Depth Discussion of Catalyst Classes

1. Homogeneous Transition-Metal Catalysis: The Power of Palladium

Palladium catalysts are workhorses in modern organic synthesis, and their application in chromone synthesis is well-established.[2] Reactions often proceed via cross-coupling of ortho-hydroxyaryl halides or triflates with alkynes, followed by cyclization.

Causality Behind Experimental Choices: The choice of palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and ligand is critical. Phosphine ligands, for instance, stabilize the palladium center and modulate its reactivity, influencing both the rate and selectivity of the catalytic cycle. The base is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the final cyclization step.

2. Lewis Acid Catalysis: The Efficiency of Ytterbium Triflate

Metal triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly efficient Lewis acid catalysts for the synthesis of 2-substituted chromones.[3] These reactions often proceed under mild conditions with high regio- and chemoselectivity.

Causality Behind Experimental Choices: Yb(OTf)₃ is thought to activate the carbonyl group of the starting material, facilitating the intramolecular cyclization. Its tolerance to trace amounts of water (in some cases) makes it a practical choice in a standard laboratory setting.

3. Heterogeneous Catalysis: The Green Appeal of Heteropolyacids

Heteropolyacids (HPAs), such as Wells-Dawson acids, offer a green and sustainable alternative for chromone synthesis.[4][5] These solid acid catalysts can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product.

Causality Behind Experimental Choices: The strong Brønsted acidity of HPAs is the driving force behind their catalytic activity, promoting the cyclization of 1-(2-hydroxyphenyl)-1,3-propanediones to chromones.[4] Supporting the HPA on a solid matrix like silica can enhance its stability and ease of handling.[5]

4. Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has gained significant traction for its ability to promote reactions without the need for transition metals. Chiral organocatalysts, such as thioureas and squaramides, have been successfully employed in the asymmetric synthesis and functionalization of chromones.[6]

Causality Behind Experimental Choices: These catalysts operate through hydrogen bonding interactions, activating the substrates and controlling the stereochemical outcome of the reaction. While often requiring higher catalyst loadings and longer reaction times compared to their metal-based counterparts, the avoidance of metal contamination is a significant advantage, particularly in the synthesis of pharmaceutical intermediates.

Pillar 3: Experimental Validation and Protocols

To provide a practical framework for researchers, this section details representative experimental protocols for the synthesis of chromones using different catalytic systems.

Experimental Workflow: From Catalyst Screening to Product Characterization

The following diagram outlines a typical workflow for developing a catalyzed chromone synthesis.

G Substrate Selection Substrate Selection Catalyst Screening Catalyst Screening Substrate Selection->Catalyst Screening Vary Catalyst Type & Loading Reaction Optimization Reaction Optimization Catalyst Screening->Reaction Optimization Optimize Temp, Time, Solvent Scale-up Synthesis Scale-up Synthesis Reaction Optimization->Scale-up Synthesis Increase Reactant Quantities Product Isolation\n& Purification Product Isolation & Purification Scale-up Synthesis->Product Isolation\n& Purification Chromatography, Recrystallization Characterization Characterization Product Isolation\n& Purification->Characterization NMR, MS, etc.

References

A Researcher's Guide to Structure-Activity Relationships of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. In the realm of anti-inflammatory agents, the strategic design and synthesis of molecules that can selectively target key enzymes in the inflammatory cascade is of paramount importance. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of derivatives based on the 1-(2-fluoro-6-hydroxyphenyl)ethanone scaffold, a key intermediate in the synthesis of fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors[1]. By understanding how structural modifications of this core influence biological activity, researchers can rationally design more potent and selective drug candidates.

The this compound Scaffold: A Privileged Starting Point

The this compound core possesses several key features that make it an attractive starting point for the development of anti-inflammatory agents. The presence of a phenolic hydroxyl group and a ketone moiety allows for a variety of chemical modifications, enabling the exploration of a diverse chemical space[1]. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The primary focus of SAR studies on derivatives of this scaffold is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain[2][3][4].

Deciphering the Structure-Activity Relationship: A Hypothetical Exploration

The Core Structure and Key Modifications

Caption: Core structure of this compound and potential sites for modification.

Phenyl Ring Substitutions (Site A)

Modifications to the phenyl ring can significantly influence the molecule's interaction with the active site of COX enzymes.

  • Rationale: Introducing various substituents on the phenyl ring can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for the COX-2 isoform. The active site of COX-2 is known to have a larger, more accommodating binding pocket compared to COX-1[3][5].

  • Hypothetical Modifications & Expected Outcomes:

    • Small alkyl or alkoxy groups: May enhance hydrophobic interactions within the active site.

    • Electron-withdrawing groups (e.g., -Cl, -CF3): Could modulate the pKa of the phenolic hydroxyl group and influence binding.

    • Bulky substituents: May be designed to selectively fit into the larger COX-2 active site, thereby increasing selectivity over COX-1.

Modifications of the Acetyl Group (Site B)

The acetyl group is a key handle for introducing diverse functionalities that can interact with different regions of the enzyme's active site.

  • Rationale: Converting the acetyl group into various heterocyclic systems is a common strategy in the design of selective COX-2 inhibitors[5]. These heterocyclic moieties can form specific hydrogen bonds and other non-covalent interactions with amino acid residues in the COX-2 active site.

  • Hypothetical Modifications & Expected Outcomes:

    • Formation of pyrazole or isoxazole rings: These five-membered heterocycles are classic pharmacophores in many selective COX-2 inhibitors (e.g., celecoxib) and can lead to potent and selective compounds[6].

    • Introduction of acidic functionalities (e.g., carboxylic acid, tetrazole): This can mimic the acidic moiety of traditional NSAIDs and interact with key residues in the active site.

Hydroxyl Group Modifications (Site C)

The phenolic hydroxyl group is crucial for the antioxidant properties of some phenolic compounds and can also participate in key interactions within the enzyme active site.

  • Rationale: The hydroxyl group can act as a hydrogen bond donor or acceptor. Its modification can fine-tune the binding mode and selectivity of the derivatives.

  • Hypothetical Modifications & Expected Outcomes:

    • Methylation or etherification: This would eliminate the hydrogen-bonding donor capability and could probe the importance of this interaction for activity.

    • Conversion to esters: This could create prodrugs with improved pharmacokinetic properties.

Comparative Performance: A Data-Driven Perspective

To provide a clearer understanding of the potential efficacy of these derivatives, the following table presents hypothetical IC50 values for COX-1 and COX-2 inhibition, illustrating the goals of a typical SAR study. These values are for illustrative purposes and are based on trends observed in the literature for similar classes of compounds[6][7][8].

Compound IDR1 SubstitutionR2 ModificationR3 ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent H-COCH3-OH50153.3
A-1 4-CH3-COCH3-OH45104.5
A-2 4-Cl-COCH3-OH6087.5
B-1 HPyrazole-OH>1000.5>200
B-2 4-ClPyrazole-OH>1000.1>1000
C-1 H-COCH3-OCH370252.8

Note: The Selectivity Index (SI) is a crucial parameter, with higher values indicating greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects[3][4].

Experimental Protocols: The Foundation of SAR Studies

The following are detailed, step-by-step methodologies for key experiments essential for evaluating the anti-inflammatory potential of this compound derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the synthesized compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • EIA kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a classic animal model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compounds to reduce paw edema induced by carrageenan in rats.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Path to Discovery

The following diagrams illustrate the logical flow of an SAR study and the general workflow for screening potential anti-inflammatory agents.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_analysis Analysis & Optimization A Identify Core Scaffold (this compound) B Propose Structural Modifications (R1, R2, R3) A->B C Synthesize Derivative Library B->C D In Vitro COX-1/COX-2 Inhibition Assay C->D E Determine IC50 & Selectivity Index D->E F In Vivo Anti-inflammatory Models (e.g., Paw Edema) E->F G Analyze Structure-Activity Relationships (SAR) F->G G->B Iterative Design H Identify Lead Compounds G->H I Further Optimization (ADME/Tox Properties) H->I

Caption: A typical workflow for an SAR-driven drug discovery project.

Conclusion: A Path Forward

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Through systematic structural modifications and a robust screening cascade, researchers can elucidate the key determinants of activity and selectivity. The hypothetical SAR exploration and detailed experimental protocols provided in this guide offer a framework for the rational design of new chemical entities with the potential for improved therapeutic profiles compared to existing NSAIDs. The continuous refinement of these molecules, guided by a deep understanding of their structure-activity relationships, will undoubtedly contribute to the future of anti-inflammatory therapy.

References

A Comparative Performance Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone in Chromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold and the Role of Fluorinated Precursors

The chromone scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products and pharmacologically active molecules.[1][2] Its established biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have cemented its status as a cornerstone in medicinal chemistry and drug discovery.[1][3] The synthesis of substituted chromones is therefore a critical endeavor for researchers and drug development professionals.

A key precursor in many chromone syntheses is the ortho-hydroxyaryl ketone. The strategic introduction of fluorine atoms into these precursors can profoundly influence the physicochemical properties and biological activity of the final chromone product. 1-(2-Fluoro-6-hydroxyphenyl)ethanone is one such precursor, where the fluorine atom, positioned ortho to both the hydroxyl and acetyl groups, is poised to exert significant electronic effects.

This guide provides an in-depth, objective comparison of the performance of this compound in a benchmark reaction—the synthesis of 2-methylchromone via the Baker-Venkataraman rearrangement and subsequent cyclization. Its performance will be benchmarked against its non-fluorinated parent compound, 2'-Hydroxyacetophenone, and an analogue with an electron-donating group, 1-(2-Hydroxy-6-methoxyphenyl)ethanone, to provide a clear rationale for experimental choices in chromone synthesis.

Part 1: Mechanistic Framework: The Baker-Venkataraman Route to Chromones

One of the most reliable and widely used methods for synthesizing the chromone core is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclodehydration.[1][4][5] This pathway involves two distinct stages:

  • Acylation and Rearrangement: The starting o-hydroxyacetophenone is first acylated (e.g., with acetic anhydride) to form an o-acyloxyacetophenone. This intermediate then undergoes a base-catalyzed intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, to yield a 1,3-diketone.[6][7][8]

  • Cyclodehydration: The resulting 1-(2-hydroxyphenyl)-1,3-diketone is then treated with a strong acid to induce cyclization and dehydration, forming the final chromone ring system.[2][4]

The mechanism is detailed below. The choice of base in the first stage is critical; common bases include potassium hydroxide, sodium hydride, or potassium tert-butoxide.[5] The efficiency of both the enolate formation and the subsequent intramolecular acyl transfer is influenced by the electronic nature of substituents on the aromatic ring.

Baker_Venkataraman_Mechanism cluster_start Step 1: Acylation cluster_rearrangement Step 2: Baker-Venkataraman Rearrangement (Base-Catalyzed) cluster_cyclization Step 3: Acid-Catalyzed Cyclization R o-Hydroxyacetophenone E o-Acyloxyacetophenone R->E Acetic Anhydride, Pyridine Enolate Enolate Intermediate E->Enolate Base (e.g., KOH) Cyclic Cyclic Alkoxide Enolate->Cyclic Intramolecular Acyl Transfer Phenolate Phenolate (Stable) Cyclic->Phenolate Ring Opening Diketone 1,3-Diketone Phenolate->Diketone Acid Workup Protonated Protonated Diketone Diketone->Protonated Strong Acid (e.g., H₂SO₄) Final Chromone Protonated->Final Dehydration

Caption: The Baker-Venkataraman pathway for chromone synthesis.
Causality of Substituent Effects

The fluorine atom in this compound is a strongly electron-withdrawing group due to its high electronegativity. This property is expected to influence the reaction in several ways:

  • Increased Acidity: The inductive effect of fluorine increases the acidity of the phenolic proton, which can facilitate the initial acylation step.

  • Enolate Stability: The electron-withdrawing nature of fluorine can destabilize the carbanion character of the enolate intermediate, potentially slowing the rate of the key intramolecular acyl transfer step.

  • Electrophilicity: The fluorine atom can subtly influence the electrophilicity of the ester carbonyl, which is attacked by the enolate.

In contrast, the methoxy group in 1-(2-Hydroxy-6-methoxyphenyl)ethanone is electron-donating, which would have the opposite effects: decreasing the acidity of the phenol but potentially stabilizing the enolate intermediate.

Part 2: Comparative Performance in 2-Methylchromone Synthesis

To provide a clear benchmark, we compare the performance of this compound against its non-fluorinated and methoxy-substituted analogues in a standardized, two-step synthesis of 2-methylchromone. The data presented is a synthesis of typical results reported in the literature under optimized conditions for each substrate.

PrecursorStructureKey IntermediateFinal ProductOverall Yield (%)Reaction Time (Rearrangement)Notes on Reactivity
This compound C8H7FO21-(2-Fluoro-6-hydroxyphenyl)butane-1,3-dione8-Fluoro-2-methylchromone~75-85%3-4 hoursThe electron-withdrawing fluorine facilitates the final acid-catalyzed cyclization but may slightly hinder the base-catalyzed rearrangement.
2'-Hydroxyacetophenone (Baseline)C8H8O21-(2-Hydroxyphenyl)butane-1,3-dione2-Methylchromone~80-90%2-3 hoursServes as the standard benchmark. The reaction proceeds reliably without significant electronic hindrance or activation.
1-(2-Hydroxy-6-methoxyphenyl)ethanone C9H10O31-(2-Hydroxy-6-methoxyphenyl)butane-1,3-dione8-Methoxy-2-methylchromone~65-75%4-6 hoursThe electron-donating methoxy group can slow the final acid-catalyzed cyclization step and may lead to side reactions under harsh acidic conditions.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. They include specific parameters and checkpoints to ensure the successful synthesis of the target chromone.

Protocol 1: Synthesis of 8-Fluoro-2-methylchromone

This protocol details the synthesis from the title compound, this compound.

Experimental_Workflow start Start: this compound step1 Step 1: Acylation - Acetic Anhydride, Pyridine - Stir at RT, 2h start->step1 workup1 Workup 1 - Pour into ice-water - Extract with Ethyl Acetate - Dry over Na₂SO₄ step1->workup1 intermediate1 Isolate Intermediate: 2-acetyl-3-fluorophenyl acetate workup1->intermediate1 step2 Step 2: Baker-Venkataraman Rearrangement - Dissolve in Pyridine - Add powdered KOH - Heat at 50°C, 4h intermediate1->step2 workup2 Workup 2 - Cool, acidify with HCl - Extract with Ethyl Acetate - Concentrate step2->workup2 intermediate2 Isolate Intermediate: 1-(2-Fluoro-6-hydroxyphenyl)butane-1,3-dione workup2->intermediate2 step3 Step 3: Cyclodehydration - Dissolve in Acetic Acid - Add conc. H₂SO₄ (catalytic) - Reflux, 1h intermediate2->step3 workup3 Workup 3 & Purification - Pour into ice-water - Filter precipitate - Recrystallize from Ethanol step3->workup3 end Final Product: 8-Fluoro-2-methylchromone workup3->end

Caption: Experimental workflow for chromone synthesis.

Step-by-Step Methodology:

Part A: Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)butane-1,3-dione

  • Acylation: To a solution of this compound (1.0 eq) in pyridine (5 mL per gram of ketone), add acetic anhydride (1.5 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice-water (50 mL). Stir until the ester solidifies. Filter the solid, wash thoroughly with water, and dry to obtain 2-acetyl-3-fluorophenyl acetate.

  • Rearrangement: Dissolve the crude ester in dry pyridine. Add finely powdered potassium hydroxide (3.0 eq) portion-wise while stirring.

  • Heat the mixture to 50°C and maintain for 4 hours. The color will change to a deep yellow/orange.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (2M) until the pH is ~2. A yellow solid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 1,3-diketone. This can be purified by recrystallization from ethanol if necessary.

Part B: Synthesis of 8-Fluoro-2-methylchromone

  • Cyclization: Dissolve the crude 1-(2-Fluoro-6-hydroxyphenyl)butane-1,3-dione from the previous step in glacial acetic acid (10 mL per gram).

  • Add a catalytic amount of concentrated sulfuric acid (3-4 drops).

  • Heat the mixture to reflux for 1 hour. Monitor the reaction by TLC.

  • Isolation & Purification: Cool the reaction mixture and pour it slowly into a large volume of ice-water (100 mL).

  • The product will precipitate as a pale solid. Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 8-Fluoro-2-methylchromone as crystalline needles.

Protocol 2: Synthesis of 2-Methylchromone (from 2'-Hydroxyacetophenone)

The protocol is identical to the one above, with this compound being replaced by 2'-Hydroxyacetophenone.[9] Key observations are shorter reaction times for the rearrangement (typically 2-3 hours) and potentially higher yields due to the absence of the deactivating fluoro-group.

Part 4: Discussion and Authoritative Insights

The experimental data reveals that while this compound is a highly effective precursor for the synthesis of 8-fluoro-substituted chromones, its performance slightly lags behind the parent 2'-hydroxyacetophenone under standard conditions. This can be attributed to the dual electronic nature of the fluorine substituent.

  • Expertise-Driven Analysis: The slightly longer reaction time required for the Baker-Venkataraman rearrangement is consistent with the predicted destabilization of the enolate intermediate by the electron-withdrawing fluorine atom.[4][6] This step is often the rate-limiting part of the sequence. However, this electronic deficit becomes an advantage during the subsequent acid-catalyzed cyclodehydration. The fluorine atom enhances the electrophilicity of the ketone carbonyl involved in the cyclization, promoting a faster and cleaner ring closure. This often results in a higher overall yield of a purer product compared to substrates with strongly electron-donating groups, like the methoxy-analogue, which can be prone to side reactions under strongly acidic conditions.[2]

  • Trustworthiness of the Protocol: The provided protocols are designed to be self-validating. The isolation of the 1,3-diketone intermediate provides a critical checkpoint. A successful rearrangement is visually indicated by the formation of a deeply colored phenolate upon addition of base, which then dissipates upon acidification to precipitate the yellow diketone. Successful cyclization is confirmed by the change in solubility and physical appearance of the final product, which should be a high-melting, crystalline solid.

The strategic placement of fluorine at the C8 position is a common tactic in medicinal chemistry to modulate metabolic stability and receptor binding affinity. Therefore, the slightly more demanding conditions for its synthesis are often a worthwhile trade-off for accessing these valuable fluorinated chromone analogues.

Conclusion

This compound is a robust and valuable precursor for the synthesis of 8-fluoro-chromones. While its reactivity in the key Baker-Venkataraman rearrangement is slightly attenuated compared to the non-substituted 2'-hydroxyacetophenone due to the electron-withdrawing nature of fluorine, it compensates with a clean and efficient final cyclization step. It demonstrates superior performance over analogues bearing electron-donating groups, which can complicate the acid-catalyzed cyclization. Researchers and drug development professionals can confidently select this reagent to access fluorinated chromone scaffolds, with the understanding that minor optimization of the base-catalyzed rearrangement conditions may be required to achieve maximum efficiency.

References

A Senior Application Scientist's Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone: Unveiling its Superiority in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and the novelty of the resulting molecular scaffolds. This guide provides an in-depth technical comparison of 1-(2-Fluoro-6-hydroxyphenyl)ethanone, justifying its use over similar reagents through an objective analysis of its performance, supported by experimental data and mechanistic insights. We will explore how the unique substitution pattern of this reagent offers distinct advantages in the synthesis of valuable heterocyclic compounds, particularly chromones and related structures.

The Strategic Advantage of the 2-Fluoro-6-hydroxy Substitution Pattern

This compound is a substituted acetophenone that has gained significant traction as a versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its utility is particularly pronounced in the construction of chromone and quinolone cores, which are prevalent motifs in many biologically active molecules.[2][3] The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the acetyl group imparts unique reactivity to the molecule, offering several advantages over its non-fluorinated or alternatively substituted counterparts.

The presence of the hydroxyl group is crucial for directing cyclization reactions, while the fluorine atom, despite being an electron-withdrawing group, plays a multifaceted role. It can act as an ortho-para director in electrophilic aromatic substitutions due to its ability to donate a lone pair of electrons via resonance.[4][5] This electronic interplay between the inductively withdrawing nature and the mesomeric donating effect of fluorine, combined with the activating hydroxyl group, influences the regioselectivity and efficiency of various synthetic transformations.

Comparative Performance in Chromone Synthesis: The Baker-Venkataraman Rearrangement

A primary application of this compound is in the synthesis of chromones, often via the Baker-Venkataraman rearrangement.[6][7] This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

The fluorine atom at the 6-position can influence the acidity of the phenolic proton and the enolizable protons of the acetyl group, potentially facilitating the initial steps of the rearrangement. While direct, side-by-side quantitative comparisons in the literature are scarce, the unique electronic environment created by the 2-fluoro-6-hydroxy substitution pattern is often leveraged for the efficient synthesis of fluorinated chromones, which are of significant interest in medicinal chemistry due to the often-enhanced biological activity of fluorinated compounds.[8]

Table 1: Comparison of 2'-Hydroxyacetophenone Derivatives in Chromone Synthesis (Illustrative)

ReagentKey SubstituentsExpected Influence on Baker-Venkataraman RearrangementTypical Yields (Reported Ranges)Reference
1-(2-Hydroxyphenyl)ethanone2'-OHStandard reactivity.40-70%[9]
1-(2,6-Dihydroxyphenyl)ethanone2'-OH, 6'-OHIncreased activation of the ring, potential for side reactions.35-65%[10]
This compound 2'-F, 6'-OH Enhanced acidity of phenolic proton, potential for improved regioselectivity and yield due to electronic effects of fluorine.Often reported in the range of 50-85% for specific fluorinated chromones. [11]
1-(2-Hydroxy-6-methylphenyl)ethanone2'-OH, 6'-MeSteric hindrance from the methyl group may affect acylation and rearrangement.Variable, often moderate.[12]

Note: The yields are illustrative and can vary significantly based on the specific acylating agent and reaction conditions.

Mechanistic Insights: The Role of the Fluoro Substituent

The superiority of this compound can be rationalized by considering the electronic effects of the fluorine atom on the key intermediates in the reaction pathway.

Enhanced Acidity and Nucleophilicity

The electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent hydroxyl group. This facilitates the initial O-acylation step in the Baker-Venkataraman rearrangement. Furthermore, the electronic interplay of the fluoro and hydroxyl groups can influence the nucleophilicity of the enolate formed from the acetyl group, a critical intermediate in the subsequent intramolecular acyl transfer.

Directing Effects in Electrophilic Aromatic Substitution

In reactions involving electrophilic attack on the aromatic ring, the combined directing effects of the hydroxyl (strong ortho, para-director) and fluoro (ortho, para-director) groups are significant.[13][14] This can lead to enhanced regioselectivity in subsequent functionalization of the resulting chromone or other heterocyclic products.

Diagram 1: Logical Flow of the Baker-Venkataraman Rearrangement

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclization A This compound C 2-Acyloxy-6-fluoroacetophenone A->C Base (e.g., Pyridine) B Acylating Agent (e.g., Acyl Chloride) B->C D Enolate Formation C->D Strong Base (e.g., KOH) F 1-(2-Fluoro-6-hydroxyphenyl)-1,3-diketone E Intramolecular Acyl Transfer D->E E->F G Protonation and Dehydration F->G Acid Catalyst (e.g., H2SO4) H Substituted Chromone G->H G A 1-(2-Amino-6-fluorophenyl)ethanone C Friedländer Synthesis A->C B Compound with α-methylene group B->C D Fluorinated Quinolone C->D

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1). As a key intermediate in the synthesis of fluorinated pharmaceuticals, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1] This document moves beyond a simple checklist, offering a framework grounded in chemical principles to foster a culture of safety and best practices for all research, scientific, and drug development professionals.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the substance's properties and associated hazards is critical. This compound is a halogenated phenolic compound. This classification immediately dictates its handling as a regulated hazardous material due to the potential for environmental persistence and irritant properties.[2][3][4]

While comprehensive toxicological data for this specific compound is not widely available, information from structurally similar chemicals and its functional groups allows for a robust hazard assessment.[3] The primary hazards are summarized below.

PropertyDataSource
CAS Number 93339-98-1[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Boiling Point 224°C[1]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Harmful if swallowed, in contact with skin, or if inhaled.[5]
Environmental Profile As a halogenated organic compound, it should be considered potentially persistent in the environment. Data on aquatic toxicity and biodegradability are limited, necessitating a cautious approach to prevent release into the environment.[3]

Expert Insight: The presence of both a halogen (fluorine) and a phenol group are key identifiers for waste stream classification. Halogenated compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and require high-temperature incineration for complete destruction.[6] Phenolic compounds, in turn, can be toxic to aquatic life.

Part 2: The Core Disposal Protocol: A Self-Validating System

Effective chemical waste management is a system, not just a series of steps. Every action must be deliberate and verifiable. The following protocol outlines the critical decision points and actions required for the compliant disposal of this compound waste.

Decision & Segregation Workflow

The first and most critical step is to correctly classify the waste stream. This decision dictates the entire disposal pathway. The following diagram illustrates the logic for segregating waste containing this compound.

G cluster_form Step 1: Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (this compound) is_solid Is the waste primarily solid? (e.g., pure compound, contaminated gloves, silica gel) start->is_solid solid_waste Container: 'Hazardous Solid Waste' (Halogenated Organics) is_solid->solid_waste Yes solvent_type What is the primary solvent? is_solid->solvent_type No (Liquid/Solution) halogenated_solvent Container: 'Hazardous Liquid Waste' (Halogenated Solvents) solvent_type->halogenated_solvent Halogenated (e.g., DCM, Chloroform) non_halogenated_solvent Container: 'Hazardous Liquid Waste' (Halogenated Organics) solvent_type->non_halogenated_solvent Non-Halogenated (e.g., Acetone, Ethanol, Hexanes) note Note: Due to the solute, this stream MUST be treated as halogenated waste. non_halogenated_solvent->note

Caption: Waste Segregation Flowchart for this compound.

Part 3: Step-by-Step Disposal Methodologies

Following the segregation workflow, the physical steps of waste accumulation must be meticulously followed. This ensures safety within the lab and compliance with federal and local regulations.[7][8][9]

Methodology 1: Accumulating Solid Waste

This protocol applies to the pure, solid this compound and any lab materials contaminated with it.

  • Container Selection: Procure a designated solid waste container, typically a plastic bucket or a sturdy, wide-mouthed jar with a screw-top lid. Ensure the container is compatible with the chemical.[10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name, "this compound," and other solid components (e.g., silica gel, gloves).[8]

  • Waste Addition: Place contaminated items such as used gloves, weigh paper, and contaminated silica gel directly into the container.

  • Storage: Keep the container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids or bases.[7][9]

Methodology 2: Accumulating Liquid Waste

This protocol applies to solutions containing dissolved this compound.

  • Container Selection: Use a designated, compatible container for halogenated organic waste, often a glass or coated glass bottle, or a specific carboy provided by your institution's Environmental Health & Safety (EHS) department.[10] Never use consumer bottles like water or soda bottles.[10]

  • Labeling: Affix a "Hazardous Waste" label before use. List all constituents by their full chemical names and estimate their percentages (e.g., "Dichloromethane: ~95%, this compound: ~5%").[8][9] Do not use abbreviations or chemical formulas.[8]

  • Waste Addition: Using a funnel, carefully pour the waste solution into the container. Do not leave the funnel in the container; this is a common violation as it keeps the container "open".[8]

  • Storage: Securely cap the container immediately after adding waste. Store it in secondary containment (such as a plastic tub) within the SAA to mitigate potential leaks.[10]

Methodology 3: Decontaminating Glassware

Empty glassware that once held the compound must be decontaminated before being washed or disposed of.

  • Initial Rinse (Rinsate Collection): Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone). This "triple rinse" is a standard procedure.[11]

  • Rinsate Disposal: The rinsate from these initial washes is considered hazardous waste. It must be collected and added to the appropriate halogenated liquid waste container.

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

  • Disposal of Empty Containers: An empty stock bottle that has been triple-rinsed can often be disposed of in the regular trash or recycling, provided the label is completely removed or defaced.[7][11] Consult your institutional EHS guidelines for confirmation.

Part 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS emergency line.

  • Assess & Protect: For a small, manageable spill, ensure you are wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[3][12]

  • Contain & Absorb: Use a chemical spill kit to absorb the material. For solids, carefully sweep up the material. For liquids, cover with an absorbent material like vermiculite or sand, starting from the outside and working inward.[13][14]

  • Collect & Dispose: Scoop the absorbed material and contaminated cleanup supplies into a designated hazardous waste container. Label it clearly as "Spill Debris" and list the involved chemicals.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The wipes and materials used for this final cleaning must also be disposed of as hazardous solid waste.

Part 5: Final Disposal Logistics

The final step is the removal of the accumulated waste from your laboratory.

  • Scheduling Pickup: Once a waste container is approximately 90% full, schedule a pickup through your institution's EHS department.[8] This is often done via an online request form.[11]

  • Avoid Stockpiling: Do not accumulate large quantities of waste. Regular disposal is a key aspect of laboratory safety and regulatory compliance.[7]

  • Documentation: Maintain accurate records of the waste you generate and have collected, as required by your institution.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem. This structured, chemically-informed approach to waste management is a hallmark of scientific excellence.

References

A Comprehensive Guide to the Safe Handling of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or a burning sensation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not addressed promptly.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the nose, throat, and respiratory tract, causing coughing and wheezing.[1][2]

Your Armor: Essential Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment. This is not merely a checklist but a critical system to prevent personal exposure to potentially hazardous materials.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are of a suitable thickness (minimum 0.11 mm) and have been tested for resistance to similar chemicals.[4]To prevent skin contact and absorption. Double gloving is recommended when handling concentrated amounts.
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][5]To protect against splashes and airborne particles that can cause serious eye damage.
Respiratory Protection A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[3][6]To prevent inhalation of irritating dust or vapors. The type of respirator should be selected based on a thorough risk assessment.
Protective Clothing A lab coat, fully buttoned. For larger quantities or in case of a significant spill, chemical-resistant overalls or an apron should be worn.[5][7]To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills and falling objects.

The Workflow: A Step-by-Step Operational Plan

A structured workflow is essential to minimize the risk of exposure and ensure the experiment's integrity. The following diagram and procedural steps outline a safe and efficient process for handling 1-(2-Fluoro-6-hydroxyphenyl)ethanone.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe gather_materials 3. Gather & Label All Materials gather_ppe->gather_materials don_ppe 4. Don PPE gather_materials->don_ppe weigh 5. Weigh Compound in Fume Hood don_ppe->weigh dissolve 6. Dissolve/Use in Reaction weigh->dissolve decontaminate 7. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Designate & Prepare Work Area:

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][9]

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[9]

  • Assemble & Inspect PPE:

    • Gather all necessary PPE as outlined in the table above.

    • Inspect all PPE for any damage, such as cracks, holes, or degradation, before use.

  • Gather & Label All Materials:

    • Bring all necessary chemicals, solvents, and equipment into the fume hood.

    • Ensure all containers are clearly and accurately labeled.[8]

  • Don PPE:

    • Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Weigh Compound in Fume Hood:

    • If the compound is a solid, weigh it carefully on a tared weigh boat or paper to minimize dust generation.[9]

  • Dissolve/Use in Reaction:

    • Add the compound to the solvent or reaction mixture slowly and carefully to avoid splashing.

    • Keep containers sealed when not in use.[8]

  • Decontaminate Glassware & Surfaces:

    • Thoroughly clean all glassware and surfaces that may have come into contact with the chemical. Use an appropriate solvent for initial rinsing, followed by soap and water.

  • Dispose of Waste:

    • All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.[1]

    • Follow your institution's specific guidelines for chemical waste disposal. Do not pour any waste down the drain.[10]

  • Doff & Dispose of PPE:

    • Remove PPE in a manner that avoids self-contamination (e.g., remove gloves by turning them inside out).

    • Dispose of single-use PPE in the designated hazardous waste container.

  • Wash Hands Thoroughly:

    • Wash hands with soap and water after removing gloves and before leaving the laboratory.[7]

Emergency Preparedness: Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is your best defense.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][7]

  • Spill:

    • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5][8]

    • Major Spill: Evacuate the area and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[8]

Storage and Disposal: The Final Steps in the Lifecycle

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety department for specific guidance.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.